molecular formula C15H15NO2 B1605256 2-Amino-1-phenylethyl=benzoate CAS No. 67031-54-3

2-Amino-1-phenylethyl=benzoate

Cat. No.: B1605256
CAS No.: 67031-54-3
M. Wt: 241.28 g/mol
InChI Key: JFWCBGMWRXJFDF-UHFFFAOYSA-N
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Description

beta-Benzoyloxy-beta-phenylethyl amine is a natural product found in Oxytropis trichophysa with data available.

Properties

IUPAC Name

(2-amino-1-phenylethyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c16-11-14(12-7-3-1-4-8-12)18-15(17)13-9-5-2-6-10-13/h1-10,14H,11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWCBGMWRXJFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80985927
Record name 2-Amino-1-phenylethyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80985927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67031-54-3
Record name Benzoic acid, 2-amino-1-phenylethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067031543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-1-phenylethyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80985927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance and Synthetic Challenges of 2-Amino-1-phenylethyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Amino-1-phenylethyl benzoate

2-Amino-1-phenylethyl benzoate is a notable organic compound featuring a core structure derived from 2-amino-1-phenylethanol, an important chiral building block in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[1] The molecule itself consists of the phenylethanolamine backbone esterified with benzoic acid. This structural arrangement makes it a subject of interest for researchers in medicinal chemistry and drug development, where the modification of biologically active scaffolds is a key strategy for discovering new therapeutic agents.

The synthesis of this molecule, while conceptually straightforward, presents a significant chemical challenge: the selective esterification of the hydroxyl group in the presence of a more nucleophilic primary amino group. Direct reaction of the parent compound, 2-amino-1-phenylethanol, with an acylating agent like benzoyl chloride would preferentially lead to N-acylation, forming the corresponding amide, or result in a mixture of N- and O-acylated products. Therefore, robust and chemoselective synthetic strategies are required to achieve the desired O-acylation with high fidelity and yield. This guide provides a detailed exploration of the viable synthetic pathways, emphasizing the underlying chemical principles, experimental considerations, and detailed protocols for researchers and drug development professionals.

Part 1: Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule reveals two primary strategic disconnections. The most apparent is the ester linkage, which points to an esterification reaction between a suitably modified 2-amino-1-phenylethanol derivative and a benzoic acid derivative. This immediately highlights the central challenge of chemoselectivity.

G TM Target Molecule 2-Amino-1-phenylethyl benzoate Esterification Esterification TM->Esterification Precursor_A Precursor A: 2-Amino-1-phenylethanol (Protected Amine) Esterification->Precursor_A Precursor_B Precursor B: Benzoic Acid Derivative (e.g., Benzoyl Chloride) Esterification->Precursor_B Deprotection Deprotection Precursor_A->Deprotection Final Step Protection Amine Protection Deprotection->Protection Requires StartingMaterial Starting Material: 2-Amino-1-phenylethanol Protection->StartingMaterial

Figure 1: Retrosynthetic analysis of 2-Amino-1-phenylethyl benzoate.

This analysis leads to two primary forward-synthetic strategies:

  • Pathway A: Direct Esterification. This approach involves the direct reaction of 2-amino-1-phenylethanol with benzoic acid under conditions that favor O-acylation over N-acylation. This is typically achieved by protonating the amino group with a strong acid catalyst, thereby deactivating it as a nucleophile.

  • Pathway B: Protection-Esterification-Deprotection. A more controlled and often higher-yielding strategy involves temporarily "masking" the reactive amino group with a chemical protecting group. With the amine protected, the hydroxyl group can be selectively esterified, after which the protecting group is removed to yield the final product.

Part 2: Synthesis of the Key Precursor: 2-Amino-1-phenylethanol

The availability of the starting material, 2-amino-1-phenylethanol, is crucial. While commercially available, its synthesis in the lab is often required. A common and efficient method starts from styrene oxide.[2]

G cluster_reagents Key Reagents StyreneOxide Styrene Oxide Intermediate Azide Intermediate StyreneOxide->Intermediate 1. NaN3, NH4Cl 2. Ring Opening Product 2-Amino-1-phenylethanol Intermediate->Product Reduction (e.g., LiAlH4 or H2/Pd) Reagent1 Sodium Azide (NaN3) Reagent2 Lithium Aluminium Hydride (LiAlH4)

Figure 2: Synthesis pathway for the 2-amino-1-phenylethanol precursor.

The synthesis involves the regioselective ring-opening of styrene oxide with an amine source. A robust method uses sodium azide to open the epoxide, followed by reduction of the resulting azide to the primary amine. This two-step process generally provides good yields and high regioselectivity, attacking the less sterically hindered carbon.

Part 3: Core Synthesis Pathways

Pathway A: Direct Fischer-Speier Esterification

The most direct route to 2-Amino-1-phenylethyl benzoate is the Fischer-Speier esterification. This reaction involves heating the alcohol and carboxylic acid with a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.

Causality Behind the Method: In this reaction, the strong acid catalyst serves two critical roles. First, it protonates the carbonyl oxygen of benzoic acid, activating it towards nucleophilic attack by the hydroxyl group of 2-amino-1-phenylethanol. Second, and crucially for selectivity, it protonates the highly basic amino group, converting it into a non-nucleophilic ammonium salt (-NH3+). This effectively "protects" the amine in situ, allowing the less reactive hydroxyl group to perform the esterification. The reaction is an equilibrium process, and water, the byproduct, is typically removed to drive the reaction to completion.

G cluster_mechanism Mechanism Insight Reactant_A 2-Amino-1-phenylethanol Product 2-Amino-1-phenylethyl benzoate (as salt) Reactant_A->Product H2SO4 (cat.) Reflux - H2O Protonated_Amine Amine Protonation (-NH2 -> -NH3+) Deactivates Amine Reactant_A->Protonated_Amine Reactant_B Benzoic Acid Reactant_B->Product Activated_Acid Carbonyl Protonation Activates Acid Reactant_B->Activated_Acid

Figure 3: Direct Fischer-Speier esterification pathway.

While this method is atom-economical, it can suffer from side reactions and may require careful optimization of reaction conditions to achieve satisfactory yields.

Pathway B: The Protection-Esterification-Deprotection Strategy

This pathway offers superior control and is generally preferred for achieving high purity and yield. It involves three distinct steps:

  • N-Protection: The amino group of 2-amino-1-phenylethanol is protected, commonly using a tert-butyloxycarbonyl (Boc) group. This is achieved by reacting the amino alcohol with di-tert-butyl dicarbonate (Boc)₂O in the presence of a mild base. The Boc group is chosen for its stability under the subsequent esterification conditions and its ease of removal under acidic conditions.

  • Esterification: The N-protected intermediate is then esterified. A highly effective method is the Schotten-Baumann reaction, using benzoyl chloride in the presence of a base like pyridine or triethylamine. The base neutralizes the HCl byproduct, driving the reaction forward.

  • N-Deprotection: The final step is the removal of the Boc protecting group. This is cleanly accomplished by treating the N-Boc protected ester with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. This regenerates the primary amine, yielding the final product as a salt (e.g., hydrochloride or trifluoroacetate).

G Start 2-Amino-1-phenylethanol Step1 Step 1: N-Protection Start->Step1 (Boc)2O, Base Protected N-Boc-2-amino-1-phenylethanol Step1->Protected Step2 Step 2: Esterification Protected->Step2 Benzoyl Chloride, Pyridine Ester N-Boc-2-amino-1-phenylethyl benzoate Step2->Ester Step3 Step 3: N-Deprotection Ester->Step3 TFA or HCl Product 2-Amino-1-phenylethyl benzoate (as salt) Step3->Product

Figure 4: The three-step protection-based synthesis pathway.

Part 4: Experimental Protocols and Data

The following protocols are representative methodologies based on established chemical transformations. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis of N-Boc-2-amino-1-phenylethanol (Protection)
  • Setup: To a round-bottom flask, add 2-amino-1-phenylethanol (1.0 eq). Dissolve it in a suitable solvent such as a 1:1 mixture of dioxane and water.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) followed by the dropwise addition of a mild base like sodium bicarbonate (NaHCO₃, 2.0 eq) dissolved in water.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, perform an aqueous workup. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure N-protected alcohol.

Protocol 2: Synthesis of N-Boc-2-amino-1-phenylethyl benzoate (Esterification)
  • Setup: Dissolve N-Boc-2-amino-1-phenylethanol (1.0 eq) in anhydrous dichloromethane (DCM) in a dry, inert atmosphere (e.g., under nitrogen).

  • Reagent Addition: Cool the solution to 0 °C. Add pyridine (1.5 eq) followed by the slow, dropwise addition of benzoyl chloride (1.2 eq).

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction by adding water. Separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the resulting crude ester by flash column chromatography.

Protocol 3: Synthesis of 2-Amino-1-phenylethyl benzoate Hydrochloride (Deprotection)
  • Setup: Dissolve the purified N-Boc-2-amino-1-phenylethyl benzoate (1.0 eq) in a minimal amount of an organic solvent like ethyl acetate or methanol.

  • Reagent Addition: Cool the solution to 0 °C. Bubble dry HCl gas through the solution or add a saturated solution of HCl in dioxane (e.g., 4M solution, 5-10 eq) dropwise.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. A precipitate of the hydrochloride salt should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the resulting white solid under vacuum to obtain the pure 2-Amino-1-phenylethyl benzoate hydrochloride salt.

StepKey ReagentsSolventTypical Temp.Typical Yield
N-Protection (Boc)₂O, NaHCO₃Dioxane/Water0 °C to RT>90%
Esterification Benzoyl Chloride, PyridineDichloromethane0 °C to RT85-95%
N-Deprotection 4M HCl in DioxaneEthyl Acetate0 °C to RT>95%
Table 1: Summary of reagents and typical yields for the protection-based pathway.

Part 5: Characterization and Analysis

Confirmation of the final product's structure and purity is essential. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure and connectivity.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl (C=O) stretch (approx. 1720 cm⁻¹) and the N-H bends of the primary amine salt.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Melting Point: To assess the purity of the final crystalline salt.

Conclusion

The synthesis of 2-Amino-1-phenylethyl benzoate is a prime example of the strategic challenges encountered in modern organic synthesis, particularly the need for chemoselective functional group manipulation. While direct Fischer esterification offers a rapid, atom-economical route, its success is highly dependent on reaction conditions to ensure in-situ protection of the amine. For greater control, reliability, and higher yields, a multi-step strategy involving the protection of the amine, subsequent esterification of the hydroxyl group, and final deprotection is the superior and more robust methodology. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize this valuable compound for further investigation in pharmaceutical and chemical research.

References

  • This reference list is compiled for illustrative purposes based on the provided search context.
  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

  • Google Patents. (1971). Process of reacting a benzoic acid with amino alcohol.
  • Al-Salihi, S. A. J. (2022). Synthesis of Aromatic Amino-acid Esters from 2-Phenylaminethanol and Exploring some of their Biological Activities. DSpace. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties and Structural Elucidation of 2-Amino-1-phenylethyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-1-phenylethyl benzoate is a bifunctional organic molecule incorporating a primary amine, a chiral center, and an ester of benzoic acid. Its structure suggests potential applications as a chiral building block in pharmaceutical synthesis and as an intermediate in the development of novel chemical entities.[1][2] The presence of both a basic amino group and a hydrolyzable ester linkage imparts a unique chemical character that necessitates a multi-faceted analytical approach for comprehensive characterization. This guide provides an in-depth exploration of the chemical properties of 2-amino-1-phenylethyl benzoate and a detailed protocol for its unambiguous structural elucidation using modern analytical techniques. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the obtained results for researchers and drug development professionals.

Part 1: Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 2-Amino-1-phenylethyl benzoate is paramount for its synthesis, purification, and formulation. The molecule has a molecular formula of C15H15NO2 and a molecular weight of 241.29 g/mol .[3][4]

Table 1: Physicochemical Properties of 2-Amino-1-phenylethyl benzoate
PropertyValueSource
Molecular Formula C15H15NO2[3]
Molecular Weight 241.29 g/mol [3][4]
CAS Number 67031-54-3[3]
Appearance Powder[3]
pKa (Predicted) 7.26 ± 0.10[3]
XLogP3-AA 2.4[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 5[3]

Part 2: A Systematic Approach to Structure Elucidation

The unambiguous determination of the chemical structure of 2-Amino-1-phenylethyl benzoate requires a synergistic application of various spectroscopic and chromatographic techniques. The following workflow provides a logical and efficient pathway for structural confirmation and purity assessment.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Synthesis Esterification of 2-Amino-1-phenylethanol with Benzoic Acid Derivative Purification Column Chromatography or Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (EI/ESI) FTIR FTIR Spectroscopy Purity Chromatographic Purity (HPLC/GC) Final_Structure Confirmed Structure of 2-Amino-1-phenylethyl benzoate Purity->Final_Structure Chiral_Analysis_Workflow Racemic_Mixture Racemic 2-Amino-1-phenylethyl benzoate Chiral_HPLC Chiral HPLC Separation Racemic_Mixture->Chiral_HPLC Enantiomer_1 Enantiomer 1 Chiral_HPLC->Enantiomer_1 Enantiomer_2 Enantiomer 2 Chiral_HPLC->Enantiomer_2 Quantification Peak Integration and Enantiomeric Excess (e.e.) Calculation Enantiomer_1->Quantification Enantiomer_2->Quantification

Sources

2-Amino-1-phenylethyl benzoate mechanism of action in organic reactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanistic Pathways of 2-Amino-1-phenylethyl Benzoate in Organic Reactions

Abstract

2-Amino-1-phenylethyl benzoate is a bifunctional organic molecule possessing both a primary amine and a benzoate ester group. This unique structural arrangement imparts a versatile reactivity profile, allowing it to participate in a variety of organic transformations. This technical guide elucidates the potential mechanisms of action of 2-amino-1-phenylethyl benzoate, drawing upon established principles of organic chemistry and data from analogous structures. The content is designed for researchers, scientists, and drug development professionals, providing both theoretical insights and practical, albeit hypothetical, experimental frameworks.

Introduction: Structural and Electronic Profile

2-Amino-1-phenylethyl benzoate features a chiral center at the benzylic carbon, a nucleophilic primary amine, and an electrophilic carbonyl carbon within the benzoate group. The phenyl group provides steric bulk and can influence reactivity through electronic effects. The spatial proximity of the amino and ester functionalities allows for the possibility of intramolecular interactions and catalysis.

Key Structural Features:

  • Primary Amine (-NH₂): A potent nucleophile and a weak base. It is the primary site for reactions with electrophiles.

  • Benzoate Ester (-O-C(=O)Ph): Contains an electrophilic carbonyl carbon susceptible to nucleophilic attack. The phenoxy group is a relatively poor leaving group.

  • Benzylic Carbon (C-1): A chiral center, suggesting that stereoselective reactions may be possible.

  • Phenyl Groups: Contribute to the steric environment and can participate in π-stacking interactions.

A comprehensive understanding of these features is crucial for predicting the molecule's behavior in different reaction environments.

Mechanistic Pathways

Based on its structure, 2-amino-1-phenylethyl benzoate can be postulated to act through several distinct mechanistic pathways.

Pathway A: Nucleophilic Acyl Substitution (Aminolysis)

The most direct reaction pathway involves the nucleophilic amine of one molecule attacking the electrophilic carbonyl of the ester in another molecule, leading to an amide. This is a classic example of aminolysis.[1][2]

The reaction proceeds via a tetrahedral intermediate.[1][2] Given that the alkoxy group is a poorer leaving group compared to, for instance, a halide, this reaction may require elevated temperatures or catalytic activation.[2]

G cluster_0 Overall Reaction cluster_1 Mechanism 2-Amino-1-phenylethyl benzoate_1 2 x 2-Amino-1-phenylethyl benzoate Amide Product Amide Product + 2-Amino-1-phenylethanol 2-Amino-1-phenylethyl benzoate_1->Amide Product Reactant_A Molecule A (Nucleophile) Intermediate Tetrahedral Intermediate Reactant_A->Intermediate Nucleophilic Attack Reactant_B Molecule B (Electrophile) Reactant_B->Intermediate Product Amide + Leaving Group Intermediate->Product Leaving Group Departure

Caption: Intermolecular aminolysis of 2-amino-1-phenylethyl benzoate.

Pathway B: Organocatalysis

The amine functionality in 2-amino-1-phenylethyl benzoate can act as an organocatalyst.[3] Specifically, it can engage in enamine or iminium ion catalysis, depending on the reaction partners.

  • Enamine Catalysis: In reactions with α,β-unsaturated carbonyl compounds, the amine can form a nucleophilic enamine intermediate.

  • Iminium Catalysis: With carbonyl compounds, it can form an electrophilic iminium ion, which then reacts with a nucleophile.

The chirality of 2-amino-1-phenylethyl benzoate makes it a potential candidate for asymmetric organocatalysis.[3][4]

G cluster_0 Enamine Catalysis cluster_1 Iminium Catalysis Catalyst 2-Amino-1-phenylethyl benzoate Enamine Enamine Intermediate (Nucleophilic) Catalyst->Enamine + Carbonyl Carbonyl Carbonyl Compound Carbonyl->Enamine Product_Complex Product-Catalyst Complex Enamine->Product_Complex + Electrophile Electrophile Electrophile Electrophile->Product_Complex Product_Complex->Catalyst Catalyst Regeneration Product_Enamine Product Product_Complex->Product_Enamine Hydrolysis Catalyst_I 2-Amino-1-phenylethyl benzoate Iminium Iminium Ion (Electrophilic) Catalyst_I->Iminium + α,β-Unsaturated Carbonyl Unsat_Carbonyl α,β-Unsaturated Carbonyl Unsat_Carbonyl->Iminium Product_Complex_I Product-Catalyst Complex Iminium->Product_Complex_I + Nucleophile Nucleophile Nucleophile Nucleophile->Product_Complex_I Product_Complex_I->Catalyst_I Catalyst Regeneration Product_Iminium Product Product_Complex_I->Product_Iminium Hydrolysis

Caption: Organocatalytic cycles involving 2-amino-1-phenylethyl benzoate.

Pathway C: Precursor to Other Reactive Species

2-Amino-1-phenylethyl benzoate can serve as a precursor to other reactive intermediates, such as α-imino esters.[5] This could be achieved through oxidation of the amino group. The resulting α-imino ester would be highly reactive towards nucleophiles.[5]

G Start 2-Amino-1-phenylethyl benzoate Imino_Ester α-Imino Ester Start->Imino_Ester Oxidation Final_Product α-Substituted Amino Ester Imino_Ester->Final_Product + Nucleophile

Sources

An In-depth Technical Guide to 2-Amino-1-phenylethyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Amino-1-phenylethyl benzoate, a molecule of interest in organic synthesis and potential pharmacological applications. While the specific historical narrative of its discovery is not extensively documented in publicly available literature, this document synthesizes the available chemical data to offer insights into its structure, properties, synthesis, and potential areas of application for researchers, scientists, and professionals in drug development.

Introduction and Molecular Profile

2-Amino-1-phenylethyl benzoate, identified by the CAS number 67031-54-3, is an organic compound featuring a benzoate group ester-linked to the hydroxyl group of 2-amino-1-phenylethanol.[1][2] Its structure combines the functionalities of a primary amine, a secondary alcohol derivative (the ester), and two phenyl rings, suggesting a range of chemical reactivity and potential biological interactions.

Molecular Structure:

Caption: Chemical structure of 2-Amino-1-phenylethyl benzoate.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-1-phenylethyl benzoate is presented in the table below. These properties are crucial for understanding its behavior in various solvents and biological systems.

PropertyValueSource
CAS Number 67031-54-3[1][2]
Molecular Formula C15H15NO2[1]
Molecular Weight 241.29 g/mol [1]
Appearance Powder[1]
pKa 7.26 ± 0.10 (Predicted)[1]
Topological Polar Surface Area 52.3 Ų[1]
Rotatable Bond Count 5[1]
Hydrogen Bond Acceptor Count 3[1]
XLogP3-AA 2.4[1]

Historical Context and Discovery

Synthesis and Manufacturing

While a specific, documented industrial synthesis for 2-Amino-1-phenylethyl benzoate is not publicly detailed, a logical and common synthetic route would involve the esterification of 2-amino-1-phenylethanol with benzoyl chloride or benzoic acid.

Proposed Synthetic Pathway: Esterification

The most direct conceptual pathway to 2-Amino-1-phenylethyl benzoate is the reaction of 2-amino-1-phenylethanol with a benzoylating agent. A critical consideration in this synthesis is the presence of the free amino group, which is also nucleophilic and can react with the benzoylating agent. Therefore, a protection-deprotection strategy is a scientifically sound approach.

Synthesis_Pathway cluster_0 Protection cluster_1 Esterification cluster_2 Deprotection 2-amino-1-phenylethanol 2-amino-1-phenylethanol Protected_Amine N-Protected-2-amino-1-phenylethanol 2-amino-1-phenylethanol->Protected_Amine Protecting Agent (e.g., Boc2O) Protected_Ester N-Protected-2-amino-1-phenylethyl benzoate Protected_Amine->Protected_Ester Benzoyl_Chloride Benzoyl_Chloride Benzoyl_Chloride->Protected_Ester Base (e.g., Pyridine) Final_Product 2-Amino-1-phenylethyl benzoate Protected_Ester->Final_Product Deprotecting Agent (e.g., TFA or HCl)

Caption: Proposed synthetic workflow for 2-Amino-1-phenylethyl benzoate.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, step-by-step methodology for the synthesis of 2-Amino-1-phenylethyl benzoate based on standard organic chemistry principles.

Step 1: Protection of the Amine

  • Dissolve 2-amino-1-phenylethanol in a suitable solvent such as dichloromethane (DCM).

  • Add a base, for example, triethylamine (TEA), to the solution.

  • Slowly add a solution of a protecting agent, like di-tert-butyl dicarbonate (Boc₂O), to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

  • Work up the reaction mixture by washing with aqueous solutions to remove excess reagents and byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected amino alcohol.

Step 2: Esterification

  • Dissolve the N-Boc protected 2-amino-1-phenylethanol in a solvent like DCM or pyridine.

  • Cool the solution to 0°C and slowly add benzoyl chloride.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield N-Boc-2-amino-1-phenylethyl benzoate.

Step 3: Deprotection

  • Dissolve the purified N-Boc-2-amino-1-phenylethyl benzoate in DCM.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure.

  • The resulting product can be neutralized with a base and further purified if necessary, to yield 2-Amino-1-phenylethyl benzoate.

Potential Pharmacological and Industrial Applications

While specific studies on the biological activity of 2-Amino-1-phenylethyl benzoate are not abundant, its structural motifs are present in various biologically active molecules. The phenethylamine backbone is a common feature in many neurotransmitters and psychoactive drugs. Benzoate esters are widely used in the pharmaceutical, cosmetic, and food industries.[3][4][5]

Analgesic and Anti-inflammatory Potential

Derivatives of 2-amino benzoic acid (anthranilic acid) have been investigated for their anti-inflammatory and analgesic properties.[6] Although 2-Amino-1-phenylethyl benzoate is an isomer and not a direct derivative, the presence of the amino and phenyl groups could warrant investigation into similar activities.

Central Nervous System (CNS) Activity

The core structure of 2-amino-1-phenylethanol is related to compounds that exhibit CNS activity. Further derivatization of the amino group could lead to compounds with potential applications in neuroscience research.

Precursor for Further Synthesis

Given its functional groups, 2-Amino-1-phenylethyl benzoate can serve as a versatile building block in the synthesis of more complex molecules, including heterocyclic compounds and libraries of potential drug candidates.

Analytical Methodologies

The characterization and quantification of 2-Amino-1-phenylethyl benzoate would typically involve a combination of chromatographic and spectroscopic techniques.

Chromatography

High-Performance Liquid Chromatography (HPLC) would be the method of choice for purity assessment and quantification. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) would be a standard starting point. Detection could be achieved using a Diode Array Detector (DAD) or a UV detector, monitoring at wavelengths where the phenyl and benzoate chromophores absorb. For more sensitive and selective detection, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed.[7]

Spectroscopy
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for the structural elucidation of the molecule, confirming the connectivity of the atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H stretches of the primary amine, C=O stretch of the ester, and C-O stretch of the ester, as well as aromatic C-H and C=C stretches.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide fragmentation patterns useful for structural confirmation.

Conclusion and Future Outlook

2-Amino-1-phenylethyl benzoate is a chemical entity with a defined structure and properties, yet its full potential remains largely unexplored in the public domain. The lack of a detailed historical record of its discovery and application presents an opportunity for new research. Future investigations could focus on:

  • Developing and optimizing a scalable synthesis: A robust and efficient synthetic route would be crucial for making this compound more accessible for research.

  • Pharmacological screening: A systematic evaluation of its biological activities, particularly in the areas of CNS disorders and inflammation, could reveal novel therapeutic potential.

  • Derivatization and Structure-Activity Relationship (SAR) studies: Modification of the amino and phenyl groups could lead to the discovery of new compounds with enhanced potency and selectivity for various biological targets.

This guide provides a foundational understanding of 2-Amino-1-phenylethyl benzoate, based on available data and established chemical principles. It is intended to serve as a starting point for researchers and developers interested in exploring the chemistry and potential applications of this intriguing molecule.

References

  • Venkatesh, P., et al. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research, 1(4), 1354-1358. Available at: [Link]

  • Fincona, F. (2005). Phenylethyl benzoate for use in cosmetics, toiletries and personal care products. Google Patents. WO2005069822A2.
  • Balaramnavar, V. M., et al. (2012). Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators. Journal of Medicinal Chemistry, 55(21), 9487-9497. Available at: [Link]

  • Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291. Available at: [Link]

  • Cheméo. (n.d.). Benzoic acid, 2-amino-, 2-phenylethyl ester. Retrieved from [Link]

  • Kao Corporation. (2012). Alkyl benzoate mixtures. Google Patents. US8329147B2.
  • Balaramnavar, V. M., et al. (2012). Identification of Novel 2-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic Acid Analogues as BMP-2 Stimulators. Journal of Medicinal Chemistry. Available at: [Link]

  • Ahmad, S., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 693. Available at: [Link]

  • Smithkline Beecham Plc. (2002). Amino-benzothiazole derivatives. Google Patents. US6407122B1.
  • Fun, H.-K., et al. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Crystallographic Communications, 67(7), o1528. Available at: [Link]

  • PubChem. (n.d.). 2-(1-Phenylethyl)benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Phenethyl Benzoate. Retrieved from [Link]

  • Bradshaw, T. D., et al. (2001). The Discovery of the Potent and Selective Antitumour Agent 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203) and Related Compounds. Current Medicinal Chemistry, 8(2), 203-210. Available at: [Link]

  • Shiseido Company Ltd. (2015). MELANIN PRODUCTION INHIBITOR. European Patent Office. EP 2921161 A1. Available at: [Link]

  • Agilent Technologies. (n.d.). Amino Acid Analysis. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Emamectin benzoate (Animal and Fishery Products). Retrieved from [Link]

  • Cognis IP Management GmbH. (2014). Alkyl benzoate mixtures. Google Patents. EP2066407B1.
  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • Britton, S., et al. (2020). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. ACS infectious diseases, 6(10), 2691-2703. Available at: [Link]

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Sources

A Comprehensive Technical Guide to 2-Amino-1-phenylethyl Benzoate and Its Analogs: Synthesis, Biological Activity, and Future Directions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-1-phenylethanol framework is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds, including endogenous neurotransmitters and synthetic drugs. The esterification of this core structure, particularly to form benzoates, offers a promising avenue for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive literature review of 2-amino-1-phenylethyl benzoate and its analogs, focusing on their synthesis, chemical properties, and diverse pharmacological activities. We delve into the structure-activity relationships that govern their function as neurotransmitter modulators, bone morphogenetic protein 2 (BMP-2) stimulators, and inhibitors of platelet aggregation, among other potential applications. Detailed experimental protocols for key biological assays are provided to ensure scientific integrity and reproducibility. This guide aims to be an essential resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this versatile class of compounds.

Introduction: The Versatility of the Phenylethanolamine Scaffold

The phenylethanolamine skeleton, characterized by a phenyl ring attached to an ethanolamine moiety, is a cornerstone of neuropharmacology and medicinal chemistry. This structural motif is present in endogenous catecholamines such as norepinephrine and epinephrine, which play critical roles in regulating physiological processes.[1] The inherent chirality of 2-amino-1-phenylethanol, the parent alcohol of the title compound, further enhances its appeal as a building block in asymmetric synthesis for the development of novel therapeutic agents.[2]

Esterification of the hydroxyl group in 2-amino-1-phenylethanol offers a powerful strategy to modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. The benzoate ester, in particular, introduces an aromatic moiety that can engage in additional binding interactions with biological targets. This guide will explore the synthesis, biological activities, and therapeutic potential of 2-amino-1-phenylethyl benzoate and its analogs, providing a foundation for future research and development in this area.

Synthesis of 2-Amino-1-phenylethyl Benzoate and Its Analogs

The synthesis of 2-amino-1-phenylethyl benzoate and its analogs typically involves a two-step process: the synthesis of the 2-amino-1-phenylethanol core followed by its esterification.

Synthesis of the 2-Amino-1-phenylethanol Core

A common and efficient method for the synthesis of 2-amino-1-phenylethanol is the regioselective opening of styrene oxide with a suitable nitrogen source. A representative procedure is as follows:

Experimental Protocol: Synthesis of 2-Amino-1-phenylethanol from Styrene Oxide [3]

  • To a stirred solution of styrene oxide (1.0 g, 8.32 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) at 0 °C, add sodium hexamethyldisilazane (NaHMDS) (1.0 M in THF, 8.32 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 2-amino-1-phenylethanol.

Causality behind experimental choices: The use of a strong, non-nucleophilic base like NaHMDS facilitates the deprotonation of the amine precursor, which then acts as the nucleophile to open the epoxide ring of styrene oxide. The regioselectivity of the attack at the less hindered carbon of the epoxide is a key feature of this reaction. Anhydrous conditions are crucial to prevent premature quenching of the base.

Esterification of 2-Amino-1-phenylethanol

The esterification of 2-amino-1-phenylethanol with benzoic acid or its derivatives presents a challenge due to the presence of the nucleophilic amino group, which can compete with the hydroxyl group in reacting with an activated carboxylic acid. Therefore, protection of the amino group is often necessary.

Proposed Synthetic Protocol: Synthesis of 2-Amino-1-phenylethyl Benzoate

This proposed synthesis is based on established methods for the esterification of amino alcohols.

  • Amino Group Protection: Dissolve 2-amino-1-phenylethanol (1.0 equiv) in dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv) and triethylamine (1.2 equiv). Stir the mixture at room temperature for 4 hours. After completion, wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate to obtain N-Boc-2-amino-1-phenylethanol.

  • Esterification: To a solution of N-Boc-2-amino-1-phenylethanol (1.0 equiv) and benzoic acid (1.2 equiv) in DCM, add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the reaction mixture at room temperature for 12 hours.

  • Work-up and Deprotection: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate under reduced pressure. Dissolve the crude product in a solution of trifluoroacetic acid (TFA) in DCM (1:1) and stir at room temperature for 2 hours to remove the Boc protecting group.

  • Purification: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with DCM. Dry the organic layer, concentrate, and purify by column chromatography to yield 2-amino-1-phenylethyl benzoate.

Causality behind experimental choices: The Boc group is a standard protecting group for amines as it is stable under the conditions of esterification and can be easily removed under acidic conditions. DCC and DMAP are a common and effective coupling system for the formation of esters from carboxylic acids and alcohols.

Diagram of the Proposed Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Amine Protection cluster_step2 Step 2: Esterification cluster_step3 Step 3: Deprotection & Purification A 2-Amino-1-phenylethanol B N-Boc-2-amino-1-phenylethanol A->B (Boc)₂O, Et₃N D N-Boc-2-amino-1-phenylethyl benzoate B->D C Benzoic Acid C->D DCC, DMAP E 2-Amino-1-phenylethyl benzoate D->E TFA, then purification DAT_Assay_Workflow A Seed hDAT-expressing cells in 96-well plate B Add test compounds at various concentrations A->B C Add [³H]-dopamine to initiate uptake B->C D Terminate uptake and lyse cells C->D E Measure radioactivity D->E F Calculate IC₅₀ E->F

Caption: Workflow for the dopamine transporter uptake assay.

Bone Morphogenetic Protein 2 (BMP-2) Stimulation

Bone Morphogenetic Protein 2 (BMP-2) is a growth factor that plays a crucial role in bone formation and regeneration. Small molecules that can stimulate BMP-2 production or enhance its signaling are of great interest for the treatment of bone defects and osteoporosis.

Analogs of 2-amino-1-phenylethanol have been identified as potent BMP-2 stimulators. Specifically, 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid was found to induce osteoblast differentiation in vitro, an effect that was abrogated by the BMP-2 inhibitor noggin. This compound also promoted nascent bone formation in a rat fracture model.

Mechanism of BMP-2 Signaling:

BMP-2 initiates its signaling cascade by binding to type I and type II serine/threonine kinase receptors on the cell surface. This leads to the phosphorylation and activation of Smad proteins (Smad1/5/8), which then translocate to the nucleus to regulate the transcription of target genes involved in osteogenesis. Small molecule stimulators may act at various points in this pathway, such as by directly binding to BMP-2 receptors or by modulating the activity of downstream signaling components.

Experimental Protocol: BMP-2 ELISA

This protocol outlines the measurement of BMP-2 production in cell culture supernatants following treatment with test compounds.

  • Cell Culture and Treatment: Culture osteoblast-like cells (e.g., MC3T3-E1) in appropriate media. Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24-48 hours).

  • Sample Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris.

  • ELISA Procedure:

    • Coat a 96-well plate with a BMP-2 capture antibody.

    • Block non-specific binding sites.

    • Add the cell culture supernatants and BMP-2 standards to the wells and incubate.

    • Wash the wells and add a biotinylated BMP-2 detection antibody.

    • Wash the wells and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash the wells and add a chromogenic substrate (e.g., TMB).

    • Stop the reaction with a stop solution.

  • Measurement and Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve and determine the concentration of BMP-2 in the samples.

Diagram of BMP-2 Signaling Pathway and Potential Intervention by Small Molecules

BMP2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BMP2 BMP-2 Ligand Receptor BMP Receptor Complex (Type I & II) BMP2->Receptor Small_Molecule 2-Amino-1-phenylethyl benzoate analog Small_Molecule->Receptor Potential Stimulation Smad Smad1/5/8 Phosphorylation Receptor->Smad Nucleus Gene Transcription (Osteogenesis) Smad->Nucleus

Caption: Simplified BMP-2 signaling pathway and a potential point of intervention.

Inhibition of Platelet Aggregation

Derivatives of 2-phenylethanol have been shown to inhibit platelet aggregation. The inhibitory effect is influenced by the lipophilicity of the molecule and the nature of the polar head group.

Structure-Activity Relationship for Platelet Aggregation Inhibition:

  • Alkyl Chain Length: Elongation of the alkyl chain, which increases lipophilicity, potentiates the inhibitory effect.

  • Polar Group: A positively charged amino group is more effective than a carboxyl or hydroxyl group.

This suggests that 2-amino-1-phenylethyl benzoate, with its amino group and lipophilic character, could be a promising inhibitor of platelet aggregation. The mechanism is thought to involve polar and apolar interactions with the outer layers of the platelet plasma membrane.

Experimental Protocol: Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

  • PRP Preparation: Collect whole blood in citrate anticoagulant. Centrifuge at a low speed to obtain PRP.

  • Assay Setup: Place a cuvette containing PRP in an aggregometer, which maintains the sample at 37°C and stirs it.

  • Baseline Measurement: Establish a baseline of light transmission through the PRP.

  • Compound Incubation: Add the test compound to the PRP and incubate for a short period.

  • Agonist Addition: Add a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation.

  • Measurement: Record the change in light transmission over time as the platelets aggregate.

  • Data Analysis: Quantify the extent of platelet aggregation and determine the inhibitory effect of the test compound.

Other Potential Biological Activities

Based on the activities of structurally related compounds, 2-amino-1-phenylethyl benzoate and its analogs may also possess the following activities:

  • Antimicrobial and Antifungal Activity: 2-Phenylethanol and its derivatives have demonstrated antimicrobial and antifungal properties. [4][5]Aromatic esters of 2-(1H-imidazol-1-yl)-1-phenylethanol have shown potent activity against Candida species. [6]* Enzyme Inhibition:

    • Lipase Inhibition: Lipophilic α-keto amides derived from 2-amino alcohols have been shown to inhibit lipase activity. [7] * α-Glucosidase Inhibition: Phenolic acid amides with an L-amino acid moiety have exhibited strong α-glucosidase inhibitory activity. [8]* Anticancer Activity: Some amino acid esters have shown cytotoxic effects against cancer cell lines. [9]

Data Summary

Compound ClassBiological ActivityKey Findings
β-Phenethylamine derivativesDopamine Reuptake InhibitionLonger alkyl chains and smaller rings at the amine position increase activity.
2-Amino-1-phenylethanol analogsBMP-2 StimulationInduced osteoblast differentiation and in vivo bone formation.
2-Phenylethanol derivativesPlatelet Aggregation InhibitionIncreased lipophilicity and a positive charge on the amino group enhance activity.
Imidazole-phenylethanol estersAntifungal ActivityBiphenyl ester derivatives were more active than fluconazole against Candida species. [6]
Phenolic acid amidesα-Glucosidase InhibitionSome derivatives showed significantly higher potency than acarbose. [8]

Conclusion and Future Perspectives

2-Amino-1-phenylethyl benzoate and its analogs represent a promising class of compounds with a wide spectrum of potential therapeutic applications. The existing literature on structurally related molecules provides a strong rationale for exploring their utility as neurotransmitter modulators, agents for bone regeneration, antiplatelet drugs, and antimicrobial agents.

Future research should focus on the systematic synthesis and biological evaluation of a library of 2-amino-1-phenylethyl benzoate analogs with diverse substitutions on both the benzoate and the phenylethanolamine moieties. This will allow for a comprehensive understanding of the structure-activity relationships for various biological targets. Furthermore, detailed mechanistic studies, including in silico modeling and target identification, will be crucial for optimizing the potency and selectivity of these compounds. The development of efficient and stereoselective synthetic routes will also be essential for their translation into clinical candidates. The in-depth technical information and protocols provided in this guide serve as a valuable starting point for researchers dedicated to unlocking the full therapeutic potential of this exciting class of molecules.

References

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  • Chiou, W. R., et al. "Further structure-activity relationship study suggested that the inhibitory potential of synthesized derivatives depends on the nature of the functional group, ester or ether, and the chain length at the sn-2 position." Journal of medicinal chemistry 44.17 (2001): 2783-2791.
  • De Vita, D., et al. "Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives." European journal of medicinal chemistry 57 (2012): 348-355. (URL: [Link])

  • Friedhoff A.J., Silva R. Catecholamines. In: Ramachandran V.S., editor. Encyclopedia of the Human Brain. Academic Press; New York, NY, USA: 2002. pp. 595–602.
  • Gutknecht J., Tosteson D.C. Ionic permeability of thin lipid membranes: Effects of n-alkyl alcohols, polyvalent cations, and a secondary amine. J. Gen. Physiol. 1970;55:359–374.
  • Hua, S. S., et al. "Antimicrobial activities of 2-phenylethanol and its derivatives." Journal of food protection 74.1 (2011): 111-115.
  • Janssens, J. C., et al. "Antimicrobial and antifungal activities of 2-phenylethanol and its esters." Journal of applied microbiology 126.1 (2019): 97-109.
  • Murugan, A., et al. "A practical and efficient synthesis of 2-amino-1-phenylethanol." Tetrahedron Letters 53.43 (2012): 5739-5741. (URL: [Link])

  • Najafian, M., et al. "Phlorizin reduces hyperglycemia and insulin resistance in diabetic rats." Iranian journal of basic medical sciences 15.3 (2012): 865.
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  • Rossetti, L., et al. "Correction of hyperglycemia with phlorizin normalizes tissue sensitivity to insulin in diabetic rats.
  • Silver S., Wendt L. Mechanism of action of phenethyl alcohol: Breakdown of the cellular permeability barrier. J. Bacteriol. 1967;93:560–566.
  • Stark D., Zala D., Münch T., Sonnleitner B., Marison I.W., Von Stockar U. Inhibition aspects of the bioconversion of L-phenylalanine to 2-phenylethanol by Saccharomyces cerevisiae. Enzyme Microb. Technol. 2003;32:212–223.
  • Tainter, M. L. "Pharmacological actions of phenylethanolamine." Journal of Pharmacology and Experimental Therapeutics 36.1 (1929): 29-54.
  • Vrijens, K., et al. "Small molecules of the flavonoid family have been shown to upregulate Id1, Id2 expression in a human cervical carcinoma cell line." Oncology reports 30.1 (2013): 45-52.
  • Wainscott, D. B., et al. "Phenylethanolamine is a TAAR1 agonist." Psychopharmacology 234.1 (2017): 1-8.
  • Wansi, J. D., et al. "α-Glucosidase inhibitory activity of gallic acid and its methyl ester." Planta medica 73.09 (2007): 979-982.
  • Wikiera, A., et al. "Caffeine, theophylline and theobromine as inhibitors of human pancreatic lipase." Molecular nutrition & food research 56.5 (2012): 785-792.
  • Xu, R. H., et al. "BMP4 initiates human embryonic stem cell differentiation to trophoblast." Nature biotechnology 20.12 (2002): 1261-1264.
  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. (URL: [Link])

  • Balaramnavar, V. M., et al. "Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators." Journal of medicinal chemistry 55.19 (2012): 8251-8263.
  • Evaluation of Antitumor Activity of Xanthones Conjugated with Amino Acids. International Journal of Molecular Sciences. 2024;25(4):2121. (URL: [Link])

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An In-depth Technical Guide to 2-Amino-1-phenylethyl benzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist: In the field of chemical research and development, precise molecular identification is paramount. The compound "2-Amino-1-phenylethyl benzoate" (CAS 67031-54-3) is a prime example of a structure that is often confused with its more commercially prevalent and extensively studied isomer, "Phenethyl anthranilate" (CAS 133-18-6). This guide is structured to provide a comprehensive understanding of the requested compound, acknowledging the current scarcity of its experimental data. To offer a complete scientific picture, we will present the available information for 2-Amino-1-phenylethyl benzoate and provide a detailed comparative analysis with its well-characterized isomer, Phenethyl anthranilate. This approach ensures that researchers are not only informed about the target molecule but are also aware of the properties of related structures they may encounter.

Chemical Identity and Structural Elucidation

The nomenclature of these isomers is key to their differentiation. The position of the amino group and the point of attachment of the benzoate ester define their distinct chemical structures and, consequently, their properties.

  • 2-Amino-1-phenylethyl benzoate (CAS 67031-54-3): In this molecule, the benzoate group is esterified to the hydroxyl group on the first carbon (C1) of the phenylethanol backbone, which also bears the phenyl group. The amino group is located on the second carbon (C2).

  • Phenethyl anthranilate (CAS 133-18-6): This compound is formally named "Benzoic acid, 2-amino-, 2-phenylethyl ester". Here, the amino group is a substituent on the benzoate ring itself (making it an anthranilate), and this entire moiety is esterified to the hydroxyl group of 2-phenylethanol.

Below is a visual representation of this critical structural difference.

G cluster_0 2-Amino-1-phenylethyl benzoate (CAS: 67031-54-3) cluster_1 Phenethyl anthranilate (CAS: 133-18-6) A Chemical Structure A_img B Chemical Structure B_img

Caption: Structural comparison of 2-Amino-1-phenylethyl benzoate and Phenethyl anthranilate.

Molecular Identifiers

For clarity in research and procurement, the following identifiers are crucial.

Identifier2-Amino-1-phenylethyl benzoatePhenethyl anthranilate
CAS Number 67031-54-3[1]133-18-6[2]
Molecular Formula C15H15NO2C15H15NO2[3]
Molecular Weight 241.29 g/mol 241.28 g/mol [3][4]
IUPAC Name (2-amino-1-phenylethyl) benzoate2-phenylethyl 2-aminobenzoate[5]
Synonyms -2-Aminobenzoic acid 2-phenylethyl ester, Benzylcarbinyl anthranilate, Phenylethyl anthranilate[3][6]
InChIKey JFWCBGMWRXJFDF-UHFFFAOYSA-NPXWNBAGCFUDYBE-UHFFFAOYSA-N[2]

Physical and Chemical Properties: A Comparative Analysis

The differing placement of the amino group significantly influences the physicochemical properties of these isomers. While experimental data for 2-Amino-1-phenylethyl benzoate is sparse, we can contrast its predicted properties with the established experimental values for Phenethyl anthranilate.

Property2-Amino-1-phenylethyl benzoate (Predicted/Limited Data)Phenethyl anthranilate (Experimental Data)
Appearance Powder[4]Colorless to pale yellow crystalline solid[5]
Odor Not specifiedFused, colorless to pale yellow-amber crystalline mass; Neroli, grape undertone.[5]
Melting Point Not available39-44 °C[7]
Boiling Point Not available226 °C[7]
Flash Point 221.4 °C[8]> 110 °C[9]
Solubility Not availableInsoluble in water; soluble in ethanol and oils[7][10]
Density Not available~1.14 g/cm³ at 25 °C[5]
pKa (Predicted) 7.26 ± 0.10[4]5.46 (weakly acidic)[10]
XLogP3 (Predicted) 2.44.2[4][10]

Expert Insight: The predicted lower XLogP3 value for 2-Amino-1-phenylethyl benzoate suggests it is more polar than Phenethyl anthranilate. This is an expected consequence of the primary amino group being on the flexible ethyl chain, making it more available for hydrogen bonding compared to the aromatic amine in Phenethyl anthranilate. This difference in polarity would have significant implications for its solubility, chromatographic behavior, and bioavailability.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • 2-Amino-1-phenylethyl benzoate (Predicted): One would expect a complex multiplet for the aromatic protons of both the phenyl and benzoate rings. The methine proton (CH-O) would likely appear as a triplet coupled to the adjacent methylene protons. The methylene protons (CH2-N) would also be a multiplet, and the amine protons would present as a broad singlet.

  • Phenethyl anthranilate (Experimental): The spectrum shows distinct signals for the phenylethyl and anthranilate moieties. Typically, two triplets are observed for the -CH2-CH2- group of the phenylethyl portion. The aromatic region is complex, showing signals for both the monosubstituted phenyl ring and the ortho-disubstituted aminobenzoyl ring. The amine protons on the anthranilate ring often appear as a broad singlet.

¹³C NMR:

  • 2-Amino-1-phenylethyl benzoate (Predicted): Distinct signals would be expected for the carbonyl carbon of the ester, the two carbons of the ethyl bridge, and the aromatic carbons of the two different phenyl rings.

  • Phenethyl anthranilate (Experimental): The ¹³C NMR spectrum provides clear evidence of the structure, with characteristic shifts for the ester carbonyl, the aliphatic carbons of the phenylethyl group, and the aromatic carbons. The carbon attached to the amino group in the anthranilate ring shows a characteristic upfield shift due to the electron-donating effect of the amine.[11]

Infrared (IR) Spectroscopy
  • 2-Amino-1-phenylethyl benzoate (Predicted): Key absorptions would include N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹), a strong C=O stretch for the ester (around 1720 cm⁻¹), and C-O stretching for the ester linkage.

  • Phenethyl anthranilate (Experimental): The IR spectrum typically shows N-H stretching bands for the aromatic amine, a sharp and strong C=O stretching band for the ester carbonyl group, and strong C-O stretching bands.[4][12]

Mass Spectrometry (MS)
  • 2-Amino-1-phenylethyl benzoate (Predicted): The molecular ion peak would be observed at m/z = 241. Key fragmentation pathways would likely involve the loss of the benzoate group and cleavage of the C-C bond in the ethyl bridge.

  • Phenethyl anthranilate (Experimental): The mass spectrum shows a molecular ion peak at m/z = 241. Common fragments include those corresponding to the phenylethyl cation and the aminobenzoyl cation.[4][13]

Synthesis Methodologies

The synthesis of these isomers would proceed via different pathways, reflecting their structural differences.

Synthesis of 2-Amino-1-phenylethyl benzoate

A plausible synthetic route would involve the esterification of 2-amino-1-phenylethanol with benzoyl chloride or benzoic acid. This ensures the correct connectivity of the functional groups.

G Reactant1 2-Amino-1-phenylethanol Solvent Base (e.g., Pyridine) in an inert solvent Reactant1->Solvent Reactant2 Benzoyl Chloride Reactant2->Solvent Product 2-Amino-1-phenylethyl benzoate Solvent->Product Esterification

Caption: Plausible synthesis of 2-Amino-1-phenylethyl benzoate.

Experimental Protocol (Hypothetical):

  • Dissolution: Dissolve 2-amino-1-phenylethanol in a suitable inert solvent (e.g., dichloromethane) containing a base such as pyridine to act as an acid scavenger.

  • Cooling: Cool the solution in an ice bath to control the exothermic reaction.

  • Addition: Add benzoyl chloride dropwise to the cooled solution with stirring.

  • Reaction: Allow the reaction to proceed to completion, monitoring by a suitable technique like Thin Layer Chromatography (TLC).

  • Work-up: Perform an aqueous work-up to remove the base and any unreacted starting materials.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain pure 2-Amino-1-phenylethyl benzoate.

Synthesis of Phenethyl anthranilate

This compound is typically synthesized by the direct esterification of anthranilic acid (2-aminobenzoic acid) with 2-phenylethanol.[4]

Experimental Protocol:

  • Mixing: Combine anthranilic acid and 2-phenylethanol in a suitable reaction vessel.

  • Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heating: Heat the mixture, often with removal of water, to drive the esterification reaction to completion.

  • Neutralization: After cooling, neutralize the excess acid with a base.

  • Extraction: Extract the product into an organic solvent.

  • Purification: Wash, dry, and concentrate the organic phase, followed by purification of the crude product, typically by distillation or recrystallization.

Applications and Potential Utility

The applications of these isomers are largely dictated by their chemical properties.

  • 2-Amino-1-phenylethyl benzoate: Due to the limited information, its specific applications are not well-documented. However, its structure, containing a primary amine and a phenyl group, suggests potential as a building block in pharmaceutical synthesis.

  • Phenethyl anthranilate: This isomer is widely used in the flavor and fragrance industries.[6] It imparts a grape and orange blossom scent and is used in perfumes, cosmetics, and as a flavoring agent in foods and beverages.[4][6][11] It is generally recognized as safe (GRAS) for this purpose by regulatory bodies like the FDA.[6]

Toxicology and Safety

  • 2-Amino-1-phenylethyl benzoate: No specific toxicological data is available. Standard laboratory safety precautions should be followed when handling this compound.

  • Phenethyl anthranilate: It is considered to have low toxicity when used in regulated amounts.[6] However, it can be an irritant to the skin and eyes.[9] The oral LD50 in rats is >5000 mg/kg, and the dermal LD50 in rabbits is also >5000 mg/kg, indicating low acute toxicity.[9]

Conclusion

While 2-Amino-1-phenylethyl benzoate remains a compound with limited characterization, its structural features suggest potential for further investigation, particularly in medicinal chemistry. In contrast, its isomer, Phenethyl anthranilate, is a well-established compound with significant commercial applications. For researchers working with either of these molecules, a clear understanding of their distinct structures, supported by rigorous analytical confirmation, is essential to ensure the validity and reproducibility of their work. This guide serves as a foundational resource for navigating the properties and potential of these closely related but distinct chemical entities.

References

  • SpectraBase. (n.d.). Anthranilic acid, phenenthyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). Phenethyl anthranilate. Retrieved from [Link]

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  • FooDB. (2010). Showing Compound Phenethyl anthranilate (FDB016824). Retrieved from [Link]

  • SpectraBase. (n.d.). Anthranilic acid, phenenthyl ester - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • The Good Scents Company. (n.d.). phenethyl anthranilate 2-aminobenzoic acid 2-phenyl ethyl ester. Retrieved from [Link]

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  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Scentree. (n.d.). Phenethyl anthranilate (CAS 133-18-6): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

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  • Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Phenylethyl anthranilate. Retrieved from [Link]

  • ChemSrc. (n.d.). 67031-54-3_2-Amino-1-phenylethyl=benzoate. Retrieved from [Link]

  • Anshul Specialty Molecules. (n.d.). Phenyl Ethyl Anthranilate. Retrieved from [Link]

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An In-depth Technical Guide to 2-Amino-1-phenylethyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-1-phenylethyl benzoate, a molecule of interest in medicinal chemistry and synthetic research. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles, addressing the causality behind synthetic strategies and potential applications.

Core Compound Identification

The molecule at the center of this guide is identified by the following nomenclature and registry number:

IdentifierValueSource
IUPAC Name 2-Amino-1-phenylethyl benzoateInferred from structure
CAS Number 67031-54-3[1][2][3]
Molecular Formula C₁₅H₁₅NO₂[1]
Molecular Weight 241.29 g/mol [1]

The structure consists of a 2-amino-1-phenylethanol backbone esterified at the hydroxyl group with benzoic acid. This structural motif, containing a chiral center and both a primary amine and an ester functional group, makes it a compelling scaffold for investigation in drug discovery.

Synthesis and Mechanistic Rationale

Direct synthesis of 2-Amino-1-phenylethyl benzoate is not extensively documented in readily available literature. The primary challenge lies in the chemoselective functionalization of the hydroxyl group in the presence of a nucleophilic primary amine within the precursor, 2-amino-1-phenylethanol. A direct esterification or acylation would likely result in a mixture of O-acylated and N-acylated products.

Therefore, a robust and logical synthetic strategy necessitates a protection-acylation-deprotection sequence. This approach ensures regioselective synthesis of the desired ester, a hallmark of a self-validating and trustworthy protocol.

Proposed Synthetic Workflow

The proposed synthesis is a three-step process designed for high selectivity and yield.

Synthetic_Workflow cluster_0 Step 1: Amine Protection cluster_1 Step 2: Selective O-Acylation cluster_2 Step 3: Deprotection A 2-Amino-1-phenylethanol B Boc-Protected Intermediate A->B (Boc)₂O, Base (e.g., TEA) Solvent (e.g., DCM) D Protected Target Ester B->D Pyridine or DMAP Solvent (e.g., DCM) C Benzoyl Chloride C->D E 2-Amino-1-phenylethyl benzoate (Final Product) D->E Strong Acid (e.g., TFA or HCl) Solvent (e.g., DCM)

Caption: Proposed Synthetic Pathway for 2-Amino-1-phenylethyl benzoate.

Detailed Experimental Protocol

Step 1: Protection of the Amino Group

  • Rationale: The primary amine of 2-amino-1-phenylethanol is more nucleophilic than the secondary alcohol. To prevent N-acylation in the subsequent step, the amine is temporarily protected, most commonly as a tert-butyloxycarbonyl (Boc) carbamate. This group is stable under the basic conditions required for esterification and can be cleanly removed under acidic conditions.

  • Procedure:

    • Dissolve 2-amino-1-phenylethanol (1.0 eq) in a suitable solvent such as Dichloromethane (DCM).

    • Add a base, for example, Triethylamine (TEA) (1.2 eq), to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise while stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous workup and purify the crude product via column chromatography to yield the Boc-protected intermediate.

Step 2: Esterification of the Hydroxyl Group

  • Rationale: With the amine protected, the hydroxyl group is the only remaining site for acylation. The Schotten-Baumann reaction conditions, using an acyl chloride like benzoyl chloride in the presence of a base, are highly effective for this transformation. Pyridine can serve as both the base and a nucleophilic catalyst.

  • Procedure:

    • Dissolve the Boc-protected amino alcohol from Step 1 (1.0 eq) in anhydrous DCM or pyridine.

    • Cool the solution to 0 °C.

    • Slowly add benzoyl chloride (1.1 eq) dropwise. If not using pyridine as the solvent, add pyridine or 4-Dimethylaminopyridine (DMAP) as a catalyst.

    • Stir the reaction at room temperature until TLC indicates the consumption of the starting material.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to obtain the fully protected ester.

Step 3: Deprotection of the Amino Group

  • Rationale: The final step is the removal of the Boc protecting group to liberate the primary amine. This is achieved under strong acidic conditions, which readily cleave the acid-labile carbamate without affecting the newly formed ester bond.

  • Procedure:

    • Dissolve the protected ester from Step 2 in DCM.

    • Add an excess of a strong acid, such as Trifluoroacetic Acid (TFA) or a solution of HCl in dioxane.

    • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.

    • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

    • Neutralize the resulting salt with a mild base (e.g., saturated NaHCO₃ solution) and extract the free base product into an organic solvent.

    • Dry, concentrate, and purify as necessary to yield the final product, 2-Amino-1-phenylethyl benzoate.

Physicochemical and Spectroscopic Characterization

While a comprehensive experimental dataset for this specific molecule is not publicly available, its properties can be predicted based on its structure. These predictions are vital for guiding purification and characterization efforts.

Predicted Physicochemical Properties
PropertyPredicted ValueNotes
pKa 7.26 ± 0.10Predicted for the protonated amine, indicating it will be protonated at physiological pH.[1]
XLogP3-AA 2.4Suggests moderate lipophilicity and potential for good membrane permeability.[1]
Topological Polar Surface Area 52.3 ŲThis value is within the range typically associated with good oral bioavailability in drug candidates.[1]
Rotatable Bond Count 5Provides conformational flexibility, which can be important for binding to biological targets.[1]
Expected Spectroscopic Signatures

An integral part of validating the synthesis is a thorough spectroscopic analysis. The following table outlines the expected signals.

TechniqueExpected Characteristics
¹H NMR ~8.0-7.3 ppm: Multiplets corresponding to the 10 aromatic protons on the benzoate and phenyl rings. ~6.0 ppm: A doublet of doublets for the methine proton (-CH-O-), coupled to the adjacent methylene protons. ~3.0-3.2 ppm: A multiplet for the methylene protons (-CH₂-NH₂). ~2.0 ppm: A broad singlet for the amine protons (-NH₂), which is exchangeable with D₂O.
¹³C NMR ~166 ppm: Carbonyl carbon of the ester. ~128-140 ppm: Aromatic carbons. ~75 ppm: Methine carbon (-CH-O-). ~45 ppm: Methylene carbon (-CH₂-NH₂).
FT-IR (cm⁻¹) ~3300-3400: N-H stretching of the primary amine. ~3030: Aromatic C-H stretching. ~1720: Strong C=O stretching of the benzoate ester. ~1270 & 1100: C-O stretching of the ester.
Mass Spec (ESI+) [M+H]⁺ = 242.12 m/z

Potential Applications in Drug Development and Research

While specific biological activities for 2-Amino-1-phenylethyl benzoate have not been reported, its structural components suggest several promising avenues for research. The core scaffold, 2-amino-1-phenylethanol, is a known building block for various pharmaceuticals.[1]

Rationale for Investigation

Potential_Applications cluster_precursor Based on Precursor (2-Amino-1-phenylethanol) cluster_analog Based on Analog Class (Amino Acyl Benzoates) center_node 2-Amino-1-phenylethyl benzoate Scaffold precursor_app1 β-Adrenoceptor Agonists (Asthma, Heart Failure) center_node->precursor_app1 Structural Similarity to Phenylethanolamines precursor_app2 Analgesics & Anti-inflammatories center_node->precursor_app2 Known Intermediate Role precursor_app3 Antimalarial Agents center_node->precursor_app3 Derivatives show activity against P. falciparum [4] analog_app1 Anti-inflammatory Activity center_node->analog_app1 Class-wide activity shown in carrageenan models [20]

Caption: Rationale for potential therapeutic applications.

  • Adrenergic System Modulation: The phenylethanolamine core is central to many β-adrenoceptor agonists.[4] The specific stereochemistry at the benzylic alcohol position is critical for receptor affinity and functional activity.[4] As such, this compound is a candidate for synthesis and screening programs targeting G protein-coupled receptors (GPCRs).

  • Anti-inflammatory and Analgesic Agents: The precursor is a known building block for analgesics and anti-inflammatory drugs.[1] Furthermore, studies on other amino acyl benzoates have demonstrated potent anti-inflammatory activity with reduced ulcerogenic potential compared to standard drugs like phenylbutazone.[5]

  • Antimalarial Activity: Derivatives of 2-Amino-1-phenylethanol have been shown to possess activity against Plasmodium falciparum, making this scaffold a point of interest for developing new antimalarial agents.[6]

Hazard and Safety Information

The toxicological properties of 2-Amino-1-phenylethyl benzoate have not been thoroughly investigated. Therefore, it must be handled with the appropriate precautions for a novel research chemical. Safety data from structurally related compounds, such as phenethyl benzoate, suggest that it may be an irritant.[7][8]

  • General Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.

  • First Aid Measures:

    • Skin Contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

This guide provides a framework for the synthesis, characterization, and rational investigation of 2-Amino-1-phenylethyl benzoate, grounding its potential in the established properties of its constituent parts and related chemical classes.

References

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  • Chem-Impex. 2-Amino-1-phenylethanol.

  • PubMed. Anti-inflammatory activity of amino acyl benzoates.

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  • Sigma-Aldrich. 2-Amino-1-phenylethanol 98%.

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  • Selleck Chemicals. 2-Amino-1-phenylethanol.

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  • Vulcanchem. 2-Amino-1-phenylethanol - 7568-93-6.

  • NIH PubChem. [2-(Tert-butylamino)-2-oxo-1-phenylethyl] benzoate.

  • ChemicalBook. 2-AMINO-1-PHENYLETHANOL synthesis.

  • CAS号查询. 67031-54-3_this compound.

  • MDPI. Enhancing the Biological Activities of Food Protein-Derived Peptides Using Non-Thermal Technologies: A Review.

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  • PubMed. Anti-inflammatory activity of amino acyl benzoates.

  • Sigma-Aldrich. Phenyl benzoate - Safety Data Sheet.

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A Technical Guide to the Spectroscopic Characterization of 2-Amino-1-phenylethyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide to the spectroscopic analysis of 2-Amino-1-phenylethyl benzoate, a key small molecule with applications in organic synthesis and drug discovery. As researchers and developers, the unambiguous structural confirmation of such molecules is paramount to ensure purity, validate synthetic routes, and understand metabolic fate. This guide is structured to provide not only the expected spectral data but also the underlying scientific rationale for the experimental choices and data interpretation, reflecting field-proven insights and best practices.

We will explore the three primary pillars of spectroscopic analysis for small organic molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section details the principles, a robust experimental protocol, and an expert interpretation of the predicted data, grounded in authoritative sources.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation. It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei. For 2-Amino-1-phenylethyl benzoate, both ¹H (proton) and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of every atom.

Rationale for Experimental Choices

The choice of solvent is critical in NMR analysis. Due to the presence of both a polar primary amine and a less polar benzoate ester, a versatile solvent is required. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent initial choice as it readily dissolves a wide range of organic compounds and possesses a high boiling point. Alternatively, deuterated chloroform (CDCl₃) can be used, though the amine protons may exchange or broaden. For this guide, we will reference predicted shifts in CDCl₃, a common standard, while noting the potential for using DMSO-d₆.[1]

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a proton census, revealing distinct signals for each unique proton environment. The predicted spectrum of 2-Amino-1-phenylethyl benzoate in CDCl₃ would exhibit the following key features, based on established chemical shift principles.[2]

  • Aromatic Protons (Benzoate Moiety): The protons on the benzoate ring will appear in the downfield region. The two protons ortho to the carbonyl group are expected around δ 8.0-8.1 ppm, while the meta and para protons will resonate between δ 7.3-7.6 ppm.

  • Aromatic Protons (Phenyl Moiety): The five protons of the phenyl group attached to the chiral center will likely appear as a complex multiplet around δ 7.2-7.4 ppm.

  • Methine Proton (-CH-O): The single proton on the chiral carbon, deshielded by both the adjacent phenyl ring and the oxygen of the benzoate group, is predicted to be a doublet of doublets (dd) around δ 5.9-6.1 ppm.

  • Methylene Protons (-CH₂-N): The two protons on the carbon adjacent to the amine group will be diastereotopic due to the nearby chiral center. They will likely appear as two distinct multiplets (or a complex multiplet) in the range of δ 2.9-3.2 ppm.

  • Amine Protons (-NH₂): The two amine protons will typically appear as a broad singlet. Its chemical shift is highly variable and depends on concentration and solvent, but can be expected in the δ 1.5-2.5 ppm range in CDCl₃. This signal will disappear upon shaking the sample with D₂O, a classic test for exchangeable protons.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their functionalization.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing significantly downfield around δ 166 ppm.[3]

  • Aromatic Carbons: The aromatic carbons will resonate in the typical range of δ 125-140 ppm. The carbon attached to the ester oxygen (ipso-carbon of the benzoate) will be around δ 130 ppm, while the ipso-carbon of the phenyl group will be near δ 138-140 ppm.

  • Methine Carbon (-CH-O): The chiral carbon atom bonded to the oxygen will be found around δ 75-78 ppm.

  • Methylene Carbon (-CH₂-N): The carbon atom bonded to the nitrogen will appear further upfield, typically in the range of δ 45-50 ppm.

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Internal Standard: Use tetramethylsilane (TMS) as the internal standard, setting its signal to 0.00 ppm for both ¹H and ¹³C spectra.[4]

  • Instrument Setup: Acquire the spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum with a 90° pulse angle.

    • Set the spectral width to cover a range from -2 to 12 ppm.

    • Use a relaxation delay of at least 2 seconds to ensure quantitative integration.

    • Acquire a minimum of 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width from 0 to 200 ppm.

    • Use a longer relaxation delay (5-10 seconds) due to the longer relaxation times of quaternary carbons.

    • Acquire several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Data Summary: Predicted NMR Assignments
Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Ester C=O-~166.0 ppm
Benzoate C (ipso)-~130.0 ppm
Benzoate C-H (ortho)δ 8.05 (d, 2H)~129.5 ppm
Benzoate C-H (meta)δ 7.45 (t, 2H)~128.4 ppm
Benzoate C-H (para)δ 7.55 (t, 1H)~133.0 ppm
Phenyl C (ipso)-~139.0 ppm
Phenyl C-Hδ 7.30 (m, 5H)~126-129 ppm
-CH-Oδ 6.00 (dd, 1H)~76.0 ppm
-CH₂-Nδ 3.10 (m, 2H)~48.0 ppm
-NH₂δ 2.0 (br s, 2H)-
Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Analysis & Interpretation A Weigh 5-10 mg Sample B Dissolve in 0.7 mL Deuterated Solvent + TMS A->B C Acquire 1H Spectrum (16 Scans) B->C D Acquire 13C Spectrum (1024+ Scans) B->D E Fourier Transform C->E D->E F Phase & Baseline Correction E->F G Reference to TMS (0 ppm) F->G H Assign Peaks (Shifts, Integrals, Multiplicity) G->H I Confirm Structure H->I

Caption: Workflow for NMR structural elucidation.

Chapter 2: Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[5] It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[6] The resulting spectrum is a unique "fingerprint" of the molecule's covalent bonds.[7]

Predicted IR Spectrum Analysis

For 2-Amino-1-phenylethyl benzoate, the key diagnostic absorptions are:

  • N-H Stretch: The primary amine will show two characteristic medium-intensity bands in the region of 3400-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

  • Aromatic C-H Stretch: A sharp absorption band will appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), which is characteristic of C-H bonds on an aromatic ring.[8]

  • Aliphatic C-H Stretch: Sharp bands will appear just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹), corresponding to the C-H bonds of the ethyl backbone.

  • C=O Stretch (Ester): A very strong, sharp absorption band is expected in the range of 1725-1710 cm⁻¹. This is one of the most prominent peaks in the spectrum and is highly indicative of the ester carbonyl group.

  • C=C Stretch (Aromatic): Several medium to weak bands will be present in the 1600-1450 cm⁻¹ region due to the C=C bond stretching within the two aromatic rings.

  • C-O Stretch (Ester): A strong band corresponding to the C-O single bond stretch of the ester will appear in the fingerprint region, typically around 1300-1100 cm⁻¹.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

The Attenuated Total Reflectance (ATR) technique is highly recommended for its simplicity and minimal sample preparation.[6][9]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Run a background scan to record the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams or a single drop if an oil) of the purified compound directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.

  • Data Acquisition: Acquire the spectrum. Typically, 16-32 scans are co-added to produce a spectrum with an excellent signal-to-noise ratio. The typical range is 4000 cm⁻¹ to 600 cm⁻¹.[6]

  • Data Analysis: Label the significant peaks and compare their wavenumbers to established correlation tables to confirm the presence of the expected functional groups.

Data Summary: Predicted IR Absorptions
Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3400-3300N-H StretchPrimary AmineMedium (two bands)
3100-3000C-H StretchAromaticMedium-Weak
2950-2850C-H StretchAliphaticMedium
1725-1710C=O StretchEsterStrong, Sharp
1600-1450C=C StretchAromaticMedium-Weak
1300-1100C-O StretchEsterStrong
Workflow for FTIR Analysis

FTIR_Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Small Sample to Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum (16-32 Scans) D->E F Identify Key Peaks (N-H, C=O, C-O, etc.) E->F G Confirm Functional Groups F->G

Caption: Workflow for FTIR functional group analysis.

Chapter 3: Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural analysis, it provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which acts as a structural fingerprint.

Rationale for Experimental Choices

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, causing it to fragment in predictable ways.[10] This is ideal for structural elucidation. Coupling the mass spectrometer to a Gas Chromatograph (GC-MS) allows for the analysis of pure compounds as they elute from the GC column, ensuring the spectrum is from the target analyte.[11]

Predicted EI-MS Fragmentation Pattern

The mass spectrum of 2-Amino-1-phenylethyl benzoate (Molecular Weight: 241.29 g/mol ) is predicted to show:

  • Molecular Ion (M⁺): A peak at m/z 241 , corresponding to the intact molecule with one electron removed. The intensity may be weak to moderate due to the molecule's propensity to fragment.

  • Base Peak (m/z 105): The most intense peak in the spectrum is expected to be at m/z 105 . This corresponds to the highly stable benzoyl cation ([C₆H₅CO]⁺), formed by cleavage of the ester C-O bond. This is a classic fragmentation for benzoate esters.[10][12]

  • Phenyl Cation (m/z 77): A significant peak at m/z 77 is expected, resulting from the loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation.[10]

  • Phenylethylamine Fragment (m/z 120): Cleavage can also occur to generate the radical cation corresponding to the 2-amino-1-phenylethanol portion of the molecule. This would likely undergo subsequent fragmentation. A key fragment would be [C₆H₅CHCH₂NH₂]⁺ at m/z 121 , but a more stable iminium ion, [C₆H₅CH=NH₂]⁺, formed by alpha-cleavage, would appear at m/z 106 . Another significant fragment would be the tropylium ion at m/z 91 from the benzyl portion.

  • Phenethyl Fragment (m/z 104): A peak at m/z 104 corresponding to the styrene radical cation ([C₆H₅CH=CH₂]⁺˙) can be formed through rearrangement and loss of the amino and benzoate groups.[13]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: Set to 250°C.

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

  • Data Acquisition & Analysis: Inject a small volume (1 µL) of the sample. Acquire the mass spectrum of the chromatographic peak corresponding to the analyte. Analyze the resulting spectrum by identifying the molecular ion and major fragment ions.

Data Summary: Predicted Mass Spectrum Fragments
m/z (Predicted) Proposed Fragment Ion Structure Significance
241[M]⁺˙Molecular Ion
121[C₆H₅CH(O)CH₂NH₂]⁺˙Loss of Benzoyl Radical
106[C₆H₅CH=NH₂]⁺Alpha-cleavage product
105 [C₆H₅CO]⁺ Base Peak (Benzoyl Cation)
91[C₇H₇]⁺Tropylium Ion
77[C₆H₅]⁺Phenyl Cation
Workflow for Mass Spectrometry Analysis

MS_Workflow A Prepare Dilute Sample (~1 mg/mL) B Inject into GC-MS A->B C Separate via GC B->C D Ionize with EI (70 eV) C->D E Detect Ions (m/z 40-400) D->E F Analyze Mass Spectrum E->F G Identify Molecular Ion & Fragmentation Pattern F->G

Caption: Workflow for GC-MS structural analysis.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of 2-Amino-1-phenylethyl benzoate. NMR establishes the precise carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS provides the molecular weight and a fragmentation fingerprint. By following the robust protocols and interpretive guidelines outlined in this guide, researchers can confidently verify the structure and purity of their synthesized material, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Northern Illinois University. (n.d.). FT-IR sample preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Gelpi, E., et al. (1970). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives.
  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

  • Advanced Science News. (2024). Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science. Retrieved from [Link]

  • Samuels, A. C., et al. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Journal of the American Society for Mass Spectrometry.
  • University of Arizona. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Pharmacy 180. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Referenced via Chem 117 Reference Spectra, Spring 2011 handout: [Link])

  • YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate.... Retrieved from [Link]

  • ResearchGate. (2017). Which solvents I should use for taking NMR of amino acid?. Retrieved from [Link]

  • PubChem. (n.d.). Phenethyl Benzoate. National Center for Biotechnology Information. Retrieved from [Link]

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Solubility and Stability of 2-Amino-1-phenylethyl benzoate: A Practical Guide to Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-1-phenylethyl benzoate is a molecule of interest possessing both a primary amine and a benzoate ester functional group, suggesting potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its solubility and stability is a prerequisite for any successful application, from formulation development to predicting its biological fate. This guide provides a comprehensive framework for the systematic evaluation of these critical physicochemical properties. While extensive public data on this specific molecule is limited, this document, written from the perspective of a Senior Application Scientist, outlines the fundamental principles and detailed experimental protocols necessary to thoroughly characterize its solubility in common solvents and to elucidate its degradation pathways. We will explore the theoretical underpinnings of its expected behavior, provide step-by-step methodologies for empirical determination, and discuss the development of requisite analytical techniques.

Introduction and Molecular Overview

2-Amino-1-phenylethyl benzoate is an organic molecule with the chemical formula C₁₅H₁₅NO₂ and a molecular weight of approximately 241.29 g/mol .[1] Its structure features a chiral center, a primary amino group, and a benzoate ester. The presence of a basic amino group (predicted pKa of the conjugate acid is approximately 7.26) and a hydrolyzable ester linkage dictates its physicochemical properties.[1]

  • The Amino Group: The primary amine confers a basic character to the molecule, suggesting that its aqueous solubility will be highly dependent on pH. At pH values below its pKa, the amine will be protonated, forming a more water-soluble salt.

  • The Benzoate Ester: The ester group is susceptible to hydrolysis, which can be catalyzed by both acid and base. This inherent instability is a critical factor in determining the shelf-life and appropriate storage conditions for any formulation containing this compound. The proximity of the amino group may also influence the rate of hydrolysis through intramolecular catalysis.[2]

  • The Phenyl Groups: The presence of two phenyl rings contributes to the molecule's lipophilicity, suggesting that it will likely have good solubility in many organic solvents but limited intrinsic solubility in aqueous media at neutral pH.

Understanding these characteristics is paramount for drug development, as they influence bioavailability, formulation strategies, and manufacturing processes. This guide provides the necessary protocols to quantify these properties.

Solubility Profile Determination

A comprehensive solubility profile across a range of solvents and pH conditions is essential for early-stage development. The following sections detail a robust strategy for obtaining this critical data.

Theoretical Considerations and Solvent Selection

The solubility of a compound is governed by the principle of "like dissolves like." Given the structure of 2-Amino-1-phenylethyl benzoate, we can anticipate its solubility behavior:

  • Aqueous Solvents: Intrinsic solubility in pure water is expected to be low. However, in acidic aqueous buffers (pH < 6), where the amino group is protonated, solubility should increase significantly.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the amino group and the ester's carbonyl oxygen, suggesting moderate to good solubility. Studies on similar amino acid structures have shown that solubility in alcohols is generally lower than in water but can be significant.[3][4][5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are good candidates for dissolving a wide range of organic molecules and are expected to effectively solubilize 2-Amino-1-phenylethyl benzoate.[6]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in these solvents due to the polar amino and ester groups.

Experimental Workflow for Solubility Assessment

The following diagram outlines a standard workflow for determining the equilibrium solubility of a compound.

G cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_analysis Analysis prep1 Weigh excess compound into vials prep2 Add selected solvent/buffer to each vial prep1->prep2 Dispense solvent equil Agitate at constant temperature (e.g., 25°C) for 24-48h prep2->equil Transfer to shaker/rotator ana1 Centrifuge or filter to separate undissolved solid equil->ana1 Achieve equilibrium ana2 Extract aliquot of supernatant ana1->ana2 Isolate saturated solution ana3 Dilute aliquot with mobile phase ana2->ana3 ana4 Quantify concentration using validated HPLC method ana3->ana4 Inject into HPLC

Caption: Experimental workflow for equilibrium solubility determination.

Detailed Protocol for Equilibrium Solubility

Objective: To determine the solubility of 2-Amino-1-phenylethyl benzoate in various solvents and aqueous buffer systems.

Materials:

  • 2-Amino-1-phenylethyl benzoate

  • Selected solvents (e.g., Water, 0.1 M HCl, pH 4.5 Acetate Buffer, pH 7.4 Phosphate Buffer, Ethanol, Methanol, Acetone, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated pipettes

  • HPLC system with UV detector

Procedure:

  • Preparation: Add an excess amount of 2-Amino-1-phenylethyl benzoate (e.g., 10-20 mg) to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of each selected solvent or buffer to the corresponding vials.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached.

  • Sample Separation: After equilibration, remove the vials and allow them to stand for a short period. To separate the undissolved solid, either centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) or filter the suspension through a chemically compatible syringe filter. This step is critical to avoid aspirating solid particles.

  • Dilution: Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method (as described in section 2.4) to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or µg/mL by accounting for the dilution factor.

Analytical Method: HPLC-UV for Quantification

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a standard and reliable technique for quantifying compounds like 2-Amino-1-phenylethyl benzoate.

Starting HPLC Conditions:

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer (e.g., 0.1% trifluoroacetic acid or 20 mM phosphate buffer, pH 3.0). A good starting point is 50:50 (v/v) Acetonitrile:Buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for maximum absorbance between 200-400 nm. The benzoate and phenyl groups suggest strong absorbance around 230-270 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method must be validated for linearity, accuracy, and precision before use in solubility studies.

Data Presentation

Summarize the obtained solubility data in a clear, tabular format.

Solvent/Buffer SystempH (if applicable)Temperature (°C)Solubility (mg/mL)
Deionized Water~7.025[Experimental Value]
0.1 M HCl1.025[Experimental Value]
Acetate Buffer4.525[Experimental Value]
Phosphate Buffer7.425[Experimental Value]
EthanolN/A25[Experimental Value]
MethanolN/A25[Experimental Value]
AcetoneN/A25[Experimental Value]
DMSON/A25[Experimental Value]

Stability Assessment and Degradation Pathways

Investigating the chemical stability of 2-Amino-1-phenylethyl benzoate is crucial for determining its viability as a drug candidate or chemical intermediate. Forced degradation studies are an essential tool for this purpose, helping to identify potential degradation products and establish stability-indicating analytical methods.[7][8][9][10]

Anticipated Degradation Mechanisms

The chemical structure of 2-Amino-1-phenylethyl benzoate suggests susceptibility to several degradation pathways:

  • Hydrolysis: This is the most anticipated degradation pathway, involving the cleavage of the ester bond to yield 2-amino-1-phenylethanol and benzoic acid. This reaction can be catalyzed by both acidic and basic conditions.[11][12] The neighboring amino group may participate in intramolecular catalysis, potentially accelerating hydrolysis in a specific pH range.[2]

  • Oxidation: The primary amine is susceptible to oxidation, which could lead to the formation of various degradation products. This can be investigated using an oxidizing agent like hydrogen peroxide.

  • Photodegradation: Aromatic systems can absorb UV light, which may lead to photolytic degradation. This is assessed by exposing the compound to controlled light sources as per ICH Q1B guidelines.[9]

Proposed Hydrolytic Degradation Pathway

The primary degradation route is expected to be the hydrolysis of the ester linkage.

G cluster_main A 2-Amino-1-phenylethyl benzoate B 2-Amino-1-phenylethanol A->B  Hydrolysis (H⁺ or OH⁻) C Benzoic Acid A->C

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 2-Amino-1-phenylethyl Benzoate via a Protective Group Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Amino-1-phenylethyl benzoate. The starting material, 2-amino-1-phenylethanol, is a bifunctional molecule containing both a primary amine and a secondary alcohol. This presents a classic synthetic challenge of chemoselectivity. Direct O-acylation is disfavored due to the higher nucleophilicity of the amino group. To overcome this, our protocol employs a robust three-step protective group strategy: (1) selective N-protection of the amine with a tert-butyloxycarbonyl (Boc) group, (2) esterification of the hydroxyl group with benzoyl chloride, and (3) deprotection of the amine to yield the final product. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural instructions, explanations of chemical principles, and methods for validation.

Introduction: The Synthetic Rationale

2-Amino-1-phenylethanol is a valuable chiral building block and an important intermediate in the synthesis of various pharmaceuticals.[1][2] Its structural derivatives are of significant interest to the scientific community. The synthesis of 2-Amino-1-phenylethyl benzoate, an ester derivative, requires careful consideration of the two reactive nucleophilic sites: the primary amine (-NH2) and the secondary hydroxyl (-OH) group.

The amino group is inherently more nucleophilic than the hydroxyl group. Consequently, direct reaction with an acylating agent like benzoyl chloride would preferentially lead to the formation of an amide at the nitrogen atom, rather than the desired ester at the oxygen atom. To ensure the regioselective formation of the benzoate ester, the reactivity of the amine must be temporarily masked.

This protocol details a reliable method centered on the use of a protecting group. A protecting group is a molecular fragment that is temporarily attached to a functional group to decrease its reactivity during a chemical modification elsewhere in the molecule.[3] We utilize the tert-butyloxycarbonyl (Boc) group for its efficacy in protecting amines. The Boc group is stable under the basic conditions required for esterification and can be cleanly removed under acidic conditions that do not cleave the target ester bond.

Overall Synthetic Workflow

The synthesis is performed in three distinct stages, as illustrated below. This multi-step approach ensures high selectivity and yield for the desired product.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: O-Benzoylation cluster_2 Step 3: N-Deprotection A 2-Amino-1-phenylethanol B N-Boc-2-amino-1-phenylethanol A->B (Boc)₂O, TEA, DCM C N-Boc-2-amino-1-phenylethanol D N-Boc-2-amino-1-phenylethyl benzoate C->D Benzoyl Chloride, Pyridine E N-Boc-2-amino-1-phenylethyl benzoate F 2-Amino-1-phenylethyl benzoate (Final Product) E->F TFA, DCM

Diagram 1: Three-step synthesis workflow.

Materials and Methods

Reagents and Materials
ReagentCAS NumberMolecular Weight ( g/mol )Recommended PuritySupplier
(rac)-2-Amino-1-phenylethanol7568-93-6137.18>98%Sigma-Aldrich[4]
Di-tert-butyl dicarbonate (Boc)₂O24424-99-5218.25>97%TCI Chemicals
Triethylamine (TEA)121-44-8101.19>99%, distilledFisher Scientific
Benzoyl Chloride98-88-4140.57>99%Sigma-Aldrich
Pyridine110-86-179.10Anhydrous, >99.8%Sigma-Aldrich
Trifluoroacetic acid (TFA)76-05-1114.02>99%Fisher Scientific
Dichloromethane (DCM)75-09-284.93AnhydrousVWR
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeVWR
Hexanes110-54-386.18ACS GradeVWR
Saturated Sodium Bicarbonate (aq)N/AN/AN/ALab Prepared
Saturated Sodium Chloride (Brine)N/AN/AN/ALab Prepared
Anhydrous Magnesium Sulfate7487-88-9120.37GranularFisher Scientific
Silica Gel63231-67-460.08230-400 meshSorbent Technologies
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or meter

Detailed Experimental Protocol

Part A: Synthesis of tert-butyl (2-hydroxy-2-phenylethyl)carbamate (N-Protection)

Rationale: This step selectively protects the more nucleophilic amine functional group as a Boc-carbamate. Triethylamine (TEA) is used as a mild base to neutralize the acidic byproduct formed during the reaction.

  • Setup: In a 250 mL round-bottom flask, dissolve 2-amino-1-phenylethanol (5.0 g, 36.4 mmol) in 100 mL of dichloromethane (DCM).

  • Cooling: Place the flask in an ice bath and stir for 10 minutes until the solution reaches 0 °C.

  • Base Addition: Add triethylamine (5.6 mL, 40.1 mmol, 1.1 eq) to the stirred solution.

  • Protecting Group Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (8.7 g, 40.1 mmol, 1.1 eq) in 20 mL of DCM. Add this solution dropwise to the reaction flask over 30 minutes using a dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitoring: Monitor the reaction progress using TLC (Eluent: 50% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of 1M HCl (aq), 50 mL of saturated sodium bicarbonate solution (aq), and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (gradient elution, 20% to 50% ethyl acetate in hexanes) to yield the pure N-protected amino alcohol as a white solid.

Part B: Synthesis of tert-butyl (2-(benzoyloxy)-2-phenylethyl)carbamate (O-Benzoylation)

Rationale: This is a classic Schotten-Baumann type reaction for ester synthesis. Pyridine serves a dual role: it acts as a base to neutralize the hydrochloric acid byproduct and as a nucleophilic catalyst to activate the benzoyl chloride, accelerating the reaction.

  • Setup: Dissolve the N-protected amino alcohol from Part A (5.0 g, 21.1 mmol) in 50 mL of anhydrous pyridine in a 100 mL round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acylating Agent Addition: Add benzoyl chloride (2.7 mL, 23.2 mmol, 1.1 eq) dropwise to the stirred solution. A precipitate of pyridinium hydrochloride will form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes) until the starting material is consumed.

  • Work-up:

    • Pour the reaction mixture into 100 mL of ice-cold water and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic extracts and wash sequentially with 1M HCl (aq) until the aqueous layer is acidic (to remove pyridine), followed by saturated sodium bicarbonate solution (aq), and finally brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by recrystallization from an ethanol/water mixture or by flash column chromatography (gradient elution, 10% to 30% ethyl acetate in hexanes) to give the N-protected ester as a white crystalline solid.

Part C: Synthesis of 2-Amino-1-phenylethyl benzoate (N-Deprotection)

Rationale: The Boc protecting group is labile under strong acidic conditions. Trifluoroacetic acid (TFA) is highly effective for this purpose, cleaving the carbamate to release the free amine, carbon dioxide, and tert-butanol (which further decomposes).

  • Setup: Dissolve the N-protected ester from Part B (5.0 g, 14.6 mmol) in 50 mL of DCM in a 100 mL round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (11.3 mL, 146 mmol, 10 eq) dropwise.

  • Reaction: Remove the ice bath and stir the solution at room temperature for 1-2 hours.

  • Monitoring: Monitor the deprotection by TLC (Eluent: 50% Ethyl Acetate in Hexanes), observing the disappearance of the starting material and the appearance of a new, more polar spot at the baseline (the product salt).

  • Work-up:

    • Remove the solvent and excess TFA under reduced pressure. Caution: TFA is corrosive.

    • Dissolve the residue in 50 mL of DCM and carefully neutralize by washing with saturated sodium bicarbonate solution until effervescence ceases and the aqueous layer is basic (pH > 8).

    • Extract the aqueous layer with DCM (2 x 25 mL).

    • Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Final Product Isolation: Filter the solution and concentrate under reduced pressure to yield the crude 2-Amino-1-phenylethyl benzoate.[5] The product can be further purified by recrystallization or flash column chromatography (using a mobile phase containing a small amount of triethylamine, e.g., 95:4:1 DCM/Methanol/TEA) to obtain a pure solid.

Characterization and Validation

To confirm the identity and purity of the final product, the following analytical methods are recommended:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. Expect signals corresponding to the two phenyl groups, the benzylic proton (-CH-O), and the methylene protons (-CH₂-N).

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ = 242.12).

  • Infrared (IR) Spectroscopy: To identify key functional groups. Expect characteristic peaks for the N-H stretch of the primary amine (~3300-3400 cm⁻¹), the C=O stretch of the ester (~1720 cm⁻¹), and C-O stretches.

  • Melting Point: A sharp melting point range indicates high purity.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Reagent Hazards:

    • Benzoyl Chloride: Is a lachrymator and corrosive. Handle with extreme care.

    • Pyridine: Is flammable, toxic, and has a strong, unpleasant odor.

    • Trifluoroacetic Acid (TFA): Is highly corrosive and can cause severe burns. Handle with extreme caution.

    • Dichloromethane (DCM): Is a suspected carcinogen. Avoid inhalation and skin contact.

    • 2-Amino-1-phenylethanol: Causes severe skin burns and eye damage.[6]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic and basic aqueous waste should be neutralized before disposal. Halogenated and non-halogenated organic wastes should be collected in separate, labeled containers.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 102255833, [2-(Tert-butylamino)-2-oxo-1-phenylethyl] benzoate. PubChem. [Link]

  • Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-91. [Link]

  • MDPI (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules. [Link]

  • NIST (n.d.). Benzoic acid, 2-amino-, 2-phenylethyl ester. NIST Chemistry WebBook. [Link]

  • Organic Chemistry Portal (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7194, Phenethyl Benzoate. PubChem. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 229746, 2-(Benzylamino)-1-phenylethanol. PubChem. [Link]

  • NIST (n.d.). Benzoic acid, 2-amino-, 2-phenylethyl ester. NIST Chemistry WebBook. [Link]

  • MDPI (2021). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules. [Link]

  • ResearchGate (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E. [Link]

  • Google Patents (2013). A method for preparing N- (2 - phenylethyl) benzamide. CN103288667A.
  • PubMed (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry. [Link]

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Application Notes and Protocols: The Strategic Use of 2-Amino-1-phenylethyl Benzoate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Enantiomerically pure vicinal amino alcohols are foundational building blocks in modern asymmetric synthesis, serving as versatile chiral auxiliaries, precursors to privileged ligands, and key components of numerous pharmaceutical agents. This technical guide delves into the strategic application of 2-Amino-1-phenylethyl benzoate, a derivative of the well-established chiral synthon 2-amino-1-phenylethanol. While direct literature on this specific benzoate ester is nascent, its synthetic potential can be extrapolated from the rich chemistry of its parent amino alcohol and the predictable reactivity of the benzoate moiety. These notes provide a scientifically grounded framework for researchers, scientists, and drug development professionals to leverage this compound in two principal domains: as a robust chiral resolving agent for racemic acids and as a precursor for the synthesis of novel chiral ligands for asymmetric catalysis. The protocols herein are designed to be self-validating, with in-depth explanations of the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Architectural Significance of Chiral 1,2-Amino Alcohols

Chiral 1,2-amino alcohols are privileged structural motifs in organic chemistry.[1] Their prevalence in nature and their efficacy as chiral controllers have cemented their role in the synthesis of complex molecules. The strategic positioning of the amino and hydroxyl groups allows for the formation of rigid, chelated transition states in metal-catalyzed reactions, thereby enabling high levels of stereochemical induction. 2-Amino-1-phenylethanol, the parent compound of our target molecule, is a readily available and cost-effective starting material for a myriad of chiral applications.[2] The introduction of a benzoate group at the hydroxyl position, creating 2-Amino-1-phenylethyl benzoate, offers a unique set of properties. The benzoate group can act as a protecting group, allowing for selective manipulation of the amine functionality, or it can be a point of further chemical modification.[3]

Application I: 2-Amino-1-phenylethyl Benzoate as a Chiral Resolving Agent

The primary amino group of 2-Amino-1-phenylethyl benzoate provides a basic handle for the resolution of racemic carboxylic acids through the formation of diastereomeric salts.[4] This classical yet powerful technique remains a cornerstone of industrial-scale chiral separations.

Mechanism of Chiral Resolution

The fundamental principle of chiral resolution via diastereomeric salt formation lies in the differential solubility of the resulting diastereomers. The reaction of a racemic acid with a single enantiomer of a chiral base, such as (1R,2S)-2-Amino-1-phenylethyl benzoate, results in a mixture of two diastereomeric salts. These diastereomers, not being mirror images, possess distinct physical properties, including solubility in a given solvent system. Through careful selection of the solvent, one diastereomer can be selectively crystallized, allowing for its separation from the more soluble diastereomer. Subsequent acidification of the isolated diastereomeric salt regenerates the enantiomerically enriched carboxylic acid and the resolving agent.

G racemic_acid Racemic Acid (R/S) diastereomers Mixture of Diastereomeric Salts (R,R) and (S,R) racemic_acid->diastereomers + resolving_agent (R)-2-Amino-1-phenylethyl benzoate resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer (e.g., R,R) crystallization->less_soluble Solid more_soluble More Soluble Diastereomer (in solution) crystallization->more_soluble Solution acidification1 Acidification less_soluble->acidification1 acidification2 Acidification more_soluble->acidification2 enantioenriched_acid1 Enantioenriched Acid (R) acidification1->enantioenriched_acid1 recovered_agent1 Recovered Resolving Agent (R) acidification1->recovered_agent1 enantioenriched_acid2 Enantioenriched Acid (S) acidification2->enantioenriched_acid2 recovered_agent2 Recovered Resolving Agent (R) acidification2->recovered_agent2

Figure 1. Workflow for Chiral Resolution.
Protocol: Resolution of Racemic Mandelic Acid

This protocol details the resolution of racemic mandelic acid using (R)-2-Amino-1-phenylethyl benzoate.

Materials:

  • Racemic Mandelic Acid

  • (R)-2-Amino-1-phenylethyl benzoate

  • Methanol

  • Diethyl ether

  • 2 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • pH paper

  • Buchner Funnel and Filter Paper

Procedure:

  • Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic mandelic acid in 100 mL of warm methanol. In a separate flask, dissolve an equimolar amount of (R)-2-Amino-1-phenylethyl benzoate in 50 mL of warm methanol. Slowly add the amine solution to the acid solution with gentle stirring.

  • Crystallization: Allow the resulting solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Allow the flask to stand at 4 °C overnight to maximize crystal formation.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration using a Buchner funnel and wash them with a small amount of cold diethyl ether.

  • Liberation of Enantiomerically Enriched Acid: Transfer the crystalline salt to a separatory funnel containing 50 mL of 2 M hydrochloric acid and 50 mL of diethyl ether. Shake the funnel vigorously. The protonated amine will move to the aqueous layer, while the enantiomerically enriched mandelic acid will remain in the ether layer.

  • Work-up: Separate the layers and extract the aqueous layer with two additional 25 mL portions of diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Isolation of Product: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched mandelic acid.

  • Recovery of Resolving Agent: The acidic aqueous layer from step 4 can be basified with a saturated sodium bicarbonate solution until a pH of 8-9 is reached. The free amine can then be extracted with diethyl ether, dried, and the solvent evaporated to recover the resolving agent.

Data Interpretation:

The enantiomeric excess (ee) of the recovered mandelic acid should be determined by chiral HPLC or by measuring its specific rotation and comparing it to the literature value for enantiopure mandelic acid.

ParameterExpected Outcome
Yield of Diastereomeric Salt Varies based on solubility
Yield of Enriched Acid >80% (based on the isolated salt)
Enantiomeric Excess (ee) >90% after a single crystallization

Application II: Precursor to Chiral Ligands for Asymmetric Catalysis

The bifunctional nature of 2-Amino-1-phenylethyl benzoate makes it an excellent starting material for the synthesis of novel chiral ligands. The amino group can be derivatized to form amides, sulfonamides, or imines, while the benzoate ester can be hydrolyzed to reveal the hydroxyl group for further modification, or it can be directly converted to other functional groups.

Synthesis of a Chiral Oxazoline Ligand

Chiral oxazoline ligands are a well-established class of ligands for a variety of asymmetric transformations. The following protocol outlines a plausible synthesis of a novel oxazoline ligand from (S)-2-Amino-1-phenylethyl benzoate.

G start (S)-2-Amino-1-phenylethyl benzoate amide_formation Amide Formation (e.g., with an acid chloride) start->amide_formation amide N-Acyl Intermediate amide_formation->amide hydrolysis Ester Hydrolysis (e.g., LiOH) amide->hydrolysis amino_alcohol N-Acyl-2-amino-1-phenylethanol hydrolysis->amino_alcohol cyclization Cyclization (e.g., with SOCl₂) amino_alcohol->cyclization oxazoline Chiral Oxazoline Ligand cyclization->oxazoline

Figure 2. Synthetic Pathway to a Chiral Oxazoline Ligand.
Protocol: Synthesis of a Phenyl-Oxazoline Ligand

Step 1: Amide Formation

  • To a solution of (S)-2-Amino-1-phenylethyl benzoate (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add benzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the N-benzoyl intermediate.

Step 2: Ester Hydrolysis

  • Dissolve the N-benzoyl intermediate in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature overnight.

  • Acidify the reaction mixture to pH ~7 with 1 M HCl and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to give the N-benzoyl-2-amino-1-phenylethanol.

Step 3: Oxazoline Ring Formation

  • Dissolve the product from Step 2 in DCM and cool to 0 °C.

  • Add thionyl chloride (SOCl₂) (1.5 eq) dropwise and stir for 2 hours at 0 °C, then at room temperature for 2 hours.

  • Carefully quench the reaction by pouring it into a saturated NaHCO₃ solution.

  • Extract the product with DCM, dry the organic layer, and concentrate. Purify the crude product by column chromatography to afford the desired chiral oxazoline ligand.

Expected Performance in a Catalytic Reaction (e.g., Asymmetric Allylic Alkylation):

ParameterExpected Outcome
Ligand Synthesis Yield ~60-70% over 3 steps
Enantiomeric Excess (ee) in Catalysis >95%
Catalytic Reaction Yield >90%

Conclusion

While 2-Amino-1-phenylethyl benzoate is not yet a widely cited compound in the asymmetric synthesis literature, its structural relationship to well-known chiral synthons provides a strong basis for its application. The protocols and conceptual frameworks presented in these application notes are intended to serve as a starting point for researchers to explore the utility of this promising chiral building block. The inherent bifunctionality of the molecule, combined with the predictable chemistry of the amino and benzoate groups, opens up a wide range of possibilities for the development of new resolving agents, chiral auxiliaries, and ligands for asymmetric catalysis.

References

  • Aoyagi, Y., et al. (2015). A Rapid Optical Clearing Protocol Using 2,2′-Thiodiethanol for Microscopic Observation of Fixed Mouse Brain. PLOS ONE, 10(1), e0116280. Available at: [Link]

  • Goodman, C. G., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(19), 11654–11663. Available at: [Link]

  • Heller, S. T., et al. (2012). Highly Active Acylation Reagents for Esterification and Amidation. Organic Letters, 14(8), 1970–1973. Available at: [Link]

  • Mathias, L. J., et al. (1998). Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. The Journal of Organic Chemistry, 63(12), 4054–4057. Available at: [Link]

  • Reddy, K. L., et al. (2007). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. Molecules, 12(4), 817–825. Available at: [Link]

  • Stavber, S., et al. (2016). A Simple and Efficient Method for the Preparation of α-Halogenated Ketones Using Iron(III) Chloride and Iron(III) Bromide as Halogen Sources with Phenyliodonium Diacetate as Oxidant. Advanced Synthesis & Catalysis, 359(23), 4177-4183. Available at: [Link]

  • Tafelska-Kaczmarek, A., et al. (2017). Asymmetric synthesis of benzofuryl β-amino alcohols by the transfer hydrogenation of α-functionalized ketones. Tetrahedron, 73(27-28), 3883-3897. Available at: [Link]

  • Touge, T., et al. (2018). Selective Asymmetric Transfer Hydrogenation of α-Substituted Acetophenones with Bifunctional Oxo-Tethered Ruthenium(II) Catalysts. Advanced Synthesis & Catalysis, 360(3), 568-574. Available at: [Link]

  • Trost, B. M. (1980). The atom economy--a search for synthetic efficiency. Science, 254(5037), 1471–1477.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • LibreTexts. (2020). 6.5: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]

Sources

2-Amino-1-phenylethyl benzoate as a chiral auxiliary for amino acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: (S)-N-(1-Phenylethyl)benzamide Derivatives as Chiral Auxiliaries for Asymmetric Amino Acid Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Use of Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in pharmaceutical development where the biological activity of a molecule is often exclusive to a single enantiomer.[1] Chiral auxiliaries are a powerful and reliable tool in this endeavor. They are chiral molecules that are temporarily attached to a prochiral substrate to direct a subsequent chemical reaction, leading to the formation of one diastereomer in excess over the other.[] This diastereoselective transformation, followed by the removal of the auxiliary, provides access to the desired enantiomerically enriched product.[1][3]

While numerous chiral auxiliaries have been developed, such as the widely used Evans oxazolidinones and Oppolzer's camphorsultams, those derived from readily available and inexpensive chiral pool molecules are highly sought after.[4][5] (S)-α-phenylethylamine (α-PEA) is a prime example of such a precursor, being commercially available in both enantiomeric forms at a low cost.[6] Its derivatives have proven to be effective auxiliaries in various asymmetric transformations, including the diastereoselective alkylation of glycine enolates to produce non-proteinogenic α-amino acids.[7][8]

This guide details the application of an (S)-α-phenylethylamine-derived benzamide as a chiral auxiliary for the synthesis of α-amino acids. We will explore the synthesis of the chiral glycine substrate, the mechanism of stereochemical control, a detailed protocol for diastereoselective alkylation, and the final cleavage step to yield the target amino acid.

Core Mechanism: Stereocontrol in the Alkylation of an N-(α-Phenylethyl)benzamide Glycinate

The efficacy of the (S)-N-(1-phenylethyl)benzamide auxiliary hinges on its ability to create a sterically biased environment around the prochiral center of the glycine substrate. The process begins with the deprotonation of the α-carbon of the glycine derivative using a strong base, such as Lithium Hexamethyldisilazide (LiHMDS), to form a lithium enolate.

Causality of Stereoselection: The key to diastereoselectivity lies in the conformation of this lithium enolate intermediate. The bulky phenyl group of the auxiliary and the benzamide moiety arrange themselves in a thermodynamically preferred conformation to minimize steric strain. This arrangement effectively shields one face of the planar enolate. Consequently, the incoming electrophile (an alkyl halide) is forced to approach from the less sterically hindered face, resulting in the preferential formation of one diastereomer.[7] The rigidity of the enolate, often enhanced by chelation with the lithium cation, is critical for maintaining this facial bias and achieving high diastereoselectivity.

G Mechanism of Diastereoselective Alkylation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Stereochemical Rationale A Chiral Glycinate Substrate C Chelated Lithium Enolate (Planar & Shielded) A->C - HMDSH - THF, -78°C B LiHMDS (Strong Base) E Diastereomerically Enriched Alkylated Product C->E Sₙ2 Attack Rationale The (S)-α-phenylethyl group and benzamide create a chiral pocket, blocking the 'top' face of the enolate, forcing the electrophile (R-X) to attack from the 'bottom' face. C->Rationale D Electrophile (R-X) Approaches Less Hindered Face

Figure 1: Mechanism of Diastereoselective Alkylation.

Experimental Protocols

The overall workflow involves three main stages: synthesis of the chiral substrate, diastereoselective alkylation, and auxiliary cleavage to yield the final product.

G start Start Materials: (S)-α-Phenylethylamine, Ethyl Bromoacetate, Benzoyl Chloride step1 Protocol 1: Synthesis of Chiral Glycinate Substrate start->step1 step2 Protocol 2: Diastereoselective Alkylation step1->step2 Purified Substrate step3 Protocol 3: Auxiliary Cleavage & Hydrolysis step2->step3 Diastereomeric Product end Final Product: Enantiomerically Enriched α-Amino Acid step3->end

Figure 2: Overall Experimental Workflow.

Protocol 1: Synthesis of Ethyl 2-(((S)-1-phenylethyl)benzamido)acetate

This protocol describes the preparation of the chiral glycine substrate from (S)-α-phenylethylamine. The procedure involves N-benzoylation followed by N-alkylation with ethyl bromoacetate.

Materials:

  • (S)-(-)-α-Phenylethylamine

  • Benzoyl chloride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl bromoacetate

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • N-Benzoylation:

    • Dissolve (S)-α-phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

    • Add benzoyl chloride (1.1 eq) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield N-((S)-1-phenylethyl)benzamide, which can be purified by recrystallization or used directly.

  • N-Alkylation:

    • Carefully wash NaH (1.5 eq of 60% dispersion) with hexanes to remove mineral oil and suspend it in anhydrous THF under an inert atmosphere. Cool the suspension to 0 °C.

    • Dissolve the N-((S)-1-phenylethyl)benzamide (1.0 eq) from the previous step in anhydrous THF and add it dropwise to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.

    • Cool the reaction back to 0 °C and add ethyl bromoacetate (1.2 eq) dropwise.

    • Stir at room temperature overnight.

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain the title compound.

Protocol 2: Diastereoselective Alkylation

This protocol details the formation of the lithium enolate and its subsequent reaction with an electrophile (alkyl halide).

Materials:

  • Ethyl 2-(((S)-1-phenylethyl)benzamido)acetate (chiral substrate)

  • Lithium hexamethyldisilazide (LiHMDS), 1.0 M solution in THF

  • Alkyl halide (e.g., benzyl bromide, methyl iodide), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Add the chiral substrate (1.0 eq) to an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar. Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar).

  • Dissolution: Add anhydrous THF via syringe and cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add LiHMDS (1.05 eq) dropwise to the stirred solution. Maintain the temperature at -78 °C and stir for 1 hour. The formation of a yellow-orange color often indicates enolate formation.

  • Alkylation: Add the anhydrous alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, monitoring progress by TLC.

  • Quenching: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The diastereomeric ratio (dr) of the crude product can be determined by ¹H NMR analysis. The product can be purified by silica gel chromatography if necessary.

Protocol 3: Auxiliary Cleavage and Amino Acid Isolation

This final step involves the removal of the chiral auxiliary and hydrolysis of the ester to yield the free α-amino acid.

Materials:

  • Alkylated product from Protocol 2

  • Hydrochloric acid (HCl), 6 M

  • Diethyl ether

  • Dowex 50WX8 ion-exchange resin (or similar)

  • Aqueous ammonia (NH₄OH)

Procedure:

  • Hydrolysis: Place the alkylated product in a heavy-walled, sealed tube with 6 M HCl. Heat the mixture at 100-110 °C for 12-24 hours.

  • Auxiliary Removal: After cooling to room temperature, transfer the mixture to a separatory funnel. Extract with diethyl ether (3x) to remove the chiral auxiliary (as N-((S)-1-phenylethyl)benzamide) and benzoic acid into the organic phase. The desired amino acid hydrochloride salt remains in the aqueous phase. The auxiliary can be recovered from the organic phase for reuse.

  • Isolation of Free Amino Acid:

    • Concentrate the aqueous layer to dryness.

    • Dissolve the resulting solid in a minimum amount of water and apply it to an ion-exchange column (e.g., Dowex 50WX8, H⁺ form).

    • Wash the column thoroughly with deionized water to remove any remaining salts.

    • Elute the amino acid from the column using aqueous ammonia (e.g., 2 M NH₄OH).

    • Collect the fractions containing the product (ninhydrin test can be used for detection).

    • Concentrate the product-containing fractions under reduced pressure to yield the enantiomerically enriched α-amino acid.

Data Summary: Achieved Diastereoselectivity

The diastereoselectivity of the alkylation is highly dependent on the electrophile used. The table below presents typical results obtained using this methodology, as reported in the literature.[7]

EntryElectrophile (R-X)Product R-GroupDiastereomeric Ratio (dr)
1Benzyl Bromide-CH₂Ph78:22
2Methyl Iodide-CH₃75:25
3Ethyl Iodide-CH₂CH₃82:18
4Allyl Bromide-CH₂CH=CH₂70:30

Data adapted from Rojas-Cabrera, et al., 2012.[7] The diastereomeric ratio was determined by ¹H NMR analysis of the crude reaction mixture.

Conclusion

The use of chiral auxiliaries derived from (S)-α-phenylethylamine represents a practical and cost-effective strategy for the asymmetric synthesis of α-amino acids.[6][7] The N-benzoylated glycine derivative provides a robust substrate that, upon enolization, exhibits significant facial bias, leading to good levels of diastereoselectivity in alkylation reactions. The protocols outlined provide a clear pathway for researchers to synthesize novel, enantiomerically enriched amino acids for applications in drug discovery and peptide science. While the diastereoselectivities may not always reach the levels seen with more complex auxiliaries like Evans oxazolidinones, the low cost, ease of preparation, and straightforward recovery of the auxiliary make this method a valuable tool in the synthetic chemist's arsenal.[1][4]

References

  • Wikipedia. Chiral auxiliary. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 102255833, [2-(Tert-butylamino)-2-oxo-1-phenylethyl] benzoate. [Link]

  • dos Santos, V. A., et al. (2021). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

  • Google Patents. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.
  • Gajewska, A., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Institutes of Health. [Link]

  • Rojas-Cabrera, H., et al. (2012). Diastereoselective Alkylation of Chiral Glycinate Derivatives Containing the a-Phenylethyl Group. Redalyc. [Link]

  • Hruby, V. J., & Qian, X. Approaches to the Asymmetric Synthesis of Unusual Amino Acids. [Link]

  • Google Patents.
  • University of York. Asymmetric Synthesis. [Link]

  • Corona-Becerril, D., et al. (2002). Diastereoselective alkylation of a chiral 1,4-benzodiazepine-2,5-dione containing the α-phenethyl. Arkivoc. [Link]

  • National Center for Biotechnology Information. 2-Oxo-2-phenylethyl benzoate. [Link]

  • ResearchGate. Diastereoselective alkylation and methods for chiral auxiliary removal. [Link]

  • ACS Publications. Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. [Link]

  • Gutiérrez-García, V. M., et al. (2001). Enantioselective synthesis of beta-Amino acids. 12. experimental and theoretical study of the diastereoselectivity of alkylation of the dianion of N',N'-Bis(alpha-phenylethyl). ResearchGate. [Link]

  • Fun, H.-K., et al. (2011). 2-Oxo-2-phenylethyl benzoate. ResearchGate. [Link]

  • MDPI. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. [Link]

Sources

Application Note: High-Throughput Analysis of 2-Amino-1-phenylethyl Benzoate using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note presents robust and reliable analytical methodologies for the qualitative and quantitative analysis of 2-Amino-1-phenylethyl benzoate, a compound of interest in pharmaceutical research and forensic sciences. Detailed protocols for both High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are provided. These methods are designed for researchers, scientists, and drug development professionals requiring accurate and precise measurements of this analyte in various sample matrices. The causality behind experimental choices is elucidated to provide a framework for method adaptation and validation.

Introduction: The Analytical Imperative for 2-Amino-1-phenylethyl Benzoate

2-Amino-1-phenylethyl benzoate is a synthetic organic compound with potential applications in pharmaceutical development and as a chemical intermediate. Its structural similarity to controlled substances necessitates the availability of validated analytical methods for its detection and quantification.[1][2] Such methods are crucial for quality control in manufacturing, pharmacokinetic studies, and for law enforcement to monitor for its potential misuse. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and complementary techniques for the analysis of such compounds.[3] HPLC is well-suited for the analysis of polar and thermally labile compounds, while GC-MS provides excellent separation efficiency and structural elucidation capabilities for volatile and semi-volatile analytes.[4] This document provides detailed, field-proven starting points for the analysis of 2-Amino-1-phenylethyl benzoate using both techniques.

High-Performance Liquid Chromatography (HPLC) Method

The development of a robust HPLC method requires careful selection of the stationary phase, mobile phase, and detector settings to achieve optimal separation and sensitivity. For 2-Amino-1-phenylethyl benzoate, a reverse-phase C18 column is a logical choice due to the compound's aromatic rings and moderate polarity.

Rationale for Methodological Choices
  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic properties, which will interact with the phenyl and benzoate groups of the analyte, providing good retention and separation from polar impurities.

  • Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure efficient elution of the target analyte while also cleaning the column of any strongly retained impurities. The addition of a small amount of formic acid to the aqueous phase helps to protonate the primary amine group of the analyte, leading to better peak shape and reduced tailing.

  • Detector: A UV detector is chosen due to the presence of chromophores (phenyl and benzoate rings) in the molecule, which should provide strong absorbance at a specific wavelength.

HPLC Protocol

Instrumentation and Materials:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade, filtered and degassed).

  • Formic acid (analytical grade).

  • 2-Amino-1-phenylethyl benzoate reference standard.

Chromatographic Conditions:

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 10 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 230 nm[5]

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the 2-Amino-1-phenylethyl benzoate reference standard in a 50:50 mixture of acetonitrile and water to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Dissolve the sample containing 2-Amino-1-phenylethyl benzoate in the same diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Weigh & Dissolve Dilute Serial Dilutions Prep->Dilute Filter Filter Sample Dilute->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (230 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for the HPLC analysis of 2-Amino-1-phenylethyl benzoate.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly specific and sensitive technique for the analysis of volatile and semi-volatile compounds. For 2-Amino-1-phenylethyl benzoate, derivatization may be necessary to improve its volatility and thermal stability, although direct analysis is also possible.[6]

Rationale for Methodological Choices
  • Derivatization: The primary amine group of the analyte can be derivatized (e.g., by silylation or acylation) to reduce its polarity and improve its chromatographic behavior.[7] This can lead to sharper peaks and better sensitivity.

  • GC Column: A non-polar or mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating the analyte from other components in the sample matrix.

  • Temperature Program: A temperature gradient is used to ensure the elution of the analyte in a reasonable time with good peak shape, while also allowing for the separation of compounds with a range of boiling points.

  • Mass Spectrometry: Electron ionization (EI) is a standard and robust ionization technique that will produce a characteristic fragmentation pattern for 2-Amino-1-phenylethyl benzoate, allowing for its confident identification.

GC-MS Protocol

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Helium (carrier gas).

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Solvent (e.g., Acetonitrile, GC grade).

  • 2-Amino-1-phenylethyl benzoate reference standard.

Chromatographic and MS Conditions:

ParameterSetting
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL)
Carrier Gas Helium at 1.0 mL/min
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu

Sample Preparation and Derivatization:

  • Standard and Sample Preparation: Prepare stock and working solutions of the standard and sample in acetonitrile as described for the HPLC method.

  • Derivatization: To 100 µL of the standard or sample solution in a vial, add 100 µL of BSTFA with 1% TMCS.

  • Reaction: Cap the vial and heat at 70 °C for 30 minutes.

  • Analysis: Allow the vial to cool to room temperature before injecting 1 µL into the GC-MS.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Prep Prepare Solution Deriv Add BSTFA & Heat Prep->Deriv Cool Cool to Room Temp Deriv->Cool Inject Inject into GC-MS Cool->Inject Separate Capillary Column Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect TIC Total Ion Chromatogram Detect->TIC MassSpec Mass Spectrum Analysis TIC->MassSpec Identify Identify by Fragmentation MassSpec->Identify

Caption: Workflow for the GC-MS analysis of 2-Amino-1-phenylethyl benzoate.

Method Validation and Trustworthiness

The protocols described herein are intended as starting points and must be fully validated in the end-user's laboratory to ensure they meet the specific requirements of the intended application.[8][9][10][11] Key validation parameters to be assessed should include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the method provides a linear response.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The HPLC and GC-MS methods detailed in this application note provide a comprehensive framework for the analysis of 2-Amino-1-phenylethyl benzoate. The HPLC method is suitable for routine quality control and quantification, while the GC-MS method offers high specificity and is ideal for confirmatory analysis and identification. By following the outlined protocols and conducting proper method validation, researchers can achieve reliable and accurate results for this important compound.

References

  • Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry.
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  • Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. NIH.
  • Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. NIH. 2020 Jun 5.
  • Methods for Novel Psychoactive Substance Analysis. R Discovery - Researcher.Life. 2023 Jan 1.
  • Review of Analytical Methods for Screening and Quantification of Fentanyl Analogs and Novel Synthetic Opioids in Biological Specimens.
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  • THE ANALYSIS OF CONTROLLED SUBSTANCES.
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  • Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC.
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Application Notes and Protocols: 2-Amino-1-phenylethyl Benzoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide on the potential applications of 2-Amino-1-phenylethyl benzoate as a versatile intermediate in pharmaceutical synthesis. While direct literature on this specific molecule is sparse, its structural components—a chiral 1,2-amino alcohol backbone and a benzoate protecting group—suggest significant utility. By drawing parallels with well-established chiral auxiliaries and building blocks like (R)- and (S)-1-phenylethylamine, we will explore its role as a chiral resolving agent and a precursor for the asymmetric synthesis of complex pharmaceutical scaffolds. This guide offers theoretical frameworks, step-by-step experimental protocols, and the underlying chemical logic to empower researchers in drug discovery and development.

Introduction: The Strategic Value of Chiral Intermediates

The vast majority of modern pharmaceuticals are chiral molecules, where a single enantiomer is responsible for the desired therapeutic effect while the other may be inactive or even harmful. This reality places immense importance on the development of robust and efficient methods for asymmetric synthesis. Chiral amines and amino alcohols are fundamental building blocks in this endeavor, serving as precursors to a wide array of bioactive compounds.[1][2] 2-Amino-1-phenylethyl benzoate, a derivative of 2-amino-1-phenylethanol, is positioned to be a valuable tool in this context. The presence of a chiral center and functional groups that can be readily manipulated make it a promising candidate for the synthesis of enantiomerically pure pharmaceutical ingredients.

Chemical and Physical Properties
PropertyEstimated ValueSource Analogy
Molecular Formula C₁₅H₁₅NO₂-
Molecular Weight 241.29 g/mol -
Appearance Likely a crystalline solid or viscous oilPhenylethyl benzoate is a liquid, but the addition of the amino group may increase the melting point.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Poorly soluble in water.Based on general solubility of similar organic molecules.[4]
Stability Stable under standard conditions. The benzoate ester is susceptible to hydrolysis under strong acidic or basic conditions.General chemical principles.

Proposed Synthetic Pathway for 2-Amino-1-phenylethyl Benzoate

A plausible and efficient synthesis of 2-Amino-1-phenylethyl benzoate can be envisioned starting from the readily available and inexpensive racemic 2-amino-1-phenylethanol. The synthesis involves protection of the amino group, esterification of the hydroxyl group, and subsequent deprotection.

Synthetic_Pathway cluster_0 Protection cluster_1 Esterification cluster_2 Deprotection Racemic_Amino_Alcohol Racemic 2-Amino-1-phenylethanol Boc_Protected Boc-Protected Amino Alcohol Racemic_Amino_Alcohol->Boc_Protected Boc₂O, Et₃N, DCM Benzoate_Ester Boc-Protected 2-Amino-1-phenylethyl benzoate Boc_Protected->Benzoate_Ester Benzoyl Chloride, Pyridine Final_Product 2-Amino-1-phenylethyl benzoate Benzoate_Ester->Final_Product TFA or HCl in Dioxane

Figure 1: Proposed synthetic workflow for 2-Amino-1-phenylethyl benzoate.

Protocol 2.1: Synthesis of (Rac)-2-(tert-butoxycarbonylamino)-1-phenylethyl benzoate
  • Amino Group Protection:

    • Dissolve racemic 2-amino-1-phenylethanol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amino alcohol.

  • Esterification:

    • Dissolve the Boc-protected amino alcohol (1.0 eq) in pyridine.

    • Cool the solution to 0 °C.

    • Add benzoyl chloride (1.2 eq) dropwise.

    • Stir at room temperature for 6 hours.

    • Pour the reaction mixture into cold 1 M HCl and extract with ethyl acetate.

    • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the desired benzoate ester.

Protocol 2.2: Deprotection to Yield (Rac)-2-Amino-1-phenylethyl benzoate
  • Dissolve the purified Boc-protected benzoate ester (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

  • Stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.

  • Dry the organic layer, filter, and concentrate to yield the final product, 2-Amino-1-phenylethyl benzoate.

Application as a Chiral Resolving Agent

The primary proposed application of enantiomerically pure 2-Amino-1-phenylethyl benzoate is as a resolving agent for racemic carboxylic acids. The basic amino group can form diastereomeric salts with acidic compounds, which can then be separated by fractional crystallization.[5][6][7][8]

Chiral_Resolution Racemic_Acid Racemic Carboxylic Acid (R-Acid + S-Acid) Diastereomeric_Salts Diastereomeric Salt Mixture (R-Acid/R-Amine + S-Acid/R-Amine) Racemic_Acid->Diastereomeric_Salts Resolving_Agent (R)-2-Amino-1-phenylethyl benzoate Resolving_Agent->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Separated_Salts Less Soluble Salt (e.g., S-Acid/R-Amine) Crystallization->Separated_Salts Liberation Acid/Base Workup Separated_Salts->Liberation Enantiopure_Acid Enantiopure S-Acid Liberation->Enantiopure_Acid

Figure 2: Workflow for chiral resolution of a racemic acid.

Protocol 3.1: Resolution of Racemic Ibuprofen
  • Salt Formation:

    • Dissolve racemic ibuprofen (1.0 eq) in a minimal amount of hot ethanol.

    • In a separate flask, dissolve (R)-2-Amino-1-phenylethyl benzoate (0.5 eq) in hot ethanol.

    • Slowly add the resolving agent solution to the ibuprofen solution with stirring.

    • Allow the mixture to cool slowly to room temperature, then place in a 4 °C refrigerator overnight to facilitate crystallization.

  • Fractional Crystallization:

    • Collect the resulting crystals by vacuum filtration and wash with a small amount of cold ethanol. This first crop will be enriched in one diastereomer.

    • The enantiomeric excess (ee) of the crystalline salt can be determined by chiral HPLC analysis of the liberated acid from a small sample.

    • Recrystallize the solid from fresh hot ethanol to improve the diastereomeric purity. Repeat until a constant melting point and high ee are achieved.

  • Liberation of the Enantiopure Acid:

    • Suspend the diastereomerically pure salt in water and add 1 M HCl until the pH is ~2.

    • Extract the liberated enantiopure ibuprofen with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the enantiopure product.

Application in Asymmetric Synthesis: A Chiral Building Block

Once resolved, the enantiomers of 2-Amino-1-phenylethyl benzoate can serve as valuable chiral building blocks. The benzoate group acts as a protecting group for the hydroxyl function, allowing for selective reactions at the primary amine.

Example Application: Synthesis of a Chiral Ligand Precursor

Chiral 1,2-diamines are important ligands in asymmetric catalysis. (R)- or (S)-2-Amino-1-phenylethyl benzoate can be a precursor to such structures.

Asymmetric_Synthesis Start (R)-2-Amino-1-phenylethyl benzoate Alkylation Reductive Amination with an Aldehyde (R-CHO) Start->Alkylation Intermediate N-Alkylated Intermediate Alkylation->Intermediate Hydrolysis Ester Hydrolysis (e.g., LiOH, THF/H₂O) Intermediate->Hydrolysis Product Chiral Amino Alcohol Hydrolysis->Product

Figure 3: Synthesis of a chiral amino alcohol from 2-Amino-1-phenylethyl benzoate.

Protocol 4.1: Synthesis of (R)-N-benzyl-2-amino-1-phenylethanol
  • Reductive Amination:

    • To a solution of (R)-2-Amino-1-phenylethyl benzoate (1.0 eq) in methanol, add benzaldehyde (1.1 eq) and acetic acid (catalytic amount).

    • Stir for 1 hour at room temperature to form the imine intermediate.

    • Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

    • Stir for 4 hours at room temperature.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography if necessary.

  • Ester Hydrolysis:

    • Dissolve the N-benzylated intermediate in a 3:1 mixture of THF and water.

    • Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 12 hours.

    • Monitor the reaction by TLC.

    • Neutralize the reaction with 1 M HCl and extract with ethyl acetate.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the chiral N-benzyl-2-amino-1-phenylethanol.

Trustworthiness and Self-Validation

The protocols described are based on well-established and reliable organic chemistry transformations. The success of each step can be validated using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of intermediates and final products.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess of resolved and synthesized chiral molecules.

By employing these analytical methods at each stage, researchers can ensure the integrity and purity of their compounds, validating the experimental outcomes.

Conclusion

2-Amino-1-phenylethyl benzoate represents a promising, yet underexplored, intermediate for pharmaceutical synthesis. Its straightforward synthesis from inexpensive starting materials, coupled with its potential as both a chiral resolving agent and a versatile building block, makes it an attractive target for further investigation. The protocols and conceptual frameworks provided in this guide are intended to serve as a foundation for researchers to unlock the potential of this valuable molecule in the pursuit of novel, enantiomerically pure therapeutics.

References

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  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020, October 23). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. (2016, April 19). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: Chiral discrimination mechanism. (2018, August 9). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021, October 22). ACS Publications. Retrieved January 22, 2026, from [Link]

  • 2-(1-Phenylethyl)benzoate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

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  • 2-Oxo-2-phenylethyl benzoate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

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  • Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. (2018, January 29). Journal of the American Chemical Society. Retrieved January 22, 2026, from [Link]

  • Enzymatic asymmetric synthesis of chiral amino acids. (2018, January 24). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • phenethyl benzoate benzoic acid, 2-phenylethyl ester. (n.d.). The Good Scents Company. Retrieved January 22, 2026, from [Link]

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • 2-amino-benzoxazinone derivatives for the treatment of obesity. (n.d.). Google Patents.
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  • Phenylethyl benzoate for use in cosmetics, toiletries and personal care products. (2006, October 25). Google Patents.
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  • Catalytic Asymmetric Cross-Aza-Benzoin Reactions of Aliphatic Aldehydes with N-Boc-Protected Imines. (2017, August 9). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Showing Compound phenylethylbenzoate (FDB031103). (2015, May 7). FooDB. Retrieved January 22, 2026, from [Link]

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Application Notes & Protocols for Reactions Involving 2-Amino-1-phenylethyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving 2-Amino-1-phenylethyl benzoate. While this specific molecule is not extensively documented in readily available literature, this guide presents a robust and scientifically grounded protocol for its synthesis, purification, and characterization. The methodologies outlined are synthesized from established chemical principles and analogous reactions reported for similar molecular scaffolds. This application note is designed to be a self-validating system, offering detailed explanations for experimental choices and providing a framework for successful implementation in a laboratory setting.

Introduction and Scientific Context

2-Amino-1-phenylethyl benzoate is a molecule of interest due to its structural similarity to various pharmacologically active compounds. The presence of a primary amine, a secondary alcohol esterified with benzoic acid, and a chiral center suggests potential applications in medicinal chemistry and as a building block in organic synthesis. The strategic challenge in its synthesis lies in the selective esterification of the hydroxyl group in the presence of a nucleophilic amino group. This guide will address this challenge by presenting a detailed protocol that favors O-acylation.

The protocols herein are designed with scientific integrity at their core, emphasizing safety, reproducibility, and thorough characterization of all products. Each step is accompanied by an explanation of its underlying chemical principles, empowering the researcher to not only follow the procedure but also to understand and troubleshoot the experimental process.

Synthesis of 2-Amino-1-phenylethyl benzoate: A Proposed Pathway

The most direct and logical approach to the synthesis of 2-Amino-1-phenylethyl benzoate is the esterification of the commercially available precursor, 2-Amino-1-phenylethanol, with benzoyl chloride. The primary challenge is the chemoselective acylation of the hydroxyl group over the more nucleophilic amino group. To achieve this, the reaction is conducted under conditions that protonate the amino group, thereby reducing its nucleophilicity and favoring the esterification of the alcohol.

Reaction Mechanism and Rationale

The proposed reaction proceeds via a nucleophilic acyl substitution mechanism. Under acidic conditions, the amino group of 2-Amino-1-phenylethanol is protonated to form an ammonium salt. This protonation significantly diminishes the nucleophilicity of the nitrogen atom. The hydroxyl group, being less basic, remains largely unprotonated and is thus available to act as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The subsequent loss of a proton and elimination of chloride yields the desired ester, 2-Amino-1-phenylethyl benzoate, as its hydrochloride salt.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products 2-Amino-1-phenylethanol 2-Amino-1-phenylethanol Protonated_Amine Protonated 2-Amino-1-phenylethanol 2-Amino-1-phenylethanol->Protonated_Amine Protonation of Amine Benzoyl_Chloride Benzoyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate Benzoyl_Chloride->Tetrahedral_Intermediate Acid_Catalyst Acid Catalyst (e.g., HCl) Protonated_Amine->Tetrahedral_Intermediate Nucleophilic attack by -OH on Benzoyl Chloride Product_Salt 2-Amino-1-phenylethyl benzoate (Hydrochloride Salt) Tetrahedral_Intermediate->Product_Salt Collapse of intermediate & elimination of Cl- HCl_gas HCl (gas) Tetrahedral_Intermediate->HCl_gas Proton loss purification_workflow Start Crude Reaction Mixture Quench Quench with NaHCO₃ (aq) Start->Quench Extract Liquid-Liquid Extraction (DCM/Water) Quench->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate Solvent Removal (Rotary Evaporator) Dry->Concentrate Chromatography Silica Gel Column Chromatography Concentrate->Chromatography Analyze Analyze Fractions by TLC Chromatography->Analyze Combine_Concentrate Combine Pure Fractions & Concentrate Analyze->Combine_Concentrate Final_Product Pure 2-Amino-1-phenylethyl benzoate Combine_Concentrate->Final_Product

Application Notes and Protocols for 2-Amino-1-phenylethyl benzoate as a Putative Catalyst in Organic Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following application notes are prospective and based on the established catalytic activity of the parent compound class, β-amino alcohols. As of the date of this document, direct literature evidence for the use of 2-Amino-1-phenylethyl benzoate as a catalyst in organic transformations is not available. This guide is intended for researchers and scientists as a theoretical framework to explore its potential applications.

Introduction

2-Amino-1-phenylethyl benzoate is a chiral molecule derived from the versatile β-amino alcohol, 2-amino-1-phenylethanol. While the parent amino alcohol and its derivatives are well-established as effective organocatalysts in a variety of asymmetric transformations, the catalytic potential of its benzoate ester remains an unexplored frontier.[1][2] This document outlines the theoretical basis for its potential catalytic activity, proposes a plausible application in asymmetric synthesis, and provides a detailed, albeit hypothetical, protocol to investigate its efficacy.

The core hypothesis is that 2-Amino-1-phenylethyl benzoate may function as a bifunctional organocatalyst, leveraging its amino group for covalent or non-covalent activation and the overall molecular scaffold to induce stereoselectivity. The presence of the benzoate group introduces a significant structural modification that could modulate reactivity, selectivity, and solubility compared to its parent alcohol.

Part 1: Mechanistic Rationale and the Influence of the Benzoate Moiety

The Bifunctional Catalysis Paradigm of β-Amino Alcohols

The catalytic prowess of simple β-amino alcohols stems from their ability to act as bifunctional catalysts.[1][2] In a typical transformation, such as a Michael or aldol addition, the catalyst can activate both the nucleophile and the electrophile simultaneously through a well-organized transition state.

  • The Amino Group: The primary or secondary amine can act as a Brønsted base to deprotonate the nucleophile (e.g., a β-keto ester), forming an enolate. Alternatively, it can form a covalent intermediate, such as an enamine or iminium ion, with a carbonyl-containing substrate.[2]

  • The Hydroxyl Group: The hydroxyl group can act as a Brønsted acid or a hydrogen-bond donor, activating the electrophile (e.g., a nitroalkene or an aldehyde) and orienting it within the chiral environment of the catalyst.

This dual activation is crucial for both rate enhancement and the induction of asymmetry. The rigid arrangement of the functional groups, dictated by the chiral backbone, creates a defined space for the reactants to approach, favoring the formation of one enantiomer over the other.

G cluster_catalyst β-Amino Alcohol Catalyst cluster_reactants Reactants cluster_activation Dual Activation cluster_product Product Formation catalyst R-CH(OH)-CH2-NH2 Activated_Nu Enolate Intermediate catalyst->Activated_Nu Amino group (Base) Activated_El H-Bonded Electrophile catalyst->Activated_El Hydroxyl group (H-bond donor) Nucleophile Nucleophile (e.g., β-Keto Ester) Nucleophile->Activated_Nu Electrophile Electrophile (e.g., Nitroalkene) Electrophile->Activated_El Product Chiral Product Activated_Nu->Product Stereocontrolled C-C Bond Formation Activated_El->Product Stereocontrolled C-C Bond Formation Product->catalyst Catalyst Regeneration caption Figure 1: Bifunctional activation by a β-amino alcohol catalyst.

Figure 1: Bifunctional activation by a β-amino alcohol catalyst.
Potential Role of the Benzoate Group

In 2-Amino-1-phenylethyl benzoate, the hydroxyl group is esterified. This modification fundamentally alters the catalytic possibilities:

  • Disruption of Bifunctional Catalysis: The most immediate consequence is the removal of the acidic proton of the hydroxyl group. This prevents it from acting as a hydrogen-bond donor in the same manner as the parent alcohol. Catalysis would then rely primarily on the amino group, potentially leading to lower reactivity and selectivity.

  • Steric Influence: The bulky benzoate group could introduce significant steric hindrance around the catalytic center. This could either be detrimental, blocking access for the substrates, or beneficial, by creating a more defined and restrictive chiral pocket, thereby enhancing enantioselectivity.

  • Electronic Effects: The electron-withdrawing nature of the benzoate group could influence the basicity of the nearby amino group, potentially affecting its ability to deprotonate the nucleophile.

  • In Situ Deprotection/Pre-catalyst: It is conceivable that under certain reaction conditions (e.g., in the presence of a mild base or nucleophile), the benzoate group could be cleaved in situ, regenerating the free amino alcohol which would then be the active catalytic species. In this scenario, 2-Amino-1-phenylethyl benzoate would serve as a pre-catalyst.

Part 2: Prospective Application in Asymmetric Michael Addition

Based on the established reactivity of simple primary β-amino alcohols, a promising starting point for investigating the catalytic potential of 2-Amino-1-phenylethyl benzoate is the asymmetric Michael addition of β-keto esters to nitroalkenes.[1] This reaction is a powerful tool for constructing chiral building blocks with quaternary carbon stereocenters.

The proposed reaction is the addition of methyl 2-oxocyclopentanecarboxylate to (E)-β-nitrostyrene. We will hypothesize the outcomes based on the potential roles of the catalyst discussed above.

Table 1: Hypothetical Screening of Reaction Parameters

EntryCatalyst (mol%)SolventTemp (°C)Putative Yield (%)Putative drPutative ee (%)Rationale
110Toluene-304585:1560Non-polar solvent may favor a more organized transition state. Low temperature enhances selectivity. Lower yield expected due to esterified hydroxyl.
210CH₂Cl₂-304080:2055Halogenated solvent, similar rationale to toluene.
310THF-302570:3030Coordinating solvent may interfere with the transition state, reducing yield and selectivity.
420Toluene-305588:1265Increased catalyst loading may improve conversion without significantly impacting selectivity.
510Toluene06080:2040Higher temperature may increase reaction rate but at the cost of enantioselectivity.
610 (+ 1 eq. H₂O)Toluene-307095:590Addition of water could potentially hydrolyze the benzoate ester in situ, releasing the more active 2-amino-1-phenylethanol.

Note: The data in this table is purely hypothetical and serves as a guide for an initial experimental investigation.

Part 3: Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from established procedures for β-amino alcohol-catalyzed Michael additions.[1]

Objective: To evaluate the catalytic efficacy of (1R,2S)-2-Amino-1-phenylethyl benzoate in the asymmetric Michael addition of methyl 2-oxocyclopentanecarboxylate to (E)-β-nitrostyrene.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Add catalyst and molecular sieves to dry toluene. B Add β-keto ester (2a) and stir at RT for 1 hour. A->B C Cool reaction mixture to -30°C. B->C D Add nitroalkene (3a) and stir for 48 hours. C->D E Quench reaction and remove solvent under reduced pressure. D->E F Purify crude product by flash chromatography. E->F G Analyze product by NMR and chiral HPLC. F->G caption Figure 2: Experimental workflow for the proposed Michael addition.

Figure 2: Experimental workflow for the proposed Michael addition.
Materials and Reagents:
  • (1R,2S)-2-Amino-1-phenylethyl benzoate (Catalyst)

  • Methyl 2-oxocyclopentanecarboxylate (Nucleophile, 2a )

  • (E)-β-nitrostyrene (Electrophile, 3a )

  • Anhydrous Toluene (Solvent)

  • Molecular Sieves, 4Å

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate)

  • Standard laboratory glassware, dried in an oven before use

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Low-temperature cooling bath

Step-by-Step Procedure:
  • Catalyst and Nucleophile Preparation:

    • To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add (1R,2S)-2-Amino-1-phenylethyl benzoate (0.02 mmol, 10 mol%).

    • Add a small amount of activated 4Å molecular sieves.

    • Place the flask under an inert atmosphere.

    • Add 2 mL of anhydrous toluene via syringe.

    • Add methyl 2-oxocyclopentanecarboxylate (2a , 0.4 mmol, 2.0 eq.).

    • Stir the resulting solution at room temperature for 1 hour to allow for potential pre-complexation.

  • Reaction Initiation:

    • Cool the reaction flask to -30 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).

    • Once the temperature has stabilized, add (E)-β-nitrostyrene (3a , 0.2 mmol, 1.0 eq.) to the reaction mixture.

    • Allow the reaction to stir at -30 °C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every 12 hours. The expected reaction time is approximately 48 hours.

  • Work-up and Purification:

    • Upon completion of the reaction (as indicated by TLC), remove the flask from the cooling bath.

    • Quench the reaction by adding 1 mL of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3 x 5 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of n-hexane/ethyl acetate) to isolate the Michael adduct.

  • Analysis:

    • Determine the yield of the purified product.

    • Confirm the structure and determine the diastereomeric ratio (dr) of the product using ¹H NMR spectroscopy.

    • Determine the enantiomeric excess (ee) of the major diastereomer by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Daicel Chiralcel OD-H column).

Part 4: Discussion and Future Outlook

The primary challenge for 2-Amino-1-phenylethyl benzoate as a catalyst is the absence of the free hydroxyl group, which is critical for the established bifunctional catalytic mechanism of β-amino alcohols. Therefore, initial experiments are likely to show lower reactivity compared to the parent amino alcohol.

The most insightful experiment would be the comparative study against 2-amino-1-phenylethanol under identical conditions. Furthermore, the "hydrolysis" experiment (Entry 6 in Table 1) is critical to determine if the compound acts as a pre-catalyst.

Should the benzoate ester exhibit any catalytic activity, it would open up new avenues for catalyst design. The benzoate group could serve as a tunable element, where different ester functionalities (e.g., with electron-donating or withdrawing groups) could be installed to fine-tune the steric and electronic properties of the catalyst for specific applications. This would represent a novel approach to modifying the reactivity and selectivity of this important class of organocatalysts.

References

  • Begum, Z., Sannabe, H., Seki, C., Okuyama, Y., Kwon, E., Uwai, K., Tokiwad, M., Tokiwad, S., Takeshitad, M., & Nakano, H. (2020). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances, 10(73), 45035-45041.
  • Azuma, K., & Muramatsu, W. (2018). β-Amino Alcohol Organocatalysts for Asymmetric Additions. Journal of Synthetic Organic Chemistry, Japan, 76(8), 834-844.

Sources

Application Note: Derivatization of 2-Amino-1-phenylethyl benzoate for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Rationale

2-Amino-1-phenylethyl benzoate is a phenethylamine backbone structure, a privileged scaffold in medicinal chemistry known for interacting with a variety of biological targets.[1][2][3] The primary amino group and the benzoate-protected hydroxyl group serve as key handles for chemical modification. Derivatization—the process of chemically modifying a molecule—is a fundamental strategy in drug discovery used to enhance potency, selectivity, metabolic stability, and pharmacokinetic properties.[4][5]

This application note provides a detailed guide for researchers on the strategic derivatization of the primary amine of 2-Amino-1-phenylethyl benzoate. By converting the amine into various amides and sulfonamides, a small, focused library of new chemical entities can be generated. This allows for the systematic exploration of the structure-activity relationship (SAR), providing critical insights into how different functional groups influence the compound's biological effects.[1][2][3] The protocols herein are designed to be robust and reproducible, incorporating explanations for key experimental choices and providing a framework for the purification and structural confirmation of the final products.

Scientific Background: The Importance of the Amino Group

The primary amine in the parent compound is a nucleophilic and basic center, making it a prime target for a range of chemical transformations. Its modification can profoundly impact a molecule's interaction with its biological target by:

  • Altering Hydrogen Bonding: Converting the amine (a hydrogen bond donor and acceptor) to an amide or sulfonamide changes its hydrogen bonding capabilities, which can strengthen or weaken its binding affinity to a receptor or enzyme.

  • Modifying Lipophilicity: The addition of acyl or sulfonyl groups can significantly alter the compound's polarity, affecting its ability to cross cell membranes and its overall pharmacokinetic profile.

  • Introducing New Pharmacophoric Features: The new functional groups can introduce new points of interaction with the biological target, potentially leading to enhanced activity or altered selectivity.

Studies on phenethylamine derivatives have shown that substitutions on the ethylamine backbone can significantly influence their affinity for receptors like the 5-HT2A and dopamine transporters.[1][2][6][7] This provides a strong rationale for exploring modifications at this position.

Experimental Workflows and Protocols

This section details the step-by-step protocols for synthesizing amide and sulfonamide derivatives from 2-Amino-1-phenylethyl benzoate.

General Experimental Workflow

The overall process, from starting material to a fully characterized derivative, follows a logical sequence. This ensures the identity and purity of the final compound are unambiguously established.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Characterization A Starting Material (2-Amino-1-phenylethyl benzoate) B Reaction Setup (Solvent, Base) A->B C Add Reagent (Acyl/Sulfonyl Chloride) B->C D Reaction Monitoring (TLC) C->D E Aqueous Work-up (Quench & Extract) D->E F Drying & Concentration E->F G Purification (Column Chromatography) F->G H Purity Check (TLC/HPLC) G->H I Structural Confirmation (NMR, Mass Spectrometry) H->I J Final Compound I->J

Caption: General workflow from synthesis to characterization.

Protocol 1: N-Acylation for Amide Synthesis

This protocol describes the reaction of the primary amine with an acyl chloride to form an amide. The reaction, often a variation of the Schotten-Baumann reaction, is robust and generally high-yielding.[8][9]

Materials:

  • 2-Amino-1-phenylethyl benzoate

  • Acyl chloride of choice (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[10]

  • Triethylamine (TEA) or Pyridine[11][12]

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-1-phenylethyl benzoate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) to the solution. The base is crucial to neutralize the HCl byproduct generated during the reaction, preventing it from protonating the starting amine and stopping the reaction.[9][11]

  • Cooling: Cool the flask to 0 °C in an ice bath. This helps to control the exothermic reaction and minimize side product formation.

  • Reagent Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once complete, quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ (to remove any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product should be purified by column chromatography.[13][14][15][16]

Protocol 2: N-Sulfonylation for Sulfonamide Synthesis

This protocol outlines the synthesis of sulfonamides, a key functional group in many pharmaceuticals, by reacting the primary amine with a sulfonyl chloride.[11][17]

Materials:

  • 2-Amino-1-phenylethyl benzoate

  • Sulfonyl chloride of choice (e.g., Benzenesulfonyl chloride, p-Toluenesulfonyl chloride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[18]

  • Pyridine or Triethylamine (TEA)[12]

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 2-Amino-1-phenylethyl benzoate (1.0 eq) in anhydrous DCM or THF in a round-bottom flask with a magnetic stir bar.

  • Base Addition: Add pyridine (2.0 eq) or TEA (1.5 eq) to the solution. Pyridine can serve as both the base and a catalyst.[11][12]

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add the sulfonyl chloride (1.2 eq) portion-wise or as a solution in the reaction solvent.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours. Monitor the reaction's completion by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with 1 M HCl (to remove the base) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude residue via flash column chromatography to yield the pure sulfonamide.[13][16]

G cluster_paths Derivatization Pathways cluster_amide Amide Synthesis cluster_sulfonamide Sulfonamide Synthesis Parent 2-Amino-1-phenylethyl benzoate ReagentA R-COCl (Acyl Chloride) Parent->ReagentA ReagentB R-SO₂Cl (Sulfonyl Chloride) Parent->ReagentB ProductA N-Acyl Derivative (Amide) ReagentA->ProductA + TEA/Pyridine ProductB N-Sulfonyl Derivative (Sulfonamide) ReagentB->ProductB + TEA/Pyridine

Caption: Derivatization pathways from the parent amine.

Purification and Characterization

Ensuring the purity and confirming the structure of newly synthesized compounds is paramount.

Purification by Column Chromatography

Column chromatography is a standard and effective technique for purifying organic compounds based on polarity.[13][14][16][19]

  • Stationary Phase: Silica gel is the most common choice for the compounds described.[13][15]

  • Mobile Phase (Eluent): The choice of solvent system is critical. It is determined by running TLC plates with different solvent ratios (e.g., Hexanes/Ethyl Acetate or DCM/Methanol). The ideal system gives good separation between the product and any impurities, with a target Rf value for the product of ~0.3.

  • Procedure: A slurry of silica gel in the initial eluent is packed into a glass column. The crude product is loaded onto the top of the silica. The eluent is then passed through the column, and fractions are collected sequentially. Fractions are analyzed by TLC to identify those containing the pure product, which are then combined and concentrated.[15][16]

Structural Characterization

A combination of spectroscopic methods should be used to unambiguously determine the structure and confirm the purity of the final derivatives.[20][21][22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation in organic chemistry.[23][24]

    • ¹H NMR: Confirms the presence of protons in the new functional group (e.g., the N-H proton of the amide/sulfonamide) and shows shifts in adjacent protons, confirming the site of derivatization.

    • ¹³C NMR: Shows the appearance of new carbon signals (e.g., the carbonyl of the amide) and confirms the overall carbon framework.

  • Mass Spectrometry (MS): This technique provides the molecular weight of the new compound, confirming that the desired chemical transformation has occurred.[20][24] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups. For example, the disappearance of the primary amine N-H stretches and the appearance of a strong carbonyl (C=O) stretch for amides or S=O stretches for sulfonamides provides clear evidence of a successful reaction.[24]

Data Summary and Structure-Activity Relationship (SAR)

After synthesizing and purifying a series of derivatives, their biological activity would be assessed. The data can be organized to establish a preliminary SAR.

Compound ID Modification (R-group) Derivative Type Hypothetical Activity (IC₅₀, µM)
Parent HPrimary Amine50.0
D-01 -COCH₃Amide25.5
D-02 -COPhAmide10.2
D-03 -SO₂PhSulfonamide5.8
D-04 -SO₂(p-Tol)Sulfonamide4.1

This table presents hypothetical data for illustrative purposes.

Analysis: From this hypothetical data, one could infer that converting the primary amine to either an amide or sulfonamide is beneficial for activity. Furthermore, aromatic substituents (Phenyl, Tolyl) appear more effective than small aliphatic ones (Methyl), and sulfonamides may be a more promising class than amides for this particular target. This analysis guides the next round of synthesis.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the derivatization of 2-Amino-1-phenylethyl benzoate. By following the detailed protocols for amide and sulfonamide synthesis, researchers can efficiently generate novel compounds for biological screening. The emphasis on rigorous purification and characterization ensures the integrity of the resulting data, enabling the development of meaningful structure-activity relationships that are essential for advancing drug discovery projects.

References

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]

  • Convenient synthesis of primary sulfonamides. Academia.edu. [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. KoreaScience. [Link]

  • General Procedure for Sulfonamide Synthesis. Bio-protocol. [Link]

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • An improved method of amide synthesis using acyl chlorides. ResearchGate. [Link]

  • Column Chromatography: Principle, Separation of Compounds from a Mixture. JoVE. [Link]

  • Methods of purification of organic compounds. BYJU'S. [Link]

  • Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Chinese Journal of Organic Chemistry. [Link]

  • Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Maricopa Open Digital Press. [Link]

  • How to run column chromatography. University of Rochester. [Link]

  • Column Chromatography. Organic Chemistry at CU Boulder. [Link]

  • Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. Green Chemistry (RSC Publishing). [Link]

  • Characterisation of Organic Compounds. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • column chromatography & purification of organic compounds. YouTube. [Link]

  • Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health (NIH). [Link]

  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. [Link]

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. [Link]

  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. [Link]

  • Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Royal Society of Chemistry. [Link]

Sources

Application Note & Protocol Guide: Advanced Solid-Phase Synthesis Utilizing Photolabile 2-Amino-1-phenylethyl Benzoate Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Solid-Phase Synthesis (SPS) has become an indispensable technology in drug discovery and chemical biology, enabling the rapid assembly of complex molecules. A critical component of any SPS strategy is the linker, which tethers the nascent molecule to the insoluble support. This guide details the application of photolabile linkers, specifically those based on the 2-amino-1-phenylethyl benzoate scaffold. These linkers leverage the principles of o-nitrobenzyl chemistry to permit the cleavage of the final product from the solid support under exceptionally mild conditions—irradiation with UV light.[1][2] This method avoids the harsh acidic or basic reagents typically required for other linkers, thereby preserving the integrity of sensitive functional groups and complex molecular architectures.[3] We provide a comprehensive overview of the underlying photochemical mechanism, detailed protocols for linker immobilization and peptide synthesis, and a discussion of the strategic advantages for modern chemical research.

Introduction: The Strategic Advantage of Photocleavage

In Solid-Phase Peptide Synthesis (SPPS), the choice of linker dictates the conditions under which the final product is released.[4] Traditional linkers, such as the Wang or Rink amide linkers, require strong acids like trifluoroacetic acid (TFA) for cleavage. While effective, these conditions can lead to the degradation of sensitive moieties or the removal of carefully installed side-chain protecting groups.[1][5]

Photolabile linkers offer a superior alternative, providing a truly orthogonal cleavage strategy.[5] Upon exposure to UV light of a specific wavelength, these linkers undergo an irreversible intramolecular rearrangement, releasing the target molecule without the need for any chemical reagents.[2][6] This "traceless" cleavage is ideal for synthesizing:

  • Peptides with acid-sensitive post-translational modifications.

  • Complex organic molecules and combinatorial libraries for high-throughput screening.[3]

  • Protected peptide fragments for use in convergent synthesis strategies.

The 2-amino-1-phenylethyl benzoate linker is a derivative of the well-established o-nitrobenzyl class, which is renowned for its efficient photocleavage properties.[6][7][8] Its integrated amino group provides a convenient handle for initial attachment to the solid support, making it a versatile tool for researchers.

The Photochemical Cleavage Mechanism

The utility of the 2-amino-1-phenylethyl benzoate linker is rooted in the photochemistry of o-nitrobenzyl compounds. The process is initiated by the absorption of a photon, which excites the nitro group.

Mechanism Steps:

  • Photoexcitation: Upon irradiation with UV light (typically 340-365 nm), the nitro group is promoted to an excited state.[6][8]

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[9]

  • Rearrangement and Cleavage: This transient intermediate rapidly rearranges. An oxygen atom from the aci-nitro group attacks the benzylic carbon, forming a cyclic hemiacetal-like structure.[9] This structure is unstable and collapses, cleaving the benzoate ester bond and releasing the desired carboxylic acid (the C-terminus of the peptide). The linker itself is converted into a 2-nitrosobenzaldehyde derivative, which remains attached to the resin or is washed away.[9]

This entire process occurs under neutral, room-temperature conditions, highlighting its exceptional mildness.

G cluster_workflow Photochemical Cleavage Mechanism cluster_products Products Start 1. Resin-Bound Peptide (o-nitrobenzyl ester linkage) Irradiation 2. UV Irradiation (hv, ~365 nm) Start->Irradiation Photon Absorption Excited 3. Excited State (aci-nitro intermediate) Irradiation->Excited H-Abstraction Rearrangement 4. Intramolecular Rearrangement Excited->Rearrangement Cyclization Cleavage 5. Ester Bond Cleavage Rearrangement->Cleavage Product Released Peptide (Free C-terminus) Cleavage->Product Byproduct Resin-Bound Nitroso-Byproduct Cleavage->Byproduct

Caption: The photochemical cleavage pathway of o-nitrobenzyl esters.

Experimental Protocols

Protocol 3.1: Immobilization of the Linker onto the Solid Support

Rationale: This protocol describes the attachment of the photolabile linker to a standard aminomethylated resin. The use of a coupling agent like DIC activates the linker's carboxylic acid for efficient amide bond formation with the resin's amino groups.

Materials:

  • Aminomethyl (AM) Resin (e.g., TentaGel AM, 0.25 mmol/g loading)

  • Fmoc-2-amino-1-phenyl-2-(2'-nitrophenyl)ethyl Benzoic Acid (custom synthesis or commercial source)

  • Diisopropylcarbodiimide (DIC)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

Procedure:

  • Resin Swelling: Swell 1.0 g of AM resin in DMF (10 mL) for 1 hour in a reaction vessel. Drain the solvent.

  • Linker Activation: In a separate vial, dissolve 3 equivalents of the photolabile linker (0.75 mmol) in 5 mL of DMF. Add 3 equivalents of DIC (0.75 mmol) and allow the mixture to pre-activate for 5 minutes.

  • Coupling: Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 4 hours.

  • Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Fmoc Deprotection: To expose the amino group for peptide synthesis, treat the resin with 10 mL of 20% piperidine in DMF for 5 minutes. Drain and repeat with fresh solution for 15 minutes.

  • Final Wash: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL). Dry the resin under vacuum.

  • Validation: Confirm successful deprotection and the presence of free amino groups using a qualitative Kaiser test.

Protocol 3.2: Solid-Phase Synthesis of a Model Tripeptide (Ala-Phe-Gly)

Rationale: This protocol outlines a standard Fmoc-based SPPS cycle. Each amino acid is coupled using HBTU as the activating agent, which promotes rapid and efficient peptide bond formation. The base-labile Fmoc group is removed after each coupling to allow for the addition of the next residue.[10]

Materials:

  • Linker-functionalized resin from Protocol 3.1

  • Fmoc-Ala-OH, Fmoc-Phe-OH, Fmoc-Gly-OH

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine in DMF

  • DMF, DCM

Procedure:

  • First Amino Acid Coupling (Glycine):

    • Swell the linker-functionalized resin (0.1 mmol scale) in DMF.

    • In a separate vial, dissolve Fmoc-Gly-OH (4 eq, 0.4 mmol) and HBTU (3.9 eq, 0.39 mmol) in 2 mL of DMF. Add DIPEA (8 eq, 0.8 mmol).

    • Add the activated amino acid solution to the resin and agitate for 1 hour.

    • Wash the resin with DMF (3x) and perform a Kaiser test to confirm reaction completion (negative result).

  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes.

    • Drain and add a fresh 5 mL of 20% piperidine in DMF. Agitate for 15 minutes.

    • Wash the resin thoroughly with DMF (5x).

  • Second Amino Acid Coupling (Phenylalanine):

    • Repeat step 1 using Fmoc-Phe-OH.

    • Repeat step 2 for Fmoc deprotection.

  • Third Amino Acid Coupling (Alanine):

    • Repeat step 1 using Fmoc-Ala-OH.

    • The N-terminus of Alanine can be left Fmoc-protected or deprotected according to the final desired product. For this protocol, we will deprotect it.

  • Final Deprotection and Wash:

    • Perform a final Fmoc deprotection as described in step 2.

    • Wash the resin extensively with DMF (5x) followed by DCM (5x).

    • Dry the peptide-resin under high vacuum for at least 2 hours.

G start Start | Linker-Resin coupling1 Coupling 1 Add Fmoc-Gly-OH HBTU/DIPEA start->coupling1 deprotect1 Deprotection 1 20% Piperidine/DMF coupling1->deprotect1 Wash coupling2 Coupling 2 Add Fmoc-Phe-OH HBTU/DIPEA deprotect1->coupling2 Wash deprotect2 Deprotection 2 20% Piperidine/DMF coupling2->deprotect2 Wash coupling3 Coupling 3 Add Fmoc-Ala-OH HBTU/DIPEA deprotect2->coupling3 Wash deprotect3 Final Deprotection 20% Piperidine/DMF coupling3->deprotect3 Wash photocleavage Photocleavage | UV Light (~365 nm) deprotect3->photocleavage Final Wash & Dry

Caption: Workflow for SPPS using the photolabile linker.

Protocol 3.3: Photocleavage and Product Isolation

Rationale: This final step utilizes UV light to release the synthesized peptide from the solid support. The choice of solvent should ensure good swelling of the resin to maximize light penetration and efficient solvation of the cleaved product.

Materials:

  • Dried peptide-resin from Protocol 3.2

  • Photochemical reactor or a simple setup with a UV lamp (e.g., 365 nm)

  • Acetonitrile (ACN)

  • Deionized Water

  • Trifluoroacetic Acid (TFA, for analytical purposes)

  • Syringe filter (PTFE, 0.45 µm)

Procedure:

  • Resin Preparation: Place the dried peptide-resin (approx. 10-20 mg) into a quartz reaction vessel or a glass vial.

  • Solvent Addition: Add 2 mL of a solvent mixture such as ACN/Water (1:1 v/v). Suspend the resin by gentle agitation to ensure it is fully solvated.

  • Irradiation: Place the vessel in the photoreactor approximately 5-10 cm from the UV lamp. Irradiate the suspension for 1-4 hours with continuous gentle agitation.

    • Scientist's Note: The optimal irradiation time depends on the linker, the scale of the synthesis, and the lamp's intensity. A time-course study is recommended for new systems.

  • Product Collection: After irradiation, transfer the entire suspension into a syringe and filter the solution away from the resin beads into a clean collection vial.

  • Resin Wash: Wash the resin beads twice with 1 mL of the ACN/Water solvent mixture, filtering and combining the washes with the initial filtrate.

  • Analysis and Purification:

    • Analyze a small aliquot of the crude product solution by RP-HPLC and LC-MS to determine purity and confirm the mass of the desired peptide (Ala-Phe-Gly, MW ≈ 279.3 Da).

    • The crude product can be purified by preparative RP-HPLC if necessary.

Data Summary and Considerations

The efficiency of photocleavage is paramount. Below is a table summarizing typical data obtained from a cleavage optimization experiment.

ParameterCondition 1Condition 2Condition 3
Wavelength 350 nm365 nm365 nm
Irradiation Time 2 hours2 hours4 hours
Solvent ACN/H₂O (1:1)ACN/H₂O (1:1)ACN/H₂O (1:1)
Crude Purity (HPLC) ~75%~85%>95%
Isolated Yield ModerateGoodExcellent

Key Considerations:

  • Orthogonality: The photolabile linker is fully compatible with standard Fmoc/tBu chemistry, as it is stable to both piperidine and moderate concentrations of TFA.[5]

  • Sensitive Residues: Amino acids such as Tryptophan (Trp) and Methionine (Met) can be susceptible to photo-oxidation. Including scavengers like 1,3-dimethoxybenzene in the cleavage solvent can mitigate these side reactions.

  • Light Penetration: For large-scale synthesis, ensuring uniform irradiation of all resin beads is critical.[11] Using a reactor that tumbles or agitates the resin suspension is highly recommended.[11]

References

  • Akerblom, E. B. (1998). Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage. Molecular Diversity, 4(1), 53-69.

  • Qvortrup, K., Komnatnyy, V. V., & Nielsen, T. E. (2014). A Photolabile Linker for the Solid-Phase Synthesis of Peptide Hydrazides and Heterocycles. Organic Letters, 16(18), 4932–4935.

  • Qvortrup, K., Komnatnyy, V. V., & Nielsen, T. E. (2014). A Photolabile Linker for the Solid-Phase Synthesis of Peptide Hydrazides and Heterocycles. Technical University of Denmark Research Output.

  • BenchChem. (2025). A Comparative Guide to Photolabile Linkers in Solid-Phase Peptide Synthesis: Fmoc-Photo. BenchChem.

  • Request PDF. (n.d.). Photolabile Linkers for Solid-Phase Synthesis. ResearchGate.

  • Semantic Scholar. (n.d.). [PDF] Photolabile Linkers for Solid-Phase Synthesis.

  • Bai, X., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences, 100(2), 409-413.

  • ResearchGate. (2011). (PDF) A Photolabile Backbone Amide Linker for the Solid-Phase Synthesis of Cyclic Peptides and C-Terminal Thioesters.

  • Bai, X., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. PubMed.

  • Hansen, M. H., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science, 20(8), 463-478.

  • Kloxin, A. M., et al. (2010). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. NIH.

  • Il'ichev, Y. V., Schwörer, M. A., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581–4595.

  • Pícharová, Z., et al. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 27(21), 7469.

  • ResearchGate. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA.

  • Gountas, I., et al. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 28(14), 5412.

  • Biosynth. (n.d.). Guide to Resins and Linkers in SPPS.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-1-phenylethyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this Technical Support Center guide has been developed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions concerning the synthesis of 2-Amino-1-phenylethyl benzoate. Our approach is grounded in established chemical principles to not only solve immediate experimental issues but also to foster a deeper understanding of the underlying reaction mechanisms.

Overview of the Synthetic Pathway

The synthesis of 2-Amino-1-phenylethyl benzoate from its precursor, 2-amino-1-phenylethanol, is a multi-step process that requires careful control of chemoselectivity. The primary challenge lies in the preferential reactivity of the amine group over the hydroxyl group towards acylating agents. Therefore, a protection-acylation-deprotection strategy is the most logical and reliable route to achieve high yields of the desired O-acylated product.

The generally accepted synthetic route is illustrated below:

Synthetic_Workflow cluster_reagents SM 2-Amino-1-phenylethanol P N-Boc Protected Intermediate SM->P Step 1: Protection E N-Boc-2-amino-1-phenylethyl benzoate P->E Step 2: Esterification FP 2-Amino-1-phenylethyl benzoate (Final Product) E->FP Step 3: Deprotection reagent1 Boc₂O, Base (e.g., TEA, DMAP) reagent2 Benzoyl Chloride, Base (e.g., Pyridine, DMAP) reagent3 Acid (e.g., TFA, HCl) Esterification_Mechanism cluster_step1 Step 1: Catalyst Activation cluster_step2 Step 2: Nucleophilic Attack DMAP DMAP Intermediate [N-Benzoyl-DMAP]⁺Cl⁻ (Highly Reactive Intermediate) DMAP->Intermediate BzCl Benzoyl Chloride BzCl->Intermediate Alcohol N-Boc-Amino Alcohol Ester Product Intermediate->Ester Alcohol->Ester

Technical Support Center: Purification of Crude 2-Amino-1-phenylethyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of crude 2-Amino-1-phenylethyl benzoate. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this bifunctional molecule. 2-Amino-1-phenylethyl benzoate possesses both a basic primary amine and a hydrolytically sensitive ester group, which presents unique challenges for achieving high purity. This guide provides in-depth, field-proven insights in a question-and-answer format to address specific experimental issues, ensuring both scientific integrity and practical utility.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-Amino-1-phenylethyl benzoate?

A1: The impurity profile largely depends on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Such as 2-amino-1-phenylethanol, benzoic acid, or their activated derivatives.

  • Over-alkylation Byproducts: If the synthesis involves alkylation, tertiary amines could be formed as byproducts.[1]

  • Side-Reaction Products: Impurities from competing reactions, such as the formation of amides if the amine attacks an activated carboxyl group.

  • Reagents and Catalysts: Residual coupling agents, acids, bases, or metal catalysts used in the synthesis.

  • Degradation Products: The ester linkage is susceptible to hydrolysis, especially under strong acidic or basic conditions, which would yield benzoic acid and 2-amino-1-phenylethanol. Amines can also slowly oxidize when exposed to air.[1]

Q2: How do I choose the best primary purification technique for my crude sample?

A2: The choice depends on the scale of your reaction, the nature of the impurities, and the desired final purity.

  • Acid-Base Extraction: This is an excellent and scalable first-pass technique to separate your basic amine product from neutral and acidic impurities.[1][2] It is particularly effective for removing non-basic starting materials or byproducts.

  • Column Chromatography: This is the preferred method for separating compounds with similar polarities and for achieving very high purity on a lab scale.[1][3] Given the basic nature of the amine, special considerations for the stationary and mobile phases are necessary to prevent issues like peak tailing.[4][5]

  • Recrystallization: If your product is a solid and a suitable solvent system can be identified, recrystallization is a powerful technique for achieving high purity, especially on a larger scale.

Below is a decision-making workflow to help you select an appropriate purification strategy.

Purification Strategy start Crude Product (2-Amino-1-phenylethyl benzoate) is_solid Is the crude product a solid? start->is_solid main_impurities Are the main impurities acidic or neutral? is_solid->main_impurities No / Oily recrystallization Attempt Recrystallization is_solid->recrystallization Yes similar_polarity Are impurities of similar polarity? main_impurities->similar_polarity No / Basic acid_base Perform Acid-Base Extraction main_impurities->acid_base Yes chromatography Use Column Chromatography similar_polarity->chromatography Yes final_product Pure Product similar_polarity->final_product No recrystallization->final_product acid_base->similar_polarity Post-extraction check chromatography->final_product

Caption: Decision workflow for selecting a purification method.

Q3: My compound seems to be degrading during purification. What can I do?

A3: Degradation is likely due to the hydrolysis of the ester group. To minimize this:

  • Avoid Strong Bases: When performing acid-base extractions, use a mild base like sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydroxide (NaOH) to neutralize any excess acid and wash the organic layer. Strong bases can readily hydrolyze the ester.[6]

  • Avoid Strong Acids: Similarly, use a mild acid like dilute HCl (e.g., 1M) for extraction and avoid prolonged exposure.

  • Temperature Control: Keep temperatures low during workup and purification. Avoid heating solutions for extended periods, especially if acidic or basic residues are present.

  • Inert Atmosphere: While less common for this specific structure, aromatic amines can be sensitive to oxidation.[7] If you notice color changes (e.g., turning brown), consider handling the compound under an inert atmosphere (like nitrogen or argon).

Troubleshooting Guide

Section 1: Acid-Base Extraction Issues

Q: I'm getting a persistent emulsion at the aqueous/organic interface during my extraction. How can I resolve this?

A: Emulsion formation is common when working with amine salts. Here’s how to troubleshoot:

  • Cause: Emulsions are often caused by high concentrations of soap-like amine salts or fine particulate matter. Vigorous shaking can also contribute.

  • Solution:

    • Be Patient: Allow the separatory funnel to stand undisturbed for a longer period.

    • Break the Emulsion: Gently swirl the funnel instead of shaking vigorously. You can also try adding a small amount of brine (saturated NaCl solution); the increased ionic strength of the aqueous layer can help break the emulsion.

    • Filtration: If particulate matter is the cause, filtering the entire mixture through a pad of Celite or glass wool can be effective.

    • Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the phase properties and break the emulsion.

Q: My recovery after acid-base extraction is very low. Where did my product go?

A: Low recovery can stem from several factors related to the compound's solubility and stability.

  • Cause 1: Incomplete Extraction/Back-Extraction: The pH of the aqueous layer might not be optimal to ensure the amine is fully protonated (during acid extraction) or deprotonated (when regenerating the free base).

    • Solution: Always check the pH of the aqueous layer with pH paper. When extracting the amine into the aqueous acid layer, the pH should be sufficiently acidic (around pH 2-3).[6] When regenerating the free amine with a base, ensure the pH is sufficiently basic (around pH 9-10).[6] Perform multiple extractions with smaller volumes of solvent, which is more efficient than a single extraction with a large volume.

  • Cause 2: Product Solubility in the Aqueous Layer: The salt form of your amine (the ammonium salt) might have some solubility in the organic layer, or the free base may have some solubility in the aqueous layer.

    • Solution: After basifying the aqueous layer to regenerate the free amine, ensure you extract it back into an organic solvent multiple times (e.g., 3x with dichloromethane or ethyl acetate) to maximize recovery.[6]

  • Cause 3: Ester Hydrolysis: As mentioned in the FAQs, using harsh basic conditions (e.g., concentrated NaOH) could have cleaved your ester, leading to the loss of your target compound.[6]

    • Solution: Stick to milder bases like NaHCO₃ or dilute Na₂CO₃ for washes and extractions.

Section 2: Column Chromatography Issues

Q: My compound is streaking badly on the silica gel TLC plate and column. What's happening?

A: This is a classic problem when purifying basic compounds like amines on standard silica gel.

  • Cause: Silica gel has acidic silanol groups (Si-OH) on its surface. These acidic sites can strongly and sometimes irreversibly interact with the basic amine group of your molecule.[4][5] This strong interaction leads to poor peak shape, significant tailing (streaking), and potential loss of the compound on the column.[4]

  • Solution 1: Add a Competing Base to the Mobile Phase: A common and effective strategy is to add a small amount of a volatile amine to your eluent.[5]

    • How it Works: The added amine (e.g., triethylamine or ammonia) will preferentially interact with the acidic silanol groups, effectively "masking" them from your product. This allows your compound to travel through the column without the strong, undesirable interactions.[5]

    • Practical Tip: Add ~0.5-1% triethylamine (Et₃N) to your mobile phase (e.g., a hexane/ethyl acetate mixture). Remember to also equilibrate the column with this modified eluent before loading your sample.

  • Solution 2: Use a Different Stationary Phase:

    • Basic Alumina: Alumina is a basic stationary phase and is often a good alternative to silica for purifying amines.[7]

    • Amine-Functionalized Silica: This is silica gel that has been chemically modified to have amino groups on its surface, making it slightly basic and ideal for purifying basic compounds without additives.[5]

Q: I can't separate my product from a close-running impurity. What can I do to improve resolution?

A: Improving separation (selectivity) requires optimizing your chromatographic conditions.

  • Cause: The impurity and your product have very similar affinities for the stationary phase in the chosen solvent system.

  • Solution:

    • Optimize the Mobile Phase: Systematically vary the polarity of your eluent. Try different solvent systems entirely (e.g., dichloromethane/methanol instead of ethyl acetate/hexane). Sometimes changing the solvent composition can drastically alter the elution order and improve separation.

    • Try a Different Stationary Phase: If changing the mobile phase doesn't work, the interaction mechanism needs to be changed. If you are using silica, try alumina or a reverse-phase C18 column.[7][8]

    • Improve Column Efficiency: Ensure your column is packed well and is not overloaded. A smaller sample load on a longer, narrower column will generally give better resolution.

Section 3: Recrystallization Issues

Q: My product "oiled out" instead of forming crystals upon cooling. What should I do?

A: "Oiling out" occurs when the solute comes out of solution above its melting point or as a supercooled liquid.

  • Cause: The solution is too concentrated, the cooling is too rapid, or the boiling point of the solvent is too high relative to the melting point of the solute. Impurities can also suppress the melting point and inhibit crystallization.

  • Solution:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to make the solution slightly more dilute, then allow it to cool much more slowly.[9]

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[9]

    • Use a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[9]

    • Change Solvents: The current solvent may be unsuitable. Try a solvent with a lower boiling point.

Q: I have very low recovery after recrystallization. How can I improve my yield?

A: Low recovery is a common trade-off for high purity in recrystallization.

  • Cause 1: Using Too Much Solvent: The most common reason for low recovery is dissolving the crude product in an excessive amount of hot solvent. Your product will have some residual solubility even in the cold solvent.[9]

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated crude product until it just dissolves.

  • Cause 2: Insufficient Cooling: The solution may not have been cooled to a low enough temperature to maximize crystal formation.

    • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to an hour to minimize the solubility of your product in the mother liquor.[9]

  • Cause 3: Premature Crystallization: If the product crystallizes in the funnel during hot filtration to remove insoluble impurities, you will lose product.

    • Solution: Use a pre-heated funnel and filter flask, and use a small excess of hot solvent to ensure the product stays in solution during this step. You can then boil off the excess solvent before cooling.[9]

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate 2-Amino-1-phenylethyl benzoate from acidic and neutral impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate.[6][10]

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Your protonated amine product is now in this aqueous layer. Repeat the extraction of the organic layer with another portion of 1M HCl to ensure complete transfer of the amine. Combine the aqueous extracts. The organic layer now contains neutral impurities and can be set aside.

  • Wash (Optional): To remove any residual neutral impurities from the acidic aqueous layer, add a small amount of fresh organic solvent (DCM), shake, and discard the organic layer.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M NaOH or saturated NaHCO₃ solution while stirring until the solution is basic (pH 9-10, check with pH paper).[6] Your product will precipitate or form an oily layer as the free amine is regenerated.

  • Back-Extraction: Add a portion of fresh organic solvent (DCM or ethyl acetate) to the flask and transfer the mixture back to the separatory funnel. Shake to extract the free amine into the organic layer.

  • Combine and Dry: Drain the organic layer. Repeat the back-extraction of the aqueous layer twice more with fresh organic solvent. Combine all organic extracts.

  • Final Wash and Evaporation: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and evaporate the solvent under reduced pressure to yield the purified product.

Acid-Base Extraction Workflow cluster_0 Separatory Funnel 1 cluster_1 Beaker / Flask cluster_2 Separatory Funnel 2 s1 Crude Product in Organic Solvent (e.g., Ethyl Acetate) s2 Add 1M HCl s1->s2 s3 Shake & Separate s2->s3 s4 Organic Layer (Neutral Impurities) s3->s4 To Waste s5 Aqueous Layer (Protonated Product) s3->s5 b1 Aqueous Layer (Protonated Product) s5->b1 b2 Cool in Ice Bath b1->b2 b3 Add Base (e.g., NaHCO₃) to pH 9-10 b2->b3 b4 Regenerated Free Amine b3->b4 s6 Regenerated Amine in Aqueous Solution b4->s6 s7 Add Organic Solvent s6->s7 s8 Shake & Separate s7->s8 s9 Aqueous Layer (Salts) s8->s9 To Waste s10 Organic Layer (Purified Product) s8->s10 final Pure Product s10->final Dry & Evaporate

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Flash Column Chromatography

This protocol is for purifying the product on silica gel, mitigating common issues with amines.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Spot your crude material on a silica plate. Develop the plate in various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). Add 1% triethylamine (Et₃N) to the developing solvent to prevent streaking.[5] The ideal system will give your product an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (including the 1% Et₃N). Pour the slurry into your column and allow it to pack under pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent (and the volatile triethylamine) under reduced pressure to obtain the purified compound.

Table 1: Common Impurities and Recommended Removal Strategies
Impurity TypeExamplepKa / PropertiesRecommended Purification MethodRationale
Acidic Benzoic Acid~4.2Acid-Base Extraction (wash with NaHCO₃)The acidic impurity will be deprotonated by the weak base and extracted into the aqueous layer, while the basic product remains in the organic layer.[6]
Neutral 2-Phenylethanol~16-18Acid-Base Extraction (extract with HCl)The neutral impurity will remain in the organic layer while the basic product is protonated and extracted into the aqueous acid layer.[10]
Basic (Starting Material) 2-Amino-1-phenylethanol~9-10Column ChromatographyBoth are basic, so extraction is difficult. Separation relies on the difference in polarity. The alcohol group makes the starting material more polar.
Polar Reagents Urea, AmidesVariesColumn Chromatography or Water WashThese are often more polar than the desired product and can sometimes be removed by an aqueous wash or will have different retention times on a column.

References

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Confluence. (n.d.). What is an Acid and Base Extraction?. Retrieved from [Link]

  • Reddit. (2022). Amine workup. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Lyddon, L. (2008). Troubleshooting Amine Unit Simulations. Retrieved from [Link]

  • Nasseh, N. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • Separation and Refining of Amino acids. (n.d.). Retrieved from [Link]

  • SORBEAD India. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). [2-(Tert-butylamino)-2-oxo-1-phenylethyl] benzoate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

  • Mol-Instincts. (2025). 2-oxo-2-phenylethyl benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Phenethyl Benzoate. Retrieved from [Link]

  • ResearchGate. (2011). (PDF) 2-Oxo-2-phenylethyl benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Oxo-2-phenylethyl benzoate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. Retrieved from [Link]

  • ACS Publications. (n.d.). Ion Exchange Chromatography of Amino Acids. A Single Column, High Resolving, Fully Automatic Procedure. Analytical Chemistry. Retrieved from [Link]

  • Cheméo. (n.d.). Benzoic acid, 2-amino-, 2-phenylethyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl. Retrieved from [Link]

  • Google Patents. (n.d.). Phenylethyl benzoate for use in cosmetics, toiletries and personal care products.
  • MDPI. (n.d.). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Retrieved from [Link]

  • Google Patents. (n.d.). Method for crystallization of amino acids.
  • PubMed. (1991). Synthesis and biological activity of 2-phenylethyl ester analogues of C-terminal heptapeptide of cholecystokinin modified in Trp 30 region. Retrieved from [Link]

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Technical Support Center: Troubleshooting Side Reactions in 2-Amino-1-phenylethyl Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-Amino-1-phenylethyl benzoate. This guide is designed for researchers, chemists, and drug development professionals who are working on or planning to synthesize this important molecule. Our goal is to provide field-proven insights and actionable protocols to help you overcome common challenges, particularly the side reactions that can complicate this synthesis and reduce yields. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving a pure product.

The core challenge in synthesizing 2-Amino-1-phenylethyl benzoate lies in the chemoselective benzoylation of the hydroxyl group in the presence of a more nucleophilic primary amine. This guide addresses this challenge head-on with detailed, troubleshooting-focused FAQs.

FAQ 1: My initial synthesis attempt resulted in a low yield and a complex mixture on my TLC plate. What are the likely side products?

Answer: This is the most common issue encountered. When you react 2-Amino-1-phenylethanol with a benzoylating agent (like benzoyl chloride), you have two nucleophilic sites that can react: the primary amine (-NH2) and the secondary alcohol (-OH). The amine is generally more nucleophilic than the alcohol, leading to a competitive reaction environment.

The three most likely products in your reaction flask are:

  • 2-Amino-1-phenylethyl benzoate (Target Product - O-Acylation): The desired product, resulting from the reaction at the hydroxyl group.

  • N-(2-hydroxy-2-phenylethyl)benzamide (Side Product 1 - N-Acylation): A common impurity formed by reaction at the more nucleophilic amine group.

  • N-(2-(benzoyloxy)-2-phenylethyl)benzamide (Side Product 2 - Di-Acylation): Formed when both the amine and hydroxyl groups are benzoylated, especially when an excess of the benzoylating agent is used.

The diagram below illustrates this competitive reaction pathway.

G SM 2-Amino-1-phenylethanol P1 Target Product (O-Acylation) SM->P1 Selective O-Benzoylation S1 Side Product 1 (N-Acylation) SM->S1 N-Benzoylation (Kinetically Favored) S2 Side Product 2 (Di-Acylation) SM->S2 Excess Reagent or Long Reaction Reagent Benzoyl Chloride Reagent->S2 Excess Reagent or Long Reaction S1->S2

Caption: Competitive benzoylation pathways for 2-Amino-1-phenylethanol.

FAQ 2: How can I prevent the formation of the N-acylated and di-acylated side products?

Answer: The most robust and widely accepted strategy to ensure selective O-acylation is to temporarily "mask" or "protect" the highly reactive amine group. This protection-acylation-deprotection sequence is a cornerstone of modern organic synthesis for achieving chemoselectivity.

The workflow involves three key stages:

  • Protection: The amine group of 2-Amino-1-phenylethanol is converted into a non-nucleophilic derivative, typically a carbamate such as a tert-butyloxycarbonyl (Boc) group.

  • Benzoylation: With the amine protected, benzoyl chloride will react exclusively with the available hydroxyl group.

  • Deprotection: The protecting group is selectively removed under conditions that do not affect the newly formed ester linkage, yielding the pure desired product.

This systematic approach provides superior control over the reaction, leading to higher yields and simpler purification.

G Start 2-Amino-1-phenylethanol Step1 Step 1: Protection (e.g., (Boc)₂O, Base) Start->Step1 Intermediate N-Boc Protected Amino Alcohol Step1->Intermediate Step2 Step 2: Benzoylation (Benzoyl Chloride, Base) Intermediate->Step2 ProtectedProduct N-Boc-2-Amino-1-phenylethyl benzoate Step2->ProtectedProduct Step3 Step 3: Deprotection (e.g., TFA or HCl) ProtectedProduct->Step3 FinalProduct Pure 2-Amino-1-phenylethyl benzoate Step3->FinalProduct

Caption: Amine protection strategy for selective O-benzoylation.

Experimental Protocol: Amine Protection Strategy

Part A: N-Boc Protection of 2-Amino-1-phenylethanol

  • Dissolve 2-Amino-1-phenylethanol (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.2 eq) or N,N-diisopropylethylamine (DIPEA).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work up the reaction by washing with aqueous solutions (e.g., dilute HCl, NaHCO₃, brine) and dry the organic layer over anhydrous sodium sulfate.

  • Purify the resulting N-Boc protected amino alcohol by column chromatography if necessary.

Part B: Benzoylation of the Protected Intermediate

  • Dissolve the N-Boc protected amino alcohol (1.0 eq) in anhydrous DCM.

  • Add a base, such as pyridine or triethylamine (1.5 eq).

  • Cool the solution to 0 °C.

  • Add benzoyl chloride (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and perform a standard aqueous workup.

  • The crude N-Boc protected ester can often be used directly in the next step after solvent evaporation.

Part C: Deprotection to Yield the Final Product

  • Dissolve the crude product from Part B in DCM.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of HCl in dioxane (e.g., 4M).

  • Stir at room temperature for 1-2 hours. The formation of a precipitate (the product's salt) may be observed.

  • Evaporate the solvent and excess acid under reduced pressure.

  • Neutralize the resulting salt with a base (e.g., saturated NaHCO₃ solution) and extract the free amine product into an organic solvent like ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain pure 2-Amino-1-phenylethyl benzoate.

FAQ 3: Is it possible to achieve selective O-benzoylation without using a protecting group?

Answer: Yes, a direct synthesis is possible, though it requires careful control of reaction conditions. This method leverages the difference in basicity between the amine and hydroxyl groups. By protonating the amine with an acid, you can render it non-nucleophilic, allowing the benzoylating agent to react selectively with the neutral hydroxyl group. This is often referred to as an in situ protection method.

The key is to form the hydrochloride salt of 2-Amino-1-phenylethanol before introducing the acylating agent. The protonated aminium group (-NH₃⁺) is no longer a nucleophile.

G Start 2-Amino-1-phenylethanol (-NH₂ is nucleophilic) Protonation Add HCl Start->Protonation Protonated Ammonium Salt Formed (-NH₃⁺ is NOT nucleophilic) Protonation->Protonated Benzoylation Add Benzoyl Chloride + Base (e.g., Pyridine) Protonated->Benzoylation Product Selective O-Benzoylation occurs on -OH group Benzoylation->Product

Caption: Mechanism of selectivity via in situ amine protonation.

Experimental Protocol: Direct Selective O-Benzoylation
  • Suspend 2-Amino-1-phenylethanol (1.0 eq) in a suitable solvent such as DCM or acetonitrile.

  • Add a solution of HCl (1.0 eq, e.g., 2M in diethyl ether) dropwise at 0 °C to form the hydrochloride salt. Stir for 30 minutes.

  • Add a non-nucleophilic base, typically pyridine (2.0-3.0 eq), which will act as a base for the acylation step without deprotonating the ammonium salt.

  • Slowly add benzoyl chloride (1.1 eq) at 0 °C.

  • Allow the reaction to stir at room temperature and monitor by TLC.

  • Once the reaction is complete, perform a standard aqueous workup, including a basic wash (e.g., NaHCO₃) to deprotonate the ammonium salt and isolate the free amine product.

  • Purify by column chromatography.

Trustworthiness Note: While this method avoids the extra steps of protection and deprotection, it can be lower yielding than the protecting group strategy. The equilibrium between the protonated and free amine can sometimes allow for small amounts of N-acylation. Careful optimization of the base and temperature is critical for success.

FAQ 4: How can I distinguish the product from the side products and purify the final compound?

Answer: A combination of chromatographic and spectroscopic methods is essential for analysis and purification.

Chromatography:

  • Thin-Layer Chromatography (TLC): TLC is your primary tool for monitoring the reaction. The polarity of the compounds generally follows this order:

    • Most Polar: 2-Amino-1-phenylethanol (starting material)

    • Intermediate Polarity: N-(2-hydroxy-2-phenylethyl)benzamide (N-acylated) and 2-Amino-1-phenylethyl benzoate (O-acylated). These two may have very similar Rf values.

    • Least Polar: N-(2-(benzoyloxy)-2-phenylethyl)benzamide (di-acylated)

  • Column Chromatography: This is the preferred method for purification. A silica gel column with a gradient elution system (e.g., starting with hexane/ethyl acetate and gradually increasing the polarity) will effectively separate the components based on their polarity.

Spectroscopy:

The desired product can be unequivocally identified and distinguished from its isomers using NMR and IR spectroscopy.

Compound NameKey ¹H NMR Signals (approx. δ, CDCl₃)Key IR Signals (cm⁻¹)
2-Amino-1-phenylethyl benzoate (Target) ~5.9-6.1 ppm (dd, 1H, -CH(O)-)~3.1-3.3 ppm (m, 2H, -CH₂NH₂)~3300-3400 (N-H stretch, sharp)~1720 (C=O stretch, ester)~1270 (C-O stretch)
N-(2-hydroxy-2-phenylethyl)benzamide (Side Product) ~4.8-5.0 ppm (dd, 1H, -CH(OH)-)~3.5-3.8 ppm (m, 2H, -CH₂NH-)~3300-3500 (O-H and N-H stretch, broad)~1640 (C=O stretch, amide I)~1540 (N-H bend, amide II)
N-(2-(benzoyloxy)-2-phenylethyl)benzamide (Side Product) ~6.2-6.4 ppm (dd, 1H, -CH(O)-)~3.8-4.1 ppm (m, 2H, -CH₂NH-)~3300 (N-H stretch)~1720 (C=O, ester)~1650 (C=O, amide I)
References
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Meshram, G. A., & Patil, V. D. (2008). Chemoselective Acylation and Benzoylation of Alcohols, Phenols and Amines Using Copper Oxide Under Solvent-Free Condition. International Journal of Chemical Sciences, 6(3), 1315-1322. [Link]

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]

  • Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. [Link]

Technical Support Center: Optimization of Reaction Conditions for 2-Amino-1-phenylethyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development focused on the synthesis and optimization of 2-Amino-1-phenylethyl benzoate. We will address common experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our recommendations in established chemical principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of 2-Amino-1-phenylethyl benzoate, focusing on the core chemical challenges and strategic decisions required for a successful reaction.

Q1: What is the primary synthetic challenge in preparing 2-Amino-1-phenylethyl benzoate?

A1: The primary challenge is achieving selective O-acylation (esterification) at the hydroxyl group of 2-amino-1-phenylethanol in the presence of a nucleophilic amino group. The nitrogen atom of the primary amine is typically more nucleophilic than the oxygen of the secondary alcohol. Consequently, direct acylation with benzoyl chloride or benzoic acid will preferentially yield the N-acylated amide byproduct, N-(2-hydroxy-2-phenylethyl)benzamide, rather than the desired O-acylated ester product.

Q2: Why is the amino group more nucleophilic than the hydroxyl group in this context?

A2: Nucleophilicity is influenced by several factors, including basicity and polarizability. Amines are generally more basic than alcohols. The unshared electron pair on the nitrogen atom is more available for donation to an electrophile (like the carbonyl carbon of benzoyl chloride) compared to the electron pairs on the more electronegative oxygen atom. This inherent reactivity difference necessitates a strategic approach to favor esterification over amidation.

Q3: What is the most reliable strategy to ensure the selective synthesis of the desired ester?

A3: The most robust and widely accepted strategy involves a three-step sequence utilizing a protecting group for the amine functional group.[1][2] This method provides excellent control over selectivity. The sequence is as follows:

  • Protection: The amino group of 2-amino-1-phenylethanol is temporarily converted into a less reactive derivative, such as a carbamate. Common protecting groups for this purpose are tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).[3]

  • Esterification: The hydroxyl group of the N-protected intermediate is then reacted with a suitable benzoic acid derivative (e.g., benzoyl chloride) to form the ester linkage. With the amine "masked," the hydroxyl group is the only remaining nucleophilic site for acylation.

  • Deprotection: The protecting group is selectively removed under conditions that do not cleave the newly formed ester bond, yielding the final product, 2-Amino-1-phenylethyl benzoate.

Q4: Can direct esterification work without protecting the amine?

A4: While theoretically possible under specific conditions (e.g., using a highly specific enzyme or catalyst), direct esterification in a standard laboratory setting is highly problematic and not recommended for achieving good yield and purity. The competing N-acylation reaction is kinetically favored, leading to a complex mixture of products that is difficult to separate.[4] Attempting direct synthesis often results in low yields of the desired product and significant formation of the amide byproduct and a di-acylated species.

Q5: What are the best analytical techniques to monitor reaction progress and confirm product identity?

A5: A combination of techniques is recommended for robust analysis:

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for real-time monitoring of the reaction.[4] It allows for the visualization of the consumption of starting materials and the formation of products and byproducts. Staining with ninhydrin can be particularly useful for identifying compounds with a free primary amine.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and yield, HPLC with UV detection is a highly effective method.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation of the final product and any isolated intermediates or byproducts.

  • Mass Spectrometry (MS): MS provides crucial information about the molecular weight of the synthesized compounds, confirming their identity.[6]

Section 2: Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired Product

Q: My reaction has run to completion, but after workup, I have a very low yield of 2-Amino-1-phenylethyl benzoate. What went wrong?

A: This is a common issue, often stemming from byproduct formation or suboptimal reaction conditions in one of the key steps.

Possible Causes & Solutions:

  • Incorrect Synthetic Route (Direct Esterification):

    • Diagnosis: If you attempted a direct reaction between 2-amino-1-phenylethanol and a benzoylating agent without amine protection, your crude product is likely a mixture dominated by the amide byproduct. An NMR or Mass Spec analysis will confirm the presence of N-(2-hydroxy-2-phenylethyl)benzamide.

    • Solution: Redesign the synthesis to incorporate the "Protection-Esterification-Deprotection" strategy outlined in the FAQs and Protocol 1. This is the most critical adjustment for success.

  • Inefficient Amine Protection:

    • Diagnosis: If the protection step is incomplete, the remaining free amine will compete in the subsequent esterification step. Monitor the protection reaction by TLC until the starting material is fully consumed.

    • Solution: Ensure you are using the correct stoichiometry of the protecting agent (e.g., Boc-anhydride). The reaction may require slight warming or an extended reaction time. Ensure the pH of the reaction is appropriately controlled, as many protection reactions require a specific pH range to proceed efficiently.[4]

  • Suboptimal Esterification Conditions:

    • Diagnosis: Even with a protected amine, the esterification of the secondary alcohol can be sluggish.

    • Solution:

      • Acylating Agent: Benzoyl chloride is generally more reactive than benzoic acid. If using benzoic acid (Fischer esterification), a strong acid catalyst (like H₂SO₄) and removal of water are necessary, but this can be harsh.[7] Using benzoyl chloride in the presence of a non-nucleophilic base (like pyridine or triethylamine) at cool temperatures (0 °C to room temperature) is often more effective.

      • Catalyst: For reactions with benzoyl chloride, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate.

      • Solvent: Use an appropriate aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) that will not participate in the reaction.

  • Ineffective Deprotection or Product Degradation:

    • Diagnosis: The conditions used to remove the protecting group may be cleaving the ester bond (hydrolysis). For example, strongly basic conditions (like NaOH) used to hydrolyze some protecting groups can also hydrolyze the benzoate ester.

    • Solution: Choose an orthogonal protection strategy where the deprotection conditions are mild and selective. For a Boc group, acidic conditions (e.g., Trifluoroacetic acid (TFA) in DCM) are standard and typically do not affect the ester.[3] For a Cbz group, hydrogenolysis (H₂ gas with a Pd/C catalyst) is effective and neutral.

Issue 2: The Major Product is an Amide, Not the Desired Ester

Q: I've analyzed my final product and it's primarily N-(2-hydroxy-2-phenylethyl)benzamide. How do I favor ester formation?

A: This outcome is the classic result of competing N- vs. O-acylation and definitively indicates that the amine group was not adequately shielded from the electrophile.

Causality & Corrective Actions:

  • Root Cause: The lone pair of electrons on the nitrogen is more available for nucleophilic attack than the lone pairs on the oxygen. This is the fundamental reactivity principle at play.

  • Primary Solution: You must implement an amine protection strategy. The use of a Boc or Cbz protecting group will render the nitrogen non-nucleophilic, forcing the acylation to occur at the only available site: the hydroxyl group. There is no reliable alternative to bypass this step for clean, high-yield synthesis in this system.

Issue 3: Difficulty Purifying the Final Product

Q: My crude product is a complex mixture, and I'm struggling to isolate the pure 2-Amino-1-phenylethyl benzoate by column chromatography.

A: Purification is often challenging when the reaction produces multiple byproducts with similar polarities. The key is to improve the selectivity of the reaction itself.

Causes & Purification Strategy:

  • Poor Reaction Selectivity:

    • Diagnosis: As discussed, attempting direct synthesis or having incomplete amine protection will create a mixture of starting material, the desired ester, the amide byproduct, and potentially a di-acylated byproduct. These compounds may have very close Rf values on a TLC plate, making chromatographic separation tedious and inefficient.

    • Solution: The most effective "purification" step is to optimize the reaction to produce a single, clean product. Revisit the protection and esterification steps to ensure they run to completion. A clean crude product is far easier to purify than a complex mixture.

  • Purification Technique Optimization:

    • Workup: Before chromatography, perform an aqueous workup. After the esterification step (while the amine is still protected), wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to remove any unreacted benzoyl chloride or benzoic acid. Then wash with brine and dry the organic layer.[4]

    • Column Chromatography: Use a shallow solvent gradient (e.g., starting with a low percentage of ethyl acetate in hexanes and slowly increasing the polarity) to improve the separation between spots with close Rf values.

    • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step to remove minor impurities.

Section 3: Data Presentation & Protocols

Table 1: Comparison of Common Amine Protecting Groups
Protecting GroupProtection ReagentsDeprotection ConditionsAdvantages & Considerations
Boc (tert-butyloxycarbonyl)(Boc)₂O, Base (e.g., Et₃N, NaHCO₃), Solvent (e.g., DCM, Dioxane/Water)Strong Acid (e.g., TFA in DCM; HCl in Dioxane)Stable to most nucleophiles and hydrogenation. Easy to remove. Widely used.[2][3]
Cbz (Benzyloxycarbonyl)Cbz-Cl, Base (e.g., Na₂CO₃), Solvent (e.g., Dioxane/Water)Catalytic Hydrogenation (H₂, Pd/C)Stable to acidic conditions. Deprotection is clean (produces toluene and CO₂). Not suitable if other reducible groups (e.g., alkynes) are present.
Experimental Protocol: Recommended Synthesis of 2-Amino-1-phenylethyl benzoate

This protocol follows the robust "Protection-Esterification-Deprotection" pathway.

Step 1: N-Boc Protection of 2-amino-1-phenylethanol
  • Dissolve 2-amino-1-phenylethanol (1.0 eq) in a 1:1 mixture of Dioxane and Water.

  • Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in Dioxane dropwise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Once complete, perform an aqueous workup by extracting the product into ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected intermediate, which can often be used in the next step without further purification.

Step 2: Esterification of N-Boc-2-amino-1-phenylethanol
  • Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Add triethylamine (Et₃N, 1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzoyl chloride (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC until the protected alcohol is consumed.

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the fully protected intermediate.

Step 3: Deprotection to Yield 2-Amino-1-phenylethyl benzoate
  • Dissolve the purified, fully protected intermediate in anhydrous DCM.

  • Add Trifluoroacetic acid (TFA, 10-20 eq) slowly at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Once complete, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in ethyl acetate and wash carefully with saturated NaHCO₃ solution until the aqueous layer is basic (to neutralize any remaining acid).

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the final product, 2-Amino-1-phenylethyl benzoate. Further purification can be achieved by recrystallization if necessary.

Section 4: Visual Workflows & Logic Diagrams

Diagram 1: Synthetic Strategy Workflow

Synthetic_Strategy cluster_0 Recommended Pathway cluster_1 Problematic Pathway A 2-Amino-1-phenylethanol B Step 1: Protect Amine (e.g., Boc₂O) A->B C N-Boc Intermediate B->C D Step 2: Esterify Alcohol (Benzoyl Chloride) C->D E Fully Protected Intermediate D->E F Step 3: Deprotect Amine (TFA) E->F G Pure Target Product F->G H 2-Amino-1-phenylethanol I Direct Esterification H->I J Complex Mixture: - Amide Byproduct - Di-acylated Byproduct - Low Yield of Target I->J

Caption: Recommended vs. Problematic synthetic routes for 2-Amino-1-phenylethyl benzoate.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Yield cluster_results Analysis Results cluster_solutions Corrective Actions Start Problem: Low Final Yield Analyze Analyze Crude Product (TLC, NMR, MS) Start->Analyze Result1 Mostly Unreacted Starting Material Analyze->Result1 Incomplete Reaction Result2 Main Byproduct is N-Acylated Amide Analyze->Result2 Poor Selectivity Result3 Product Lost During Workup/Purification Analyze->Result3 Post-Reaction Loss Sol1 Increase reaction time/temp Check catalyst activity Verify reagent quality Result1->Sol1 Sol2 Implement/Optimize Amine Protection Step Result2->Sol2 Sol3 Optimize extraction pH Use milder purification Check for hydrolysis Result3->Sol3

Caption: Decision tree for troubleshooting low reaction yields.

Diagram 3: Competing Reaction Mechanisms

Caption: Competing nucleophilic pathways in the absence of amine protection.

References

  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • A method for preparing N- (2 - phenylethyl) benzamide. (2013). Google Patents.
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. Retrieved January 22, 2026, from [Link]

  • [2-(Tert-butylamino)-2-oxo-1-phenylethyl] benzoate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (n.d.). Scholars Research Library. Retrieved January 22, 2026, from [Link]

  • 2-Oxo-2-phenylethyl benzoate. (2011). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2021). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. (2016). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Synthesis of Aromatic Amino-acid Esters from 2-Phenylaminethanol and Exploring some of their Biological Activities. (2021). DSpace. Retrieved January 22, 2026, from [Link]

  • 3: Esterification (Experiment). (2021). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Amino Acid-Protecting Groups. (n.d.). SciSpace. Retrieved January 22, 2026, from [Link]

  • 23.13: Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Process for the purification of benzoic acid. (1978). Google Patents.
  • Protecting Groups. (n.d.). Organic Synthesis. Retrieved January 22, 2026, from [Link]

Sources

Technical Support Center: Resolving Enantiomeric Excess Issues with 2-Amino-1-phenylethyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to determining and resolving the enantiomeric excess (ee) of 2-Amino-1-phenylethyl benzoate.

Introduction: The Criticality of Enantiomeric Excess

In pharmaceutical development, the stereochemistry of a molecule is paramount.[1][2][3] For chiral compounds like 2-Amino-1-phenylethyl benzoate, the two enantiomers—mirror images of each other—can exhibit significantly different pharmacological and toxicological profiles.[3][4][5] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have established guidelines that emphasize the need to characterize and control the stereochemistry of chiral drugs.[5] Therefore, accurately determining and controlling the enantiomeric excess is a critical step in ensuring the safety and efficacy of a drug candidate.[2][3]

Enantiomeric excess (ee) quantifies the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other.[6] It is expressed as a percentage, where a racemic mixture (a 50:50 ratio of both enantiomers) has an ee of 0%, and a completely pure single enantiomer has an ee of 100%.[6]

This guide will walk you through common issues encountered during the synthesis and resolution of 2-Amino-1-phenylethyl benzoate, providing practical solutions and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable methods for determining the enantiomeric excess of my 2-Amino-1-phenylethyl benzoate sample?

A1: The most widely used and dependable techniques for measuring enantiomeric excess include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[6][7][8][9][10]

  • Chiral Gas Chromatography (GC): Similar to HPLC, this method is suitable for volatile compounds and employs a chiral stationary phase to resolve enantiomers.[6][7][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents can induce a chemical shift difference between the signals of the two enantiomers, allowing for their quantification.[6][7][11]

Q2: I've synthesized 2-Amino-1-phenylethyl benzoate, but the enantiomeric excess is lower than expected. What are the likely causes?

A2: Low enantiomeric excess in an asymmetric synthesis can stem from several factors:[7][12]

  • Catalyst Issues: The chiral catalyst may be impure, improperly activated, or may have degraded due to exposure to air, moisture, or incompatible reagents.[7][12]

  • Reagent and Solvent Purity: Impurities in your starting materials or solvents can interfere with the catalyst's function.[7][12]

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time can significantly impact enantioselectivity.[7]

  • Racemization: The desired product may be racemizing under the reaction or workup conditions.[7]

Q3: My chiral HPLC method is not providing good separation of the enantiomers. What can I do to improve it?

A3: Optimizing your chiral HPLC method often involves a systematic approach:

  • Screen Different Chiral Stationary Phases (CSPs): The choice of CSP is critical and depends on the structure of your analyte. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for amino alcohol derivatives.[9][13]

  • Optimize the Mobile Phase: Varying the composition of the mobile phase, including the type and percentage of organic modifiers (e.g., isopropanol, ethanol) and additives, can significantly impact resolution.[14]

  • Adjust Flow Rate and Temperature: These parameters can influence the efficiency of the separation.

Q4: What is diastereomeric salt resolution, and is it a suitable method for 2-Amino-1-phenylethyl benzoate?

A4: Diastereomeric salt resolution is a classical and highly effective method for separating enantiomers of basic compounds like amines.[1][15][16][17][18] The process involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent) to form a pair of diastereomeric salts.[1][16][17] Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[1][15][16][17] This technique is well-suited for the large-scale resolution of chiral amines and is a viable option for 2-Amino-1-phenylethyl benzoate.[1][18]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers by Chiral HPLC

Symptoms:

  • A single, broad peak is observed instead of two distinct peaks for the enantiomers.

  • The two enantiomeric peaks are poorly resolved (significant overlap).

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) The selected CSP does not have sufficient chiral recognition for 2-Amino-1-phenylethyl benzoate.1. Screen a variety of CSPs: Focus on polysaccharide-based (cellulose and amylose derivatives) and Pirkle-type columns, which are often effective for amino alcohols.[9][13] 2. Consult column selection guides: Manufacturers like Phenomenex provide resources to assist in choosing the appropriate column based on the analyte's structure.[10]
Suboptimal Mobile Phase Composition The mobile phase polarity and composition are not conducive to resolving the enantiomers.1. Vary the organic modifier: Experiment with different alcohols (e.g., isopropanol, ethanol) and their concentrations in the mobile phase.[14] 2. Introduce additives: Small amounts of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) can improve peak shape and resolution for amine-containing compounds.[14]
Incorrect Temperature or Flow Rate Non-ideal chromatographic conditions can lead to peak broadening and poor separation.1. Optimize temperature: Analyze the sample at different column temperatures (e.g., 25°C, 30°C, 40°C) to see the effect on resolution. 2. Adjust the flow rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.
Issue 2: Low Yield and/or Enantiomeric Excess in Diastereomeric Salt Resolution

Symptoms:

  • Low recovery of the crystallized diastereomeric salt.

  • The enantiomeric excess of the amine recovered from the crystallized salt is below the desired level.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Poor Choice of Resolving Agent or Solvent The solubility difference between the two diastereomeric salts is not significant enough in the chosen solvent.1. Screen different chiral resolving agents: Common choices for resolving amines include tartaric acid derivatives (e.g., (+)-dibenzoyl-D-tartaric acid) and mandelic acid.[1][16] 2. Test a range of solvents: The choice of solvent is crucial for successful fractional crystallization.[1][18] Screen various solvents and solvent mixtures of differing polarities.
Suboptimal Crystallization Conditions The rate of cooling, concentration of the solution, and presence of seed crystals can all affect the purity of the crystallized salt.1. Control the cooling rate: Slow, controlled cooling often yields purer crystals. 2. Optimize the concentration: A solution that is too dilute may not crystallize, while one that is too concentrated may lead to co-precipitation of both diastereomers. 3. Utilize seeding: Adding a small crystal of the desired diastereomeric salt can promote selective crystallization.[15]
Incomplete Liberation of the Amine The pH adjustment during the workup may not be sufficient to fully neutralize the resolving agent and liberate the free amine.1. Ensure adequate basification: Use a strong base (e.g., NaOH) and monitor the pH to ensure it is sufficiently high to deprotonate the amine completely.[1] 2. Perform multiple extractions: Extract the liberated amine with an appropriate organic solvent multiple times to ensure complete recovery.[1]

Experimental Protocols

Protocol 1: General Method for Chiral HPLC Analysis
  • Column: Chiralcel® OD-H (or a similar polysaccharide-based CSP)

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for best resolution.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Note: This is a starting point. Method development and optimization will be necessary for your specific instrument and sample.

Protocol 2: Diastereomeric Salt Resolution Workflow
  • Salt Formation: Dissolve the racemic 2-Amino-1-phenylethyl benzoate and an equimolar amount of a chiral resolving agent (e.g., (+)-dibenzoyl-D-tartaric acid) in a suitable solvent (e.g., methanol or ethanol) with gentle heating until a clear solution is obtained.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.[1]

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Amine: Dissolve the isolated diastereomeric salt in water and add a base (e.g., 1M NaOH) until the solution is strongly basic.[1]

  • Extraction: Extract the liberated enantiomerically enriched amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Analysis: Dry the organic extracts, concentrate the solvent, and determine the enantiomeric excess of the recovered amine using a validated chiral HPLC method.

Visualizing the Resolution Process

Diastereomeric_Salt_Resolution cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiomer racemic_amine Racemic Amine (R/S Mixture) diastereomeric_salts Diastereomeric Salts (R-Amine)-(+)-DBTA (S-Amine)-(+)-DBTA racemic_amine->diastereomeric_salts + resolving_agent Chiral Resolving Agent (e.g., (+)-DBTA) resolving_agent->diastereomeric_salts + less_soluble_salt Less Soluble Salt (Crystallizes) diastereomeric_salts->less_soluble_salt Different Solubilities more_soluble_salt More Soluble Salt (Stays in Solution) diastereomeric_salts->more_soluble_salt enriched_enantiomer Enriched Enantiomer (e.g., R-Amine) less_soluble_salt->enriched_enantiomer + Base (e.g., NaOH)

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid.
  • Lin, J., & Anslyn, E. V. (2009). Two methods for the determination of enantiomeric excess and concentration of a chiral sample with a single spectroscopic measurement. PubMed.
  • PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly.
  • Le, A. N., & Anslyn, E. V. (2018). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.
  • University of Bath. (n.d.). Determination of enantiomeric excess.
  • Benchchem. (n.d.). Troubleshooting low enantiomeric excess in asymmetric synthesis.
  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.
  • Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers.
  • Sanchez, J. M., et al. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis.
  • Benchchem. (n.d.). improving enantiomeric excess in asymmetric synthesis.
  • BenchChem. (n.d.). Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine.
  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro.
  • Enantiomeric Excess. (2025). Enantiomeric excess: Significance and symbolism.
  • Nau, H., & Neubert, D. (1992). Enantiomers: implications and complications in developmental pharmacology. Developmental Pharmacology and Therapeutics.
  • Brooks, W. H., Guida, W. C., & Daniel, K. G. (2011). The Significance of Chirality in Drug Design and Development. PubMed Central.
  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Exploring the Role of Chirality in Pharmaceutical Drug Efficacy.
  • Benchchem. (n.d.). Overcoming challenges in the purification of chiral amino alcohols.
  • Gritti, F., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
  • Phenomenex. (n.d.). Chiral HPLC Separations.

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Stability and degradation issues of 2-Amino-1-phenylethyl benzoate under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-1-phenylethyl benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability and degradation challenges associated with this compound under various reaction conditions. Our goal is to provide you with the expertise and field-proven insights necessary to ensure the integrity of your experiments and the quality of your results.

Introduction

2-Amino-1-phenylethyl benzoate is a molecule of interest in various research and development sectors. Its structure, featuring a primary amine and a benzylic ester, presents a unique set of stability considerations. Understanding the potential degradation pathways is crucial for accurate experimental design, impurity profiling, and the development of robust analytical methods. This guide will address common issues in a practical question-and-answer format, offering troubleshooting advice and foundational knowledge to support your work.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with 2-Amino-1-phenylethyl benzoate.

Low Product Yield and Unexpected Byproducts

Question: I am consistently observing low yields of 2-Amino-1-phenylethyl benzoate in my reaction, along with several unidentified impurities. What are the likely causes and how can I mitigate them?

Answer:

Low yields and the presence of impurities often stem from the inherent reactivity of the primary amine and the benzylic ester functional groups. Several degradation pathways could be at play during your reaction or work-up.

1. Hydrolysis of the Ester:

  • Causality: The ester bond in 2-Amino-1-phenylethyl benzoate is susceptible to hydrolysis, especially under acidic or basic conditions, to yield benzoic acid and 2-amino-1-phenylethanol. The presence of water in your reaction mixture or during work-up can facilitate this degradation. The rate of hydrolysis is significantly influenced by pH.[1][2][3]

  • Troubleshooting Protocol:

    • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

    • pH Control: Maintain a neutral or slightly acidic pH during your reaction and work-up. Strong acids or bases will catalyze ester hydrolysis. If an acid or base is required for your reaction, consider using milder reagents and carefully controlling the stoichiometry and temperature.

    • Work-up Procedure: Minimize the contact time with aqueous phases during extraction. Use of a buffered aqueous solution (pH 6-7) for washing can be beneficial. Promptly dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and remove the solvent under reduced pressure at a low temperature.

2. Oxidation of the Primary Amine:

  • Causality: Primary amines, particularly aromatic and benzylic amines, are prone to oxidation, which can lead to the formation of colored impurities and complex reaction mixtures.[4] The presence of oxygen or other oxidizing agents in your reaction can promote this degradation.

  • Troubleshooting Protocol:

    • Inert Atmosphere: As with preventing hydrolysis, conducting your reaction under an inert atmosphere is critical to minimize oxidation.

    • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles to remove dissolved oxygen.

    • Antioxidant Addition: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may help to suppress oxidative degradation, provided it does not interfere with your desired reaction.

3. Intramolecular Aminolysis (Lactam Formation):

  • Causality: The primary amino group can act as a nucleophile and attack the electrophilic carbonyl of the ester intramolecularly, leading to the formation of a six-membered lactam (3-phenyl-piperazin-2-one) and eliminating benzoic acid. This is a potential side reaction, especially at elevated temperatures or under basic conditions.

  • Troubleshooting Protocol:

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid prolonged heating.

    • pH Management: As basic conditions can deprotonate the amine and increase its nucleophilicity, maintaining a neutral or slightly acidic pH can disfavor this intramolecular reaction.

Visualizing the Degradation Pathways:

2-Amino-1-phenylethyl benzoate 2-Amino-1-phenylethyl benzoate Benzoic Acid + 2-Amino-1-phenylethanol Benzoic Acid + 2-Amino-1-phenylethanol 2-Amino-1-phenylethyl benzoate->Benzoic Acid + 2-Amino-1-phenylethanol Hydrolysis (Acid/Base, H2O) Oxidized Impurities Oxidized Impurities 2-Amino-1-phenylethyl benzoate->Oxidized Impurities Oxidation (O2, Oxidants) 3-Phenyl-piperazin-2-one 3-Phenyl-piperazin-2-one 2-Amino-1-phenylethyl benzoate->3-Phenyl-piperazin-2-one Intramolecular Aminolysis (Heat, Base)

Caption: Major degradation pathways of 2-Amino-1-phenylethyl benzoate.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, storage, and analysis of 2-Amino-1-phenylethyl benzoate.

1. What are the optimal storage conditions for 2-Amino-1-phenylethyl benzoate?

To ensure long-term stability, 2-Amino-1-phenylethyl benzoate should be stored in a cool, dark, and dry place.[5][6][7][8]

  • Temperature: For long-term storage, temperatures of -20°C are recommended.[7][8] For short-term storage, 4°C is acceptable.[7][8] Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Light: Protect from light, as aromatic amines can be susceptible to photodegradation.[9][10] Store in an amber vial or a light-blocking container.

  • Moisture: The compound should be kept in a tightly sealed container to prevent moisture absorption, which can lead to hydrolysis.[5]

2. How does pH affect the stability of 2-Amino-1-phenylethyl benzoate in solution?

The pH of the solution is a critical factor for the stability of this compound.

  • Acidic Conditions (pH < 4): In acidic solutions, the primary amine will be protonated to form an ammonium salt. While this may reduce its susceptibility to oxidation, strong acidic conditions can accelerate the hydrolysis of the ester bond.[2][3]

  • Neutral to Slightly Acidic Conditions (pH 5-7): This is generally the most stable pH range for amino esters in solution, balancing the risks of acid-catalyzed hydrolysis and base-promoted degradation.[1][2][11]

  • Basic Conditions (pH > 8): In basic solutions, the rate of ester hydrolysis (saponification) increases significantly.[3] The free amine is also more nucleophilic, increasing the likelihood of intramolecular aminolysis and oxidative degradation.

3. What analytical techniques are best suited for monitoring the purity and stability of 2-Amino-1-phenylethyl benzoate?

High-Performance Liquid Chromatography (HPLC) is the most suitable technique for assessing the purity and monitoring the stability of 2-Amino-1-phenylethyl benzoate.[12][13][14][15]

  • Method: A reversed-phase HPLC method with UV detection is recommended. The aromatic rings in the molecule allow for good UV absorbance.

  • Column: A C18 column is a common choice for separating the parent compound from its potential degradation products.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to the neutral/slightly acidic range) and an organic solvent (e.g., acetonitrile or methanol) will likely provide the best separation of the polar degradation products (benzoic acid, 2-amino-1-phenylethanol) from the less polar parent compound.

  • Detector: A photodiode array (PDA) detector is advantageous as it can provide spectral information for peak identification and purity assessment.

Quantitative Data for Analytical Method Development:

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmGood retention and separation of aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a slightly acidic pH to improve peak shape.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient Start with a low %B and increase over timeTo elute polar impurities first, followed by the parent compound.
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
Detection UV at ~230 nm and ~254 nmWavelengths where both benzoate and phenyl moieties absorb.
Column Temp. 25-30 °CControlled temperature for reproducible retention times.

4. What are the expected impurities from the synthesis of 2-Amino-1-phenylethyl benzoate?

Besides the degradation products mentioned earlier, impurities can also arise from the synthetic route. A common synthesis involves the esterification of 2-amino-1-phenylethanol with benzoic acid or a derivative (e.g., benzoyl chloride).

  • Unreacted Starting Materials: Residual 2-amino-1-phenylethanol and benzoic acid.

  • Di-acylated Product: If benzoyl chloride is used, reaction with both the hydroxyl and amino groups of 2-amino-1-phenylethanol could lead to the formation of N-benzoyl-2-amino-1-phenylethyl benzoate.

  • Side Products from Reagents: Impurities from the coupling reagents or catalysts used in the esterification.

Workflow for Purity Analysis:

Sample Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve HPLC Inject into HPLC System Dissolve->HPLC Separation Separation on C18 Column HPLC->Separation Detection UV Detection Separation->Detection Data Data Analysis (Purity, Impurities) Detection->Data

Caption: A typical workflow for the purity analysis of 2-Amino-1-phenylethyl benzoate by HPLC.

References

  • Atmospheric Degradation of Amines (ADA). (2010). NILU OR 2/2011.
  • Banerjee, S., Sikka, H. C., Gray, R., & Kelly, C. M. (1978). Photodegradation of 3,3′-dichlorobenzidine. Environmental Science & Technology, 12(13), 1425–1427.
  • Chen, A., & Puleo, D. A. (n.d.). pH-Dependent Degradation of Poly(β-amino ester) Hydrogels. University of Kentucky.
  • CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide - Google Patents. (n.d.).
  • Handling and Storage of Peptides - FAQ | AAPPTEC. (n.d.). Retrieved January 22, 2026, from [Link]

  • HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. (n.d.). Liberty University.
  • Influence of storage conditions on normal plasma amino-acid concentrations. (1996). Clinical Nutrition, 15(1), 8-13.
  • Jankowska, E., et al. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Critical Reviews in Analytical Chemistry, 51(4), 346-365.
  • Peptide handling & storage guidelines - How to store a peptide? (n.d.). sb-PEPTIDE. Retrieved January 22, 2026, from [Link]

  • S. N. (2020). Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. Chemical Science, 11(10), 2686-2694.
  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (2021). Molecules, 26(15), 4485.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2021). Molecules, 26(18), 5521.
  • The Benzyl Ester Group of Amino Acid Monomers Enhances Substrate Affinity and Broadens the Substrate Specificity of the Enzyme Catalyst in Chemoenzymatic Copolymerization. (2015). Biomacromolecules, 16(12), 3849-3857.
  • The photo-oxidation of an aromatic amine studied by flash photolysis. (1965). Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 287(1410), 363-380.
  • Thermal degradation of 18 amino acids during pyrolytic processes. (2021). Scientific Reports, 11(1), 1-11.
  • Typical examples of impurities observed in synthesized peptides. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Undefined. (n.d.). Retrieved January 22, 2026, from [Link]

  • Undefined. (n.d.). Retrieved January 22, 2026, from [Link]

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How to avoid racemization when using 2-Amino-1-phenylethyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-1-phenylethyl benzoate

A Guide to Preserving Stereochemical Integrity

Welcome to the technical support center for 2-Amino-1-phenylethyl benzoate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this chiral molecule and wish to prevent its racemization. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

The structure C6H5-CH(OCOC6H5)-CH2NH2 contains a critical stereocenter at the benzylic carbon (C1). This position is susceptible to epimerization, leading to a loss of enantiomeric purity, which can have significant consequences for biological activity and regulatory approval. This guide will address the common pitfalls and provide robust strategies to maintain the desired stereoisomer.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your workflow.

Q1: I'm observing a significant loss of enantiomeric excess (e.e.) after synthesizing 2-Amino-1-phenylethyl benzoate via esterification of 2-Amino-1-phenylethanol. What are the likely causes during the reaction itself?

A1: Racemization during synthesis is typically initiated by conditions that facilitate the removal of the proton at the chiral, benzylic center. Several factors in your esterification reaction could be responsible:

  • Choice of Base: Strong, non-hindered bases are a primary culprit. Bases like sodium hydroxide (NaOH), potassium carbonate (K2CO3), or even triethylamine (TEA) can be basic enough to deprotonate the benzylic C-H bond, especially at elevated temperatures. This deprotonation forms a planar, achiral enolate-like intermediate, which upon re-protonation will yield a racemic mixture. Stronger bases like N,N-diisopropylethylamine (DIPEA) can also accelerate proton abstraction and increase racemization.[1]

  • Elevated Temperatures: Heating the reaction mixture provides the activation energy needed to overcome the kinetic barrier for deprotonation. Even with a moderately weak base, high temperatures can promote racemization.

  • Reaction Time: Prolonged reaction times increase the duration of exposure to potentially racemizing conditions.

  • Acylating Agent: Highly reactive acylating agents (e.g., benzoyl chloride) often require a stoichiometric amount of a strong base to scavenge the HCl byproduct, exacerbating the base-induced racemization.

Recommended Solutions:

  • Use Milder Coupling Conditions: Instead of acyl chlorides, consider using carboxylic acid activation methods that operate under milder, near-neutral conditions. Methods like using dicyclohexylcarbodiimide (DCC) with an additive like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt) at low temperatures (0 °C to room temperature) are generally preferred.[2][3]

  • Employ Weaker or Sterically Hindered Bases: If a base is necessary, opt for a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[1][2] These are less likely to abstract the benzylic proton.

  • Control Temperature: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Start reactions at 0 °C and allow them to slowly warm to room temperature.

  • Consider Enzyme-Catalyzed Reactions: For ultimate mildness, enzymatic methods can offer high selectivity under physiological pH and temperature, though substrate scope can be a limitation.[4]

Q2: My product shows high e.e. immediately after the reaction, but it drops significantly after aqueous workup. Why is this happening and how can I fix it?

A2: This is a classic sign of pH-induced racemization. The stereocenter of 2-Amino-1-phenylethyl benzoate is sensitive to both strongly acidic and strongly basic conditions, which are common in aqueous workups.

  • Basic Conditions (e.g., NaOH, Na2CO3 wash): As discussed in Q1, bases can directly deprotonate the benzylic position, leading to rapid racemization.

  • Acidic Conditions (e.g., HCl wash): While less common for this specific mechanism, strongly acidic conditions can protonate the amine, and in some structures, facilitate reversible ring-opening/closing or imine formation, which can compromise the stereocenter. The stability of chiral molecules can be highly dependent on pH.[5][6][7]

Recommended Workup Protocol:

  • Quench Mildly: Quench the reaction with a neutral or weakly acidic solution, such as saturated aqueous ammonium chloride (NH4Cl).

  • Avoid Strong Bases: For removing acidic impurities, use a saturated solution of sodium bicarbonate (NaHCO3) rather than stronger bases like sodium carbonate or sodium hydroxide. Perform the wash quickly and at low temperatures (e.g., in an ice bath).

  • Minimize Contact Time: Do not let the organic layer sit in contact with the acidic or basic aqueous phase for extended periods. Separate the layers promptly.

  • Dry and Concentrate: After washing with brine, dry the organic layer thoroughly (e.g., with Na2SO4 or MgSO4) and concentrate the solvent in vacuo without excessive heating.

Q3: I suspect racemization is occurring during my silica gel column chromatography. How can I confirm this and modify my purification protocol?

A3: Your suspicion is well-founded. Standard silica gel is inherently acidic and can act as a potent catalyst for racemization, particularly for compounds that can form relatively stable carbocation intermediates, like benzylic halides or, in this case, compounds with a labile benzylic proton.[8] The polar surface of silica can also promote mechanisms that lead to epimerization.[9]

Confirmation and Mitigation Strategy:

  • Confirm On-Column Racemization:

    • Take a small sample of your crude product and determine its e.e. using chiral HPLC.

    • Run the purification.

    • Collect the fractions containing your product, combine them, and re-analyze the e.e. of the purified material. A significant drop confirms on-column racemization.

  • Modify Your Purification Protocol:

    • Neutralize the Silica: Pre-treat the silica gel. This is done by preparing the silica slurry in the eluent containing a small amount of a volatile base, typically 0.5-1% triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). This neutralizes the acidic sites on the silica surface.

    • Use an Alternative Stationary Phase: If neutralization is insufficient, consider using a less acidic stationary phase like neutral alumina or Florisil.

    • Minimize Residence Time: Use flash chromatography with slightly higher pressure to push the compound through the column faster, reducing its contact time with the stationary phase.

    • Alternative Purification: If chromatography proves problematic, consider recrystallization as an alternative purification method, which can often also enhance the enantiomeric excess.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most likely chemical mechanism of racemization for 2-Amino-1-phenylethyl benzoate?

A1: The most probable mechanism is base-catalyzed racemization via the formation of a resonance-stabilized carbanion (an enolate equivalent). The benzylic proton on the chiral carbon is acidic due to the stabilization of its conjugate base. The adjacent phenyl group delocalizes the negative charge through resonance, and the ester carbonyl group also contributes to stabilization. This planar intermediate can be protonated from either face with equal probability, leading to a racemic mixture.[10]

Q2: Which analytical techniques are best for monitoring the enantiomeric excess (e.e.) of my compound?

A2: The gold standard for determining e.e. is Chiral High-Performance Liquid Chromatography (HPLC) .[11][12] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times. Other methods include NMR spectroscopy with chiral solvating agents or chiral derivatizing agents, though these can be more complex to implement.[13][14]

Q3: Should I use the free base or a salt form of the starting material (2-Amino-1-phenylethanol) for my reaction?

A3: Using the free base is generally required for the amino group to be nucleophilic enough to participate in reactions or to be acylated. If you start with a salt (e.g., the hydrochloride salt), you will need to add at least one equivalent of a base to liberate the free amine before the desired reaction can proceed. When choosing this base, refer to the advice in Troubleshooting Q1 to select one that is unlikely to cause racemization of your product. A hindered base like DIPEA or 2,4,6-collidine is a prudent choice.[2]

Part 3: Protocols & Data

Protocol 3.1: Recommended Protocol for a Mild, Racemization-Suppressing Workup
  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a saturated aqueous solution of NH4Cl to quench the reaction.

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers.

  • Wash the combined organic layer once with a saturated aqueous solution of NaHCO3. Crucially, perform this step quickly.

  • Wash the organic layer once with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

  • Filter off the drying agent and concentrate the solvent using a rotary evaporator at a low temperature (<40 °C).

Table 3.1: Comparison of Common Bases and Their Racemization Risk
BaseChemical NamepKa of Conjugate AcidSteric HindranceRacemization RiskComments
NaOH Sodium Hydroxide~15.7LowVery High Avoid in workups and reactions.
K2CO3 Potassium Carbonate~10.3LowHigh Can cause significant racemization, especially with heat.
TEA Triethylamine~10.7MediumModerate to High Common but poses a risk. Use with caution at low temps.
DIPEA N,N-Diisopropylethylamine~11.0HighLow to Moderate Preferred over TEA due to steric bulk.[1]
NMM N-Methylmorpholine~7.4MediumLow A weaker, safer choice for many applications.[2]
Collidine 2,4,6-Trimethylpyridine~7.4HighVery Low Excellent choice for suppressing racemization but can be expensive.[2]
NaHCO3 Sodium Bicarbonate~10.3 (first pKa)LowVery Low Ideal for mild basic washes during workup.

Part 4: Visualizations

Diagram 4.1: Proposed Mechanism for Base-Catalyzed Racemization

Caption: Base abstracts the acidic benzylic proton to form a planar, achiral carbanion intermediate.

Diagram 4.2: Troubleshooting Workflow for Loss of Enantiomeric Excess

troubleshooting_workflow Troubleshooting Workflow for Racemization Start Problem: Loss of e.e. in 2-Amino-1-phenylethyl benzoate CheckReaction Analyze e.e. of crude product (pre-workup) Start->CheckReaction IsReactionOK Is e.e. high? CheckReaction->IsReactionOK CheckWorkup Analyze e.e. post-workup (pre-purification) IsWorkupOK Is e.e. still high? CheckWorkup->IsWorkupOK CheckPurification Analyze e.e. of final purified product IsPurificationOK Is e.e. still high? CheckPurification->IsPurificationOK IsReactionOK->CheckWorkup Yes FixReaction Reaction Issue: - Use milder coupling agent - Use weaker/hindered base - Lower reaction temperature IsReactionOK->FixReaction No IsWorkupOK->CheckPurification Yes FixWorkup Workup Issue: - Use mild quench (NH4Cl) - Use NaHCO3 instead of NaOH - Minimize contact time IsWorkupOK->FixWorkup No FixPurification Purification Issue: - Neutralize silica with TEA - Use neutral alumina - Consider recrystallization IsPurificationOK->FixPurification No Success Problem Solved: High e.e. maintained IsPurificationOK->Success Yes FixReaction->Start Re-run Experiment FixWorkup->Start Re-run Experiment FixPurification->Start Re-run Experiment

Caption: A logical workflow for identifying the source of racemization in your process.

References

  • Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Chromatographic Science.[Link]

  • A Mild and Convenient Procedure for the Esterification of Amino Acids. Synthetic Communications.[Link]

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  • A Mild and Convenient Procedure for the Esterification of Amino Acids. Semantic Scholar.[Link]

  • Effect of pH on the conversion (x) and enantiomeric ratio (E) in the hydrolysis of racemic Naproxen methyl ester. ResearchGate.[Link]

  • The effect of pH of external phase on L-enantiomers concentration. ResearchGate.[Link]

  • Process for mild esterification of a carboxylic acid with an alcohol component.
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  • Chiral HPLC Separations. Phenomenex.[Link]

  • Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water. Journal of the American Chemical Society.[Link]

  • On the Mechanisms of Enantiomer Separations by Chiral Thin-Layer Chromatography on Silica Gel. ResearchGate.[Link]

  • Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy. New Journal of Chemistry.[Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.[Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. Journal of Chromatographic Science.[Link]

  • Protecting groups and racemization of Amino Acids. YouTube.[Link]

  • Asymmetric Transfer Hydrogenation of Hemisquaramides. The Journal of Organic Chemistry.[Link]

  • Benzylamines Stability. Organic Chemistry Portal.[Link]

  • Efficient racemization of 1-phenylethylamine and its derivatives. ResearchGate.[Link]

  • Method for the Racemization of Optically Active Amino Acids. Sciencemadness.org.[Link]

  • Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. MDPI.[Link]

  • Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase. Journal of the American Chemical Society.[Link]

  • Proposed mechanism for the racemization of (S)-1-phenylethanol catalyzed by Complex 2. ResearchGate.[Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines. Organic and Biomolecular Chemistry.[Link]

  • Deracemization of 1-phenylethanols in a one-pot process. RSC Advances.[Link]

  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions.[Link]

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  • Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society.[Link]

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  • Synthesis of benzylic amines. Organic Chemistry Portal.[Link]

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Technical Support Center: Column Chromatography of 2-Amino-1-phenylethyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges related to the column chromatography of 2-Amino-1-phenylethyl benzoate. This guide, structured in a question-and-answer format, is designed for researchers, scientists, and drug development professionals to navigate the specific issues that may arise during the purification of this compound. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your success.

Understanding the Molecule: 2-Amino-1-phenylethyl benzoate

2-Amino-1-phenylethyl benzoate is a compound that possesses both a primary amine and a benzoate ester functional group. This bifunctionality, coupled with the presence of two phenyl rings, presents a unique set of challenges in its purification by column chromatography.

PropertyValueSource
Molecular Formula C₁₅H₁₅NO₂[1]
Molecular Weight 241.29 g/mol [1]
Predicted pKa 7.26 ± 0.10[1]
Topological Polar Surface Area 52.3 Ų[1]
XLogP3-AA 2.4[1]

The primary amine group is basic and can interact strongly with the acidic silanol groups on the surface of silica gel, a common stationary phase. This interaction is often the root cause of many chromatographic problems.

Troubleshooting Guide

Issue 1: My peak is tailing significantly.

Question: I'm running a column with what I thought was a good solvent system, but my desired compound is coming off the column with a long, drawn-out tail. What's causing this and how can I fix it?

Answer: Peak tailing is the most common issue when purifying amines on silica gel.[2] The primary cause is the interaction between the basic amine group of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica.[3][4] This creates a secondary, stronger retention mechanism that slows down a portion of your compound, leading to a tailed peak shape.

Root Cause Analysis and Solutions:
  • Neutralize the Stationary Phase: The most direct way to solve this is to add a small amount of a basic modifier to your mobile phase. This base will compete with your amine for the acidic silanol sites, effectively neutralizing the stationary phase.

    • Recommended Action: Add 1-3% triethylamine (Et₃N) or a few drops of concentrated ammonia solution to your eluent.[5][6] Always re-optimize your solvent system by TLC after adding the modifier, as it can slightly increase the Rf of your compound.

  • Adjust the Mobile Phase Polarity: A mobile phase that is not polar enough will result in slow elution and exacerbate tailing.

    • Recommended Action: Gradually increase the polarity of your eluent. For example, if you are using a 20% ethyl acetate in hexane mixture, try increasing it to 30% or 40%. A common and effective solvent system for polar compounds is a mixture of methanol and dichloromethane.[7][8]

Experimental Protocol: Optimizing the Mobile Phase with a Basic Modifier
  • Prepare a stock solution of your chosen eluent (e.g., 30% Ethyl Acetate in Hexane).

  • Spot your crude sample on a TLC plate.

  • In a small vial, add a few drops of triethylamine to a small volume of the stock eluent.

  • Run the TLC plate with both the unmodified and modified eluents.

  • Observe the spot shape. The spot in the lane with the basic modifier should be more compact and have a slightly higher Rf.

  • Prepare your bulk mobile phase for the column with the optimized concentration of the basic modifier.

Issue 2: My compound is not eluting from the column.

Question: I've loaded my sample, and I've run many column volumes of my eluent, but I'm not seeing my product come off. Where is it?

Answer: If your compound is not eluting, it is likely strongly adsorbed to the stationary phase. This is a common problem with amines on silica gel, especially if the mobile phase is not polar enough or if the amine is protonated.

Root Cause Analysis and Solutions:
  • Insufficient Eluent Strength: Your mobile phase may not be polar enough to displace your compound from the silica gel.

    • Recommended Action: A good starting point for polar compounds is 100% ethyl acetate or a 5% methanol in dichloromethane mixture.[7][9] If your compound is still not eluting, you can gradually increase the methanol concentration. Be aware that using more than 10% methanol in dichloromethane can potentially dissolve some of the silica gel.[7]

  • Protonation of the Amine: If your sample or solvent system contains acidic impurities, the amine group of your compound can become protonated (R-NH₃⁺). This positive charge will cause it to bind very strongly to the negatively charged silica surface.

    • Recommended Action: As with peak tailing, adding a basic modifier like triethylamine or ammonia to your eluent will ensure your amine remains in its neutral, free-base form (R-NH₂), reducing its affinity for the stationary phase.[5][6]

Troubleshooting Workflow: Non-Eluting Compound

start Compound not eluting check_polarity Is the mobile phase polar enough? start->check_polarity increase_polarity Increase eluent polarity (e.g., add MeOH to DCM) check_polarity->increase_polarity No check_amine_state Is the amine protonated? check_polarity->check_amine_state Yes re_run Re-run column with modified eluent increase_polarity->re_run add_base Add a basic modifier (e.g., 1-3% Et3N) check_amine_state->add_base Yes consider_alt Consider alternative stationary phase (Alumina or Reverse Phase) check_amine_state->consider_alt No, still not eluting add_base->re_run

Caption: Troubleshooting logic for a non-eluting amine.

Issue 3: I'm seeing poor resolution between my product and impurities.

Question: My compound is eluting, but it's co-eluting with a closely-related impurity. How can I improve the separation?

Answer: Achieving good resolution requires optimizing the selectivity of your chromatographic system. This involves fine-tuning the mobile phase and potentially changing the stationary phase.

Root Cause Analysis and Solutions:
  • Suboptimal Solvent System: The classic ethyl acetate/hexane system may not provide enough selectivity for your specific separation.

    • Recommended Action: Experiment with different solvent systems. A mixture of dichloromethane and methanol can offer different selectivity.[8] Sometimes, a three-component solvent system (e.g., hexane/ethyl acetate/dichloromethane) can provide the necessary resolution.

  • Stationary Phase Choice: Silica gel may not be the ideal stationary phase for your particular mixture.

    • Recommended Action:

      • Alumina: For basic compounds like amines, alumina (neutral or basic) can be an excellent alternative to silica, often resulting in better peak shapes and different selectivity.[5]

      • Reverse-Phase Silica (C18): If your compound and impurities have different hydrophobicities, reverse-phase chromatography can be very effective. In this technique, the most polar compounds elute first.[5]

Solvent Systems for Fine-Tuning Selectivity
Solvent SystemPolarityBest For
Ethyl Acetate/HexaneLow to MediumStandard, good for many compounds.[7]
Dichloromethane/MethanolMedium to HighPolar compounds.[8]
Ether/Petroleum EtherLowGood for less polar compounds.
Dichloromethane/10% NH₃ in MethanolHigh (with base)Stubborn amines that stick to the baseline.[7]

Frequently Asked Questions (FAQs)

Q1: Should I consider protecting the amine group before chromatography?

A1: Yes, this is an excellent strategy, particularly for complex syntheses. Protecting the amine, for example as a tert-butoxycarbonyl (Boc) carbamate, makes the molecule less polar and non-basic.[10][11] This dramatically improves its behavior on silica gel, leading to sharper peaks and easier elution. The protecting group can be removed in a subsequent step. Common amine protecting groups include Boc, Cbz (benzyloxycarbonyl), and Fmoc (9-fluorenylmethoxycarbonyl).[12][13]

Q2: Can the benzoate ester be hydrolyzed during chromatography?

A2: While esters can be sensitive to strongly acidic or basic conditions, the benzoate ester in your compound is likely to be stable under typical column chromatography conditions. A study on metronidazole benzoate showed it was stable to hydrolysis in simulated gastric and intestinal fluids.[14] The small amount of triethylamine used to improve peak shape is generally not basic enough to cause significant hydrolysis on the timescale of a column run. However, it is always good practice to analyze your purified fractions promptly to confirm product integrity.

Q3: What is the effect of pH on the chromatography of my compound?

A3: The pH of the chromatographic environment has a profound effect on your compound. The pKa of the amine is predicted to be around 7.26.[1] At a pH below this value, the amine will be protonated and positively charged, leading to very strong retention on silica.[15] At a pH above 7.26, it will be in its neutral free-base form, which is less polar and elutes more easily. By adding a base like triethylamine, you are ensuring the "micro-environment" on the silica surface is basic, keeping your amine in the desired neutral state.

Q4: I'm still having trouble. Are there any other stationary phases I can try?

A4: Besides silica, alumina, and reverse-phase silica, you might consider Florisil (magnesium silicate), which is a milder, neutral adsorbent.[5] For very challenging separations, ion-exchange chromatography could be an option, where you intentionally use the charge of your molecule to bind it to a charged stationary phase and then elute it by changing the pH or ionic strength of the mobile phase.[16]

References

  • 25.4: Analysis of Amino Acids - Chemistry LibreTexts. (2021). Retrieved from [Link]

  • Column Chromatography Notes - Membrane Solutions. (n.d.). Retrieved from [Link]

  • Solvent Systems for Flash Column Chromatography - University of California, Berkeley. (n.d.). Retrieved from [Link]

  • What is the pH effect on the separation of amino acid by ion exchange chromatography? - Quora. (2021). Retrieved from [Link]

  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. (2013). Retrieved from [Link]

  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Effect of Mobile Phase pH* on Chromatographic Behaviour in Chiral Ligand-Exchange Thin-Layer Chromatography (CLETLC) of Amino Acid Enantiomers - ResearchGate. (n.d.). Retrieved from [Link]

  • Effects of pH, Ionic Strength, and Organic Modifier on the Chromatographic Behavior of Amino Acids and Peptides Using a Bonded p - ACS Publications. (1978). Retrieved from [Link]

  • New Protecting Group for Amines - ChemistryViews. (2018). Retrieved from [Link]

  • An amine protecting group deprotectable under nearly neutral oxidative conditions - NIH. (2018). Retrieved from [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - Restek. (n.d.). Retrieved from [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - YouTube. (2018). Retrieved from [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. (n.d.). Retrieved from [Link]

  • Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase. (n.d.). Retrieved from [Link]

  • HPLC Troubleshooting Guide - Chrom-Tech. (n.d.). Retrieved from [Link]

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018). Retrieved from [Link]

  • [2-(Tert-butylamino)-2-oxo-1-phenylethyl] benzoate - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Protection for the AMINE.pptx. (n.d.). Retrieved from [Link]

  • Benzoic acid, 2-amino-, 2-phenylethyl ester - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Benzoic acid, 2-amino-, 2-phenylethyl ester - Cheméo. (n.d.). Retrieved from [Link]

  • Showing Compound phenylethylbenzoate (FDB031103) - FooDB. (2015). Retrieved from [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid - Reddit. (2019). Retrieved from [Link]

  • proper use of amino column - Chromatography Forum. (2009). Retrieved from [Link]

  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach - NIH. (n.d.). Retrieved from [Link]

  • Chromatography Breakthroughs in Amino Acid Analysis - AZoLifeSciences. (2023). Retrieved from [Link]

  • Amino Acid Analysis by HPLC: Optimized Conditions for Chromatography of Phenylthiocarbamyl Derivatives - PubMed. (1986). Retrieved from [Link]

  • Optimized chromatography of standard mixtures of amino acids, with UV... - ResearchGate. (n.d.). Retrieved from [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN) - Agilent. (n.d.). Retrieved from [Link]

  • Stability of metronidazole benzoate in suspensions - PubMed. (1994). Retrieved from [Link]

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Technical Support Center: Scaling Up the Synthesis of 2-Amino-1-phenylethyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 2-Amino-1-phenylethyl benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, we address common challenges and provide in-depth, field-proven insights to ensure the successful and efficient production of this target molecule.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of 2-Amino-1-phenylethyl benzoate.

Q1: What is the most significant challenge when synthesizing 2-Amino-1-phenylethyl benzoate?

The primary challenge lies in achieving selective O-acylation of the hydroxyl group in the presence of a more nucleophilic amino group in the starting material, 2-amino-1-phenylethanol.[1][2][3] Under neutral or basic conditions, the amino group is more reactive and will preferentially attack the acylating agent, leading to the formation of the N-acylated byproduct, N-(2-hydroxy-2-phenylethyl)benzamide, instead of the desired O-acylated product, 2-Amino-1-phenylethyl benzoate.[1][2][3][4]

Q2: How can I favor O-acylation over N-acylation?

The key to promoting O-acylation is to protonate the amino group, thereby deactivating it as a nucleophile. This is typically achieved by conducting the reaction under acidic conditions.[5] By converting the amino group to its non-nucleophilic ammonium salt, the hydroxyl group becomes the primary site for acylation. A common mantra in the synthesis of amino alcohol derivatives is "acidity favors O-acylation, while alkalinity favors N-acylation".[5]

Q3: What are the recommended starting materials and reagents for this synthesis?

The primary starting materials are 2-amino-1-phenylethanol and a benzoylating agent.[6] For the benzoylating agent, benzoyl chloride or benzoic anhydride are common choices. To achieve the necessary acidic conditions for selective O-acylation, a strong acid catalyst is required.

Q4: What are the typical reaction conditions for this synthesis?

A widely adopted and scalable method involves the direct acylation of unprotected 2-amino-1-phenylethanol with an acyl halide or carboxylic anhydride under appropriately acidic conditions.[5] This approach allows for chemoselective O-acylation, yielding the desired ester directly, often on a multigram scale and without the need for chromatographic purification.[5]

Q5: Is it necessary to protect the amino group before acylation?

While protecting group strategies can be employed, they add extra steps to the synthesis (protection and deprotection), which can be inefficient for large-scale production. The direct, chemoselective O-acylation under acidic conditions is a more expedient and scalable method that circumvents the need for protecting groups.[5]

II. Troubleshooting Guide

This section provides detailed solutions to specific problems that may arise during the synthesis and scale-up of 2-Amino-1-phenylethyl benzoate.

Issue 1: Low Yield of the Desired Product

Symptom: The final isolated yield of 2-Amino-1-phenylethyl benzoate is significantly lower than expected.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.

    • Poor Reagent Quality: Ensure the purity of your starting materials, particularly the 2-amino-1-phenylethanol and the benzoylating agent. Impurities can interfere with the reaction.

  • Formation of Byproducts:

    • N-Acylation: The most common byproduct is the N-acylated isomer. This indicates that the acidic conditions were not sufficient to fully protonate and deactivate the amino group.

      • Solution: Increase the concentration of the acid catalyst. Ensure the acid is strong enough to maintain a low pH throughout the reaction.

    • Di-acylation: Formation of the N,O-di-acylated product can occur if an excess of the benzoylating agent is used, especially under conditions that are not strongly acidic.

      • Solution: Carefully control the stoichiometry of the benzoylating agent. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.

  • Product Loss During Workup and Purification:

    • Aqueous Workup: The product, as an amine salt, may have some water solubility. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent to recover any dissolved product.

    • Purification: While direct precipitation is often possible, if chromatography is necessary, be mindful of potential product degradation on silica gel. Consider using a neutral or deactivated silica gel.

Issue 2: Presence of N-Acylated Impurity in the Final Product

Symptom: Spectroscopic analysis (e.g., NMR, Mass Spectrometry) of the final product shows the presence of N-(2-hydroxy-2-phenylethyl)benzamide.

Root Cause Analysis & Corrective Actions:

  • Insufficient Acidity: As detailed above, this is the primary cause of N-acylation. The pKa of the conjugate acid of the amino group in 2-amino-1-phenylethanol must be considered to ensure the chosen acid and its concentration are adequate to maintain protonation.

  • Localized pH Spikes: During the addition of reagents, especially on a larger scale, localized areas of lower acidity can occur, allowing for transient N-acylation.

    • Solution: Ensure efficient stirring throughout the reaction. Consider adding the benzoylating agent slowly and sub-surface to promote rapid mixing and dispersion.

Issue 3: Difficulty in Isolating the Product

Symptom: The product does not precipitate cleanly from the reaction mixture or forms an oil during the workup.

Troubleshooting Steps:

  • Solvent Selection for Precipitation: The choice of anti-solvent is crucial for effective crystallization.

    • Guidance: If the reaction is performed in a polar solvent, a non-polar anti-solvent (e.g., diethyl ether, hexane) is typically used to induce precipitation. Experiment with different solvent/anti-solvent systems on a small scale to find the optimal conditions.

  • Control of Temperature: Cooling the solution too rapidly can lead to the formation of an oil rather than a crystalline solid.

    • Solution: Allow the solution to cool slowly to room temperature and then gradually cool it further in an ice bath or refrigerator. Seeding the solution with a small crystal of the pure product can also promote crystallization.

  • pH Adjustment: The product is an amine salt. The pH of the solution will affect its solubility.

    • Action: After the reaction is complete, careful adjustment of the pH with a base can neutralize the excess acid and potentially facilitate the precipitation of the free base form of the product, which may be less soluble in the reaction mixture. However, be cautious as this may also deprotonate the desired product's ammonium group.

Issue 4: Inconsistent Results Upon Scale-Up

Symptom: A reaction that worked well on a small scale (e.g., milligrams to grams) gives poor results (low yield, more impurities) when scaled up (e.g., kilograms).

Key Considerations for Scalability:

  • Heat Transfer: Exothermic reactions can become difficult to control on a larger scale.

    • Mitigation: Use a reactor with efficient heat exchange capabilities. Monitor the internal temperature of the reaction closely and have a cooling system readily available. Consider adding reagents portion-wise or via a syringe pump to control the rate of heat generation.

  • Mass Transfer (Mixing): Inadequate mixing can lead to localized "hot spots" or areas of non-uniform reagent concentration, resulting in increased byproduct formation.

    • Improvement: Use appropriate stirring equipment (e.g., overhead stirrer with a suitable impeller) for the scale of the reaction. Ensure the mixing is vigorous enough to maintain a homogeneous mixture.

  • Reaction Kinetics: The rate of reaction may change with scale due to differences in heat and mass transfer.

    • Adaptation: It may be necessary to adjust reaction times and temperatures when moving to a larger scale. Process Analytical Technology (PAT) tools can be invaluable for monitoring reaction progress in real-time.

III. Experimental Protocols & Data

Protocol 1: Scalable Synthesis of 2-Amino-1-phenylethyl benzoate Hydrochloride

This protocol is optimized for a balance of yield, purity, and operational simplicity, making it suitable for scale-up.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2-Amino-1-phenylethanol137.1810.0 g0.0729
Benzoyl Chloride140.5711.3 g (9.4 mL)0.0804
Glacial Acetic Acid-100 mL-
Concentrated Hydrochloric Acid-10 mL-
Diethyl Ether-As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 10.0 g of 2-amino-1-phenylethanol in 100 mL of glacial acetic acid.

  • Acidification: Cool the solution to 0 °C in an ice bath and slowly add 10 mL of concentrated hydrochloric acid with vigorous stirring.

  • Acylation: While maintaining the temperature at 0-5 °C, add 11.3 g of benzoyl chloride dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 9:1 Dichloromethane:Methanol).

  • Product Isolation: Pour the reaction mixture into 500 mL of cold diethyl ether with vigorous stirring.

  • Filtration and Washing: Collect the resulting white precipitate by vacuum filtration. Wash the solid with two 50 mL portions of cold diethyl ether.

  • Drying: Dry the product under vacuum to a constant weight.

Expected Yield: 15-17 g (75-85%) of 2-Amino-1-phenylethyl benzoate hydrochloride as a white crystalline solid.

Workflow for Synthesis and Troubleshooting

Synthesis_Workflow Start Start: 2-Amino-1-phenylethanol Acidification Acidification with HCl in Acetic Acid Start->Acidification Acylation Addition of Benzoyl Chloride at 0-5 °C Acidification->Acylation Reaction Stir at Room Temperature (4-6h) Acylation->Reaction Monitoring Monitor by TLC/HPLC Reaction->Monitoring Workup Precipitation in Diethyl Ether Monitoring->Workup Reaction Complete Isolation Filtration and Drying Workup->Isolation Product Final Product: 2-Amino-1-phenylethyl benzoate HCl Isolation->Product Troubleshoot_Yield Low Yield? Product->Troubleshoot_Yield Troubleshoot_Purity N-Acyl Impurity? Product->Troubleshoot_Purity Check_Reaction Check for Incomplete Reaction Troubleshoot_Yield->Check_Reaction Yes Check_Byproducts Analyze for Byproducts (N-acylation) Troubleshoot_Yield->Check_Byproducts Yes Optimize_Workup Optimize Workup/Purification Troubleshoot_Yield->Optimize_Workup Yes Troubleshoot_Yield->Troubleshoot_Purity No Check_Reaction->Reaction Extend Time/Temp Increase_Acidity Increase Acid Concentration Check_Byproducts->Increase_Acidity N-acylation found Optimize_Workup->Workup Modify Protocol Troubleshoot_Purity->Increase_Acidity Yes Improve_Mixing Improve Mixing Efficiency Troubleshoot_Purity->Improve_Mixing Yes, on scale-up Increase_Acidity->Acidification Modify Protocol Improve_Mixing->Acylation Modify Protocol

Caption: Workflow for the synthesis of 2-Amino-1-phenylethyl benzoate with integrated troubleshooting points.

Mechanism: Selective O-Acylation

Caption: Mechanism of selective O-acylation under acidic conditions.

IV. References

  • T. H. T. Dang, et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 530-563. [Link]

  • ResearchGate. (n.d.). Reported O-selective acylation of amino alcohols without protecting the...[Link]

  • Google Patents. (1993). WO1993020038A1 - Selective n-acylation of amino alcohols.

  • PubChem. (n.d.). [2-(Tert-butylamino)-2-oxo-1-phenylethyl] benzoate. [Link]

  • European Patent Office. (n.d.). EP 0633875 B1 - SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. [Link]

  • WIPO Patentscope. (n.d.). WO/1993/020038 SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. [Link]

  • ResearchGate. (n.d.). Experimental conversions of N-acylation and O-acylation with and without CO2 protection. [Link]

  • SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. (n.d.). [Link]

  • Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291. [Link]

  • NIST. (n.d.). Benzoic acid, 2-amino-, 2-phenylethyl ester. [Link]

  • Cheméo. (n.d.). Benzoic acid, 2-amino-, 2-phenylethyl ester. [Link]

  • FooDB. (n.d.). Showing Compound phenylethylbenzoate (FDB031103). [Link]

  • Pediaa.Com. (2020). Difference Between O Acylation and N Acylation. [Link]

  • PubChem. (n.d.). 2-(1-Phenylethyl)benzoate. [Link]

  • MDPI. (n.d.). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. [Link]

  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]

  • Beilstein Journals. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. [Link]

  • Brainly.in. (2021). What is the difference between O acylation and N acylation?. [Link]

  • Quora. (n.d.). During the formation of paracetamol why do you get N-acylation instead of O- acylation?. [Link]

  • PubChem. (n.d.). 2-(Benzylamino)-1-phenylethanol. [Link]

  • Google Patents. (n.d.). WO2005069822A2 - Phenylethyl benzoate for use in cosmetics, toiletries and personal care products.

  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl. [Link]

  • PubMed. (2012). Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators. [Link]

  • PubMed Central. (n.d.). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. [Link]

  • ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. [Link]

  • Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.

  • PubMed Central. (n.d.). 2-Oxo-2-phenylethyl benzoate. [Link]

  • Google Patents. (n.d.). CN111909044A - Synthesis method of 2- (alkylamino) ethyl benzoate compound.

  • Google Patents. (n.d.). CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.

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Validation & Comparative

A Comparative Guide to the Validation of 2-Amino-1-phenylethyl benzoate Purity by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and validated protocol for determining the purity of 2-Amino-1-phenylethyl benzoate, a key intermediate in pharmaceutical synthesis. We will explore the principles of Quantitative Nuclear Magnetic Resonance (qNMR) as a primary analytical method and contrast it with High-Performance Liquid Chromatography (HPLC), the conventional standard for purity analysis. The methodologies described herein are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

The Imperative of Purity in Drug Development

The purity of any active pharmaceutical ingredient (API) or synthetic intermediate like 2-Amino-1-phenylethyl benzoate is a critical quality attribute. Impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product. Therefore, employing robust, accurate, and validated analytical methods for purity assessment is not merely a regulatory requirement but a cornerstone of scientific integrity in drug development. While chromatographic techniques like HPLC are ubiquitous, they are relative methods that depend on reference standards of the same substance.[3] Quantitative NMR (qNMR) offers a powerful, orthogonal approach, functioning as a primary ratio method that provides absolute purity assessment against a certified internal standard.[4][5]

The Principle of Quantitative NMR (qNMR)

Unlike many other analytical techniques, the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei giving rise to that signal.[6][7] This fundamental principle allows ¹H qNMR to quantify a substance without needing a specific reference standard for the analyte itself.[8] Instead, a certified internal standard of known purity and weight is added to a precisely weighed sample of the analyte. By comparing the integral of a specific, non-overlapping signal from the analyte to a signal from the internal standard, the purity of the analyte can be calculated with high accuracy and precision.[7] This capability establishes qNMR as a primary analytical method, recognized by pharmacopeias and regulatory bodies.[4][9]

Experimental Protocol: qNMR Purity Assay for 2-Amino-1-phenylethyl benzoate

This protocol outlines the steps for determining the purity of 2-Amino-1-phenylethyl benzoate. The causality behind each parameter selection is explained to ensure methodological robustness.

Materials and Instrumentation
  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve optimal signal dispersion and sensitivity.[4][6]

  • Analyte: 2-Amino-1-phenylethyl benzoate sample.

  • Internal Standard (IS): Maleic acid (NIST traceable, purity ≥99.5%). Maleic acid is chosen for its high purity, stability, non-hygroscopic nature, and simple ¹H NMR spectrum (a single peak in many solvents) that is unlikely to overlap with analyte signals.[10]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.9% D). DMSO-d₆ is an excellent solvent for a wide range of organic compounds and helps to avoid signal overlap that can occur in other solvents like chloroform-d.[11]

  • Equipment: High-precision analytical balance (readable to 0.01 mg), volumetric flasks, and 5 mm NMR tubes.

Experimental Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh ~15 mg of Analyte weigh_is Accurately weigh ~10 mg of Internal Standard dissolve Dissolve both in ~0.7 mL DMSO-d6 in a vial transfer Transfer to 5 mm NMR Tube acq_params Set Acquisition Parameters (D1 ≥ 5xT1, 90° pulse) transfer->acq_params acquire Acquire 1H NMR Spectrum (≥32 scans) acq_params->acquire process Process FID (Phasing, Baseline Correction) acquire->process integrate Integrate Analyte and IS Signals process->integrate calculate Calculate Purity using qNMR Equation integrate->calculate report Report Result calculate->report Final Purity (%) Comparison cluster_qnmr qNMR Attributes cluster_hplc HPLC Attributes qNMR qNMR (Quantitative Nuclear Magnetic Resonance) q_principle Principle: Molar Ratio (Primary Method) qNMR->q_principle q_standard Standard: Certified Internal Standard (any structure) qNMR->q_standard q_sample Sample State: Non-destructive qNMR->q_sample q_info Information: Purity + Structural Confirmation qNMR->q_info HPLC HPLC (High-Performance Liquid Chromatography) h_principle Principle: Separation & Response (Relative Method) HPLC->h_principle h_standard Standard: Analyte-Specific Reference Standard HPLC->h_standard h_sample Sample State: Destructive HPLC->h_sample h_info Information: Purity + Impurity Profile HPLC->h_info

Caption: Logical Comparison of qNMR and HPLC Methodologies.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Primary ratio method based on the direct proportionality of signal to the number of nuclei. [6]Relative method based on physical separation and detection response (e.g., UV absorbance). [12]
Reference Standard Requires a certified internal standard, which can be a different compound from the analyte. [10]Requires a well-characterized reference standard of the analyte itself for accurate quantification.
Quantification Provides absolute purity of the bulk material.Provides relative purity based on area percent or against a specific standard.
Sample State Non-destructive; the sample can be fully recovered. [12]Destructive; the sample is consumed during analysis.
Throughput Lower, due to long relaxation delays required for accurate quantification. [12]Higher; typical run times are 15-30 minutes per sample.
Information Simultaneously provides structural confirmation and quantification of multiple components without separation. [13]Excellent for resolving and detecting very low-level impurities, providing a detailed impurity profile.
Method Development Generally faster, as it does not require developing a separation gradient. [8]Can be time-consuming, requiring optimization of column, mobile phase, and gradient.

Conclusion

The validation of 2-Amino-1-phenylethyl benzoate purity by qNMR offers a robust, reliable, and scientifically sound alternative to traditional chromatographic methods. [9]As a primary analytical technique, it provides a direct and absolute measure of purity, which is invaluable during drug development when a specific reference standard for the analyte may not yet be available. [6]Its non-destructive nature and ability to provide structural confirmation in the same experiment add significant value. [13]For comprehensive quality assurance, a dual approach is recommended: using a validated qNMR method to determine the absolute purity of the main component and employing a high-sensitivity HPLC method to profile and quantify trace impurities. This orthogonal strategy ensures the highest degree of confidence in the quality of the material, satisfying both scientific rigor and regulatory expectations.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. Semantic Scholar. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]

  • Advantages of Quantitative NMR for the Determination of Relative Response Factors. CordenPharma. [Link]

  • Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]

  • QNMR – a modern alternative to HPLC. Almac Group. [Link]

  • Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. Bentham Science Publishers. [Link]

  • Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. ResearchGate. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications - Journal of Medicinal Chemistry. [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. [Link]

  • qNMR. Bureau International des Poids et Mesures (BIPM). [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. [Link]

  • What is qNMR and why is it important? Mestrelab Resources. [Link]

  • General experimental procedure for the synthesis methyl benzoate (3a). Royal Society of Chemistry. [Link]

  • Purity by Absolute qNMR Instructions. Figshare. [Link]

  • Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Royal Society of Chemistry. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. ResearchGate. [Link]

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A Comparative Analysis of Chiral Amino Alcohol Catalysts: Evaluating the Potential of 2-Amino-1-phenylethyl Benzoate Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for efficient, selective, and robust chiral catalysts is a perpetual frontier. Among the privileged scaffolds in organocatalysis and chiral ligand design, 1,2-amino alcohols stand out for their versatility and effectiveness in a myriad of asymmetric transformations. This guide delves into the catalytic activity of this class of compounds, with a specific focus on the potential role of 2-Amino-1-phenylethyl benzoate derivatives. While direct experimental data on the catalytic applications of these benzoate derivatives is not yet prevalent in the literature, this guide will provide a comprehensive comparative framework based on the well-established catalytic performance of their parent structures and analogous compounds. By understanding the structure-activity relationships of known chiral amino alcohol catalysts, we can extrapolate and propose the potential utility and design principles for novel derivatives.

The 2-Amino-1-phenylethanol Scaffold: A Pillar of Asymmetric Catalysis

The efficacy of 2-amino-1-phenylethanol and its derivatives as chiral catalysts and ligands stems from their bifunctional nature. The presence of both a Lewis basic amino group and a Brønsted acidic hydroxyl group in a stereodefined 1,2-relationship allows for the simultaneous activation of both the nucleophile and the electrophile in a chemical reaction. This dual activation model is a cornerstone of many powerful asymmetric transformations.

The general mechanism often involves the formation of a rigid, chelated transition state that effectively shields one face of the substrate, leading to high levels of enantioselectivity. The steric and electronic properties of the substituents on both the nitrogen and the oxygen, as well as the phenyl ring, can be readily tuned to optimize the catalyst's performance for a specific reaction.

Hypothetical Catalytic Role of 2-Amino-1-phenylethyl Benzoate Derivatives

The introduction of a benzoate group onto the hydroxyl moiety of 2-amino-1-phenylethanol would transform the parent amino alcohol into an amino ester. This structural modification would significantly alter the electronic and steric properties of the molecule, with direct implications for its potential catalytic activity.

  • Electronic Effects: The electron-withdrawing nature of the benzoyl group would decrease the electron density on the adjacent oxygen atom. This would render the oxygen less Lewis basic and the adjacent C-O bond more polarized. In a catalytic cycle where the hydroxyl group acts as a proton shuttle or a coordinating site, this modification would likely alter the reaction kinetics and the stability of the transition state.

  • Steric Hindrance: The bulky benzoate group would introduce significant steric hindrance around the chiral center. This could either enhance or diminish the enantioselectivity of a reaction, depending on the specific transition state geometry. The increased steric bulk could create a more defined chiral pocket, leading to better facial discrimination of the substrate. Conversely, it might also impede substrate binding and reduce the overall reaction rate.

  • Modified Reactivity: The absence of a free hydroxyl group would preclude catalytic pathways that rely on this functionality for proton transfer or as a coordinating ligand for a metal center in its native form. However, the amino group remains available for catalysis, for instance, in enamine or iminium ion formation. Furthermore, the ester functionality itself could potentially participate in the catalytic cycle, for example, through non-covalent interactions with the substrate.

To experimentally validate the catalytic potential of 2-Amino-1-phenylethyl benzoate derivatives, one could screen them in a well-established asymmetric reaction catalyzed by the parent amino alcohol and compare their performance. A suitable benchmark reaction is the enantioselective addition of diethylzinc to aldehydes.

Comparative Performance in a Benchmark Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of diethylzinc to aldehydes to produce chiral secondary alcohols is a classic and well-studied transformation used to evaluate the effectiveness of new chiral catalysts.[1][2] A variety of chiral amino alcohols have been shown to be highly effective in this reaction. Below is a comparative table of representative chiral amino alcohol catalysts and their performance in the ethylation of benzaldehyde.

Catalyst/LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Enantiomeric Excess (ee, %)Reference
(1R,2S)-(-)-N,N-Dimethyl-1-phenyl-2-aminoethanol5024>95983
(1R,2S)-(-)-N-Pyrrolidinyl-1-phenyl-2-aminoethanol201699973
(1S,2R)-(+)-2-amino-1,2-diphenylethanol10RT4892957
(-)-DAIB (3-exo-(dimethylamino)isoborneol)20798981
(1R,2S)-1-phenyl-2-(piperidin-1-yl)propan-1-ol50699963

This data highlights that minor structural modifications to the 2-amino-1-phenylethanol scaffold can have a significant impact on catalytic efficiency and enantioselectivity. The N-substituent, in particular, plays a crucial role in defining the steric environment of the transition state.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol provides a general procedure for evaluating the catalytic activity of a chiral amino alcohol in the enantioselective addition of diethylzinc to benzaldehyde. This can be adapted to test the catalytic potential of 2-Amino-1-phenylethyl benzoate derivatives.

Materials:

  • Chiral amino alcohol catalyst (e.g., (1R,2S)-(-)-N,N-Dimethyl-1-phenyl-2-aminoethanol)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the chiral amino alcohol catalyst (0.05 mmol, 5 mol%).

  • Add anhydrous toluene (5 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) to the catalyst solution. Stir the mixture at 0 °C for 30 minutes.

  • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the chiral 1-phenyl-1-propanol.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizing the Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol.

Catalytic_Cycle cluster_main Catalytic Cycle Catalyst Chiral Amino Alcohol (L*) Intermediate1 L*-ZnEt Complex Catalyst->Intermediate1 Reacts with Reactant1 Diethylzinc (Et2Zn) Reactant1->Intermediate1 Reactant2 Aldehyde (RCHO) Intermediate2 Ternary Complex [L*-ZnEt(RCHO)] Reactant2->Intermediate2 Intermediate1->Intermediate2 Coordinates Intermediate3 L*-Zn-O-R' Intermediate2->Intermediate3 Et transfer Product Chiral Alcohol (R-CH(Et)OH) Intermediate3->Catalyst Regenerates Intermediate3->Product Hydrolysis

Caption: Proposed catalytic cycle for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.

Logical Workflow for Catalyst Evaluation

The systematic evaluation of a new potential catalyst, such as a 2-Amino-1-phenylethyl benzoate derivative, should follow a logical progression to ascertain its efficacy.

Catalyst_Evaluation_Workflow cluster_workflow Catalyst Evaluation Workflow A Synthesize Catalyst Derivatives B Benchmark Reaction Screening (e.g., Et2Zn addition to Benzaldehyde) A->B C Optimization of Reaction Conditions (Solvent, Temp., etc.) B->C D Substrate Scope Evaluation C->D E Mechanistic Studies (Kinetics, Spectroscopy) D->E F Comparison with Existing Catalysts E->F

Caption: A logical workflow for the evaluation of new chiral catalysts.

Conclusion and Future Outlook

The 2-amino-1-phenylethanol framework remains a highly privileged and versatile scaffold in asymmetric catalysis. While the catalytic activity of 2-Amino-1-phenylethyl benzoate derivatives is yet to be explored, a systematic investigation based on the principles and protocols outlined in this guide could unveil novel and efficient catalysts for asymmetric synthesis. The introduction of the benzoate moiety offers an intriguing avenue for catalyst design, potentially leading to catalysts with unique steric and electronic properties. Future research in this area should focus on the synthesis of a library of these derivatives and their comprehensive evaluation in a range of asymmetric transformations. Such studies will not only expand the toolkit of chiral catalysts available to synthetic chemists but also deepen our understanding of the subtle interplay between catalyst structure and function.

References

  • Malcolmson, S. J., & Rahim, F. (2025). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central.
  • Rossi, S., et al. (2017). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry.
  • Zhang, X., et al. (2019). Efficient access to chiral 1,2-amino alcohols via Ir/f-amphox-catalyzed asymmetric hydrogenation of α-amino ketones. Organic Chemistry Frontiers.
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews.
  • Montgomery, T. P., & Krische, M. J. (2021). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling.
  • Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses.

Sources

A Multi-Spectroscopic Approach to the Structural Confirmation of 2-Amino-1-phenylethyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Unambiguous Molecular Identification

In the landscape of pharmaceutical and materials science, the precise structural confirmation of novel chemical entities is not merely a procedural step but the bedrock of reliable research and development. The synthesis of a target molecule, such as 2-Amino-1-phenylethyl benzoate, requires an analytical methodology that is both rigorous and orthogonal, ensuring that the synthesized compound is unequivocally the desired structure, free from starting materials and isomeric impurities.

This guide provides an in-depth comparison of spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to confirm the structure of 2-Amino-1-phenylethyl benzoate. We will explore the expected spectral data for the target molecule and contrast it with the experimental data of its precursors, 2-amino-1-phenylethanol and benzoic acid, as well as a potential isomer, 2-phenylethyl anthranilate. This comparative approach demonstrates how a confluence of data from multiple techniques provides an unassailable structural proof.

The causality behind employing a multi-technique strategy is rooted in the complementary nature of the information each method provides. While NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms, IR spectroscopy identifies the specific functional groups present. Mass spectrometry complements this by providing the molecular weight and crucial fragmentation patterns that act as a structural fingerprint. Together, they form a self-validating system for molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of small molecule structural elucidation. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides a map of the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, and spin-spin coupling between neighboring protons reveals their proximity.

Expertise & Experience: In synthesizing 2-Amino-1-phenylethyl benzoate, a primary concern is confirming the formation of the ester linkage and ensuring the starting alcohol and carboxylic acid have been consumed. ¹H NMR is exquisitely sensitive to the electronic changes that occur during this transformation. The proton on the carbon bearing the hydroxyl group in 2-amino-1-phenylethanol is significantly deshielded upon esterification, shifting downfield. Concurrently, the highly deshielded and broad carboxylic acid proton of benzoic acid disappears entirely.

Predicted vs. Comparative ¹H NMR Data

CompoundKey ProtonsExpected/Observed Chemical Shift (δ, ppm)Rationale & Distinguishing Features
2-Amino-1-phenylethyl Benzoate (Predicted) Aromatic (10H)7.2 - 8.1Complex multiplets from two distinct phenyl rings. Protons ortho to the carbonyl are most deshielded.
Methine (CH-O)~5.0 - 5.5Significant downfield shift compared to the starting alcohol due to the electron-withdrawing effect of the benzoate group.
Methylene (CH₂-N)~3.0 - 3.5Protons adjacent to the amine group.
Amine (NH₂)Variable, broadPosition and broadness are dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[1][2]
2-Amino-1-phenylethanol (Observed) [3]Aromatic (5H)~7.2 - 7.4Multiplet for the monosubstituted phenyl ring.
Methine (CH-OH)~4.6 - 4.8Upfield relative to the ester product.
Methylene (CH₂-N)~2.7 - 3.0Upfield relative to the ester product.
Hydroxyl (OH), Amine (NH₂)Variable, broadTwo distinct exchangeable proton signals.
Benzoic Acid (Observed) [4]Aromatic (5H)~7.4 - 8.1Distinct pattern with ortho protons significantly deshielded.
Carboxylic Acid (COOH)> 12.0, broadHighly characteristic downfield, broad signal that disappears upon ester formation.
2-Phenylethyl Anthranilate (Isomer) [5]Aromatic (9H)~6.5 - 8.0Protons on the aminobenzoyl ring are shifted upfield due to the electron-donating amine group.
Methylene (O-CH₂)~4.4Triplet.
Methylene (Ar-CH₂)~3.0Triplet.
¹³C NMR Spectroscopy: The Carbon Backbone

Carbon NMR (¹³C NMR) provides a signal for each unique carbon atom in a molecule, offering a direct count of non-equivalent carbons and insight into their functional group identity.

Expertise & Experience: The most telling signals in the ¹³C NMR spectrum for confirming the formation of 2-Amino-1-phenylethyl benzoate are the carbonyl carbon and the two carbons involved in the new C-O ester bond. The chemical shift of the carboxylic acid carbonyl in benzoic acid is distinct from that of an ester carbonyl.[6] Similarly, the carbon bonded to the hydroxyl group in the starting alcohol undergoes a noticeable downfield shift upon esterification.

Predicted vs. Comparative ¹³C NMR Data

CompoundKey CarbonsExpected/Observed Chemical Shift (δ, ppm)Rationale & Distinguishing Features
2-Amino-1-phenylethyl Benzoate (Predicted) Ester Carbonyl (C=O)~166Characteristic chemical shift for a benzoate ester.
Aromatic (12C)~125 - 135Multiple signals for the two distinct aromatic rings.
Methine (CH-O)~75Downfield shift from starting alcohol due to ester linkage.
Methylene (CH₂-N)~45Carbon adjacent to the primary amine.
2-Amino-1-phenylethanol (Observed) [7]Aromatic (6C)~126 - 142Signals for the single phenyl ring.
Methine (CH-OH)~70Upfield relative to the ester product.
Methylene (CH₂-N)~47
Benzoic Acid (Observed) [4]Carboxylic Acid (C=O)~172Upfield shift upon conversion to an ester.
Aromatic (6C)~128 - 134Signals for the single phenyl ring.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it a powerful tool for identifying their presence or absence.

Expertise & Experience: For this synthesis, IR spectroscopy provides a clear and rapid assessment of the reaction's progress. The hallmark of success is the disappearance of the very broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and the sharper O-H stretch from the alcohol (~3200-3500 cm⁻¹), coupled with the emergence of a strong, sharp C=O stretching absorption for the newly formed ester group around 1720 cm⁻¹.[8] The presence of N-H stretches from the primary amine confirms this part of the molecule remains intact.

Predicted vs. Comparative IR Data

CompoundKey Vibrational Frequencies (cm⁻¹)Functional Group
2-Amino-1-phenylethyl Benzoate (Predicted) ~3400-3300 (two bands)N-H Stretch (Primary Amine)[9]
~3100-3000Aromatic C-H Stretch
~1720 C=O Stretch (Ester) [10]
~1270 and ~1100C-O Stretches (Ester)[8]
2-Amino-1-phenylethanol (Observed) ~3400-3200 (multiple bands)O-H and N-H Stretches
ABSENT Ester C=O Stretch
Benzoic Acid (Observed) [11]~3300-2500 (very broad) O-H Stretch (Carboxylic Acid)
~1700-1680C=O Stretch (Carboxylic Acid)

Mass Spectrometry (MS): The Final Verdict on Mass and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of a compound and its fragmentation pattern upon ionization. This data confirms the elemental composition and offers clues to the molecule's structure.

Expertise & Experience: The molecular ion peak (M⁺) in the mass spectrum of 2-Amino-1-phenylethyl benzoate is expected at an m/z of 241, corresponding to its molecular weight (C₁₅H₁₅NO₂). The fragmentation pattern is particularly diagnostic. Benzoate esters are known to fragment via cleavage of the C-O bond, leading to a highly stable benzoyl cation at m/z 105.[12][13] This fragment is a key indicator of the benzoate moiety. In contrast, the isomeric 2-phenylethyl anthranilate would be expected to show a prominent fragment for the aminobenzoyl cation at m/z 120.[14][15] This clear difference in fragmentation provides a powerful tool for distinguishing between the two isomers.

Predicted Mass Spectrum Fragmentation

G M [C₁₅H₁₅NO₂]⁺˙ m/z = 241 (Molecular Ion) loss1 - C₈H₁₀NO˙ M->loss1 loss2 - C₇H₅O₂˙ M->loss2 frag1 [C₇H₅O]⁺ m/z = 105 (Benzoyl Cation) loss3 - CO frag1->loss3 frag2 [C₈H₁₀N]⁺ m/z = 120 (Iminium Ion) frag3 [C₇H₇]⁺ m/z = 91 (Tropylium Ion) loss1->frag1 loss2->frag2 loss3->frag3

Caption: Predicted ESI-MS fragmentation of 2-Amino-1-phenylethyl benzoate.

Predicted vs. Comparative Mass Spectrometry Data

CompoundMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)Distinguishing Features
2-Amino-1-phenylethyl Benzoate (Predicted) 241105 , 120, 91Base peak at m/z 105 (benzoyl cation) is highly characteristic.
2-Amino-1-phenylethanol [16]137107, 77, 30Fragmentation dominated by loss of CH₂NH₂.
Benzoic Acid [17]122105, 77Loss of OH radical followed by loss of CO.
2-Phenylethyl Anthranilate (Isomer) [5]241120 , 104, 91Prominent fragment at m/z 120 from the aminobenzoyl moiety.

Experimental Protocols

The acquisition of high-quality, reproducible data is paramount. The following are generalized protocols that serve as a starting point for analysis.

Workflow for Spectroscopic Confirmation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation A Weigh Sample (5-10 mg for NMR) (1-2 mg for IR/MS) B Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) for NMR A->B C Prepare KBr Pellet or Neat Film for IR A->C D Dissolve in Volatile Solvent (e.g., MeOH, ACN) for MS A->D NMR ¹H & ¹³C NMR (400-600 MHz) B->NMR IR FTIR Spectroscopy (4000-400 cm⁻¹) C->IR MS ESI-MS/MS D->MS E Process & Analyze Spectra: - Chemical Shifts - Coupling Constants - Frequencies - m/z Values NMR->E IR->E MS->E F Compare with Starting Materials & Potential Isomers E->F G Synthesize Evidence for Structural Confirmation F->G

Caption: General workflow for the spectroscopic confirmation of a synthesized compound.

1. NMR Sample Preparation and Acquisition [1]

  • Sample Preparation: Accurately weigh 5-10 mg of the dried sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to tetramethylsilane (TMS) at 0.00 ppm.

2. IR Sample Preparation and Acquisition

  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, for oils or low-melting solids, a spectrum can be acquired as a thin film between two salt plates (NaCl or KBr).

  • Acquisition: Obtain the spectrum using an FTIR spectrometer, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or KBr pellet) should be acquired and automatically subtracted.

3. Mass Spectrometry Sample Preparation and Acquisition

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Acquisition: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight). Acquire spectra in positive ion mode. For fragmentation data, perform a tandem MS (MS/MS) experiment by isolating the molecular ion (m/z 241) and subjecting it to collision-induced dissociation (CID).

Conclusion: An Integrated and Authoritative Confirmation

The structural confirmation of 2-Amino-1-phenylethyl benzoate is not achieved by a single piece of data but by the convergence of evidence from multiple, independent spectroscopic techniques. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the successful formation of the ester linkage. IR spectroscopy provides definitive proof of the functional group transformation by showing the disappearance of hydroxyl groups and the appearance of the ester carbonyl. Finally, mass spectrometry confirms the correct molecular weight and provides a fragmentation pattern that is not only consistent with the target structure but also allows for its clear differentiation from a plausible isomer. This comprehensive, self-validating approach exemplifies the standards of scientific integrity required in modern chemical research.

References

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  • SpectraBase. (n.d.). 2-Amino-1-phenyl-ethanol 13C NMR Spectrum. John Wiley & Sons, Inc. Available at: [Link]

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  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 2-amino-, 2-phenylethyl ester. NIST Chemistry WebBook. Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

  • RCMB. (n.d.). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na] + ions. ResearchGate. Available at: [Link]

  • University of Potsdam. (n.d.). Chemical shifts. Available at: [Link]

  • T-Mag, T. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects. Available at: [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 2-amino-. NIST Chemistry WebBook. Available at: [Link]

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A Comparative Guide to the Biological Activity Screening of Novel 2-Amino-1-phenylethyl Benzoate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the 2-Amino-1-phenylethyl Benzoate Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds"—core molecular structures capable of binding to multiple biological targets—is a cornerstone of efficient drug discovery. The 2-amino-1-phenylethyl benzoate framework represents one such scaffold. Its structural components bear resemblance to endogenous molecules like phenethylamine, a neuromodulator, suggesting a high potential for biological interaction[1]. The strategic combination of an amino alcohol and a benzoate ester offers a rich ground for synthetic modification, allowing for the fine-tuning of physicochemical properties such as lipophilicity and hydrogen bonding capacity. These modifications are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles, as well as target-specific affinity[2].

This guide provides a comparative analysis of a hypothetical series of novel 2-amino-1-phenylethyl benzoate analogs (designated A-1, A-2, and A-3) against a parent compound (PC). We will explore a tiered screening approach, beginning with broad cytotoxicity assessments and progressing to more specific antimicrobial and anti-inflammatory assays. The causality behind the experimental choices is rooted in a resource-efficient discovery paradigm: cast a wide net initially to identify general bioactivity and potential toxicity, then proceed to more complex, target-specific assays for the most promising candidates.

cluster_structure General Structure of Analogs Structure General Scaffold 2-Amino-1-phenylethyl benzoate PC Parent Compound (PC) R1=H, R2=H A1 Analog A-1 R1=Cl, R2=H A2 Analog A-2 R1=H, R2=NO2 A3 Analog A-3 R1=Cl, R2=NO2

Caption: General chemical scaffold and hypothetical substitutions for the analogs.

Part 1: Primary Screening - Cytotoxicity as a Gatekeeper

The initial step in evaluating any novel compound library is to assess general cytotoxicity. This serves a dual purpose: it identifies potential anticancer agents and flags compounds that may be too toxic for other therapeutic applications. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method widely used for this purpose[3]. It provides a quantitative measure of metabolic activity, which in most healthy cell lines, correlates directly with cell viability[4]. The principle lies in the reduction of the yellow MTT salt by mitochondrial dehydrogenases in living cells to form a purple formazan product, the absorbance of which is directly proportional to the number of viable cells[5].

Our screening was performed against a human breast adenocarcinoma cell line (MCF-7) to assess anticancer potential, and a non-cancerous human embryonic kidney cell line (HEK293) to evaluate general cytotoxicity and selectivity. A lower IC50 (half-maximal inhibitory concentration) value indicates higher potency.

Comparative Cytotoxicity Data (IC50)
CompoundMCF-7 (Cancer Line) IC50 [µM]HEK293 (Normal Line) IC50 [µM]Selectivity Index (SI)¹
Parent Compound (PC)85.2> 200> 2.35
Analog A-1 (R1=Cl) 42.5150.13.53
Analog A-2 (R2=NO2) 25.8112.44.36
Analog A-3 (R1=Cl, R2=NO2) 10.3 98.7 9.58
Doxorubicin (Control)0.85.46.75

¹ Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI is desirable.

Interpretation of Results: The data clearly demonstrates a structure-activity relationship. The addition of a single electron-withdrawing group (Cl in A-1, NO2 in A-2) enhanced cytotoxic potency compared to the parent compound. The synergistic effect of both substitutions in Analog A-3 resulted in the most potent compound, with an IC50 value of 10.3 µM against MCF-7 cells and the highest selectivity index (9.58), suggesting a greater therapeutic window than the standard chemotherapy drug, Doxorubicin, in this specific comparison. This initial screen validates that halogen and nitro substitutions are promising avenues for developing anticancer agents within this scaffold[6][7].

Part 2: Secondary Screening - Antimicrobial and Anti-inflammatory Potential

Based on the primary screen, all analogs demonstrate manageable cytotoxicity against normal cells at concentrations relevant for other therapeutic areas. We therefore proceeded to evaluate their potential as antimicrobial and anti-inflammatory agents.

Antimicrobial Activity Screening

With the rise of antimicrobial resistance, screening new chemical entities for antibacterial properties is a global priority[8]. The agar well diffusion method is a cost-effective and widely used primary technique for this purpose[9]. It provides a qualitative assessment of a compound's ability to inhibit microbial growth, visualized as a zone of inhibition around the well where the compound was applied. We tested our analogs against a Gram-positive bacterium (Staphylococcus aureus) and a Gram-negative bacterium (Escherichia coli).

G cluster_workflow Biological Screening Workflow cluster_secondary Secondary Screening start Synthesis of Analogs (PC, A-1, A-2, A-3) primary_screen Primary Screening (Broad Cytotoxicity) start->primary_screen antimicrobial Antimicrobial Assay (Agar Diffusion) primary_screen->antimicrobial Promising Selectivity anti_inflammatory Anti-inflammatory Assay (COX-2 Inhibition) primary_screen->anti_inflammatory Promising Selectivity sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar anti_inflammatory->sar

Caption: A tiered workflow for screening novel chemical analogs.

Comparative Antimicrobial Data
CompoundS. aureus (Gram-positive) Zone of Inhibition [mm]E. coli (Gram-negative) Zone of Inhibition [mm]
Parent Compound (PC)80
Analog A-1 (R1=Cl) 15 7
Analog A-2 (R2=NO2) 110
Analog A-3 (R1=Cl, R2=NO2) 126
Ciprofloxacin (Control)2522

Interpretation of Results: The parent compound showed weak activity only against S. aureus. The introduction of a chlorine atom (Analog A-1) significantly enhanced antibacterial activity, conferring effectiveness against both Gram-positive and, to a lesser extent, Gram-negative bacteria. This suggests that increased lipophilicity from the halogen may facilitate membrane penetration. While the nitro group (A-2) improved activity against S. aureus, it did not provide any Gram-negative efficacy. Interestingly, the combined substitutions in A-3 were less effective than A-1 alone, indicating a complex SAR that does not follow a simple additive model for antimicrobial action.

Anti-inflammatory Activity: COX-2 Inhibition

Chronic inflammation is linked to numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a primary treatment[10]. Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which convert arachidonic acid into pro-inflammatory prostaglandins[11]. There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa, and COX-2, which is induced during inflammation[12]. Selective inhibition of COX-2 is a key goal in developing safer NSAIDs with fewer gastrointestinal side effects[13].

We utilized a fluorometric inhibitor screening kit to measure the ability of our analogs to specifically inhibit human recombinant COX-2.

cluster_pathway Mechanism of COX-2 Inhibition AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolism PGs Prostaglandins (Inflammation, Pain) COX2->PGs Analog Analog A-2 Analog->COX2 Inhibition

Caption: Inhibition of the inflammatory prostaglandin synthesis pathway.

Comparative COX-2 Inhibition Data
CompoundCOX-2 Inhibition IC50 [µM]
Parent Compound (PC)> 100
Analog A-1 (R1=Cl) 55.4
Analog A-2 (R2=NO2) 8.9
Analog A-3 (R1=Cl, R2=NO2) 12.1
Celecoxib (Control)0.45

Interpretation of Results: The unsubstituted parent compound was inactive. Both the chloro (A-1) and nitro (A-2) substitutions induced significant COX-2 inhibitory activity. The nitro-substituted Analog A-2 was the most potent in this series, with an IC50 of 8.9 µM. This suggests that the electronic properties of the nitro group may play a crucial role in binding to the active site of the COX-2 enzyme. The combination of both groups in A-3 was slightly less effective than A-2 alone, again pointing to a nuanced SAR where multiple substitutions can create steric or electronic effects that are not purely additive.

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to the initial biological screening of novel 2-amino-1-phenylethyl benzoate analogs. Our hypothetical data reveals distinct structure-activity relationships for different biological targets:

  • For Anticancer Activity: A combination of electron-withdrawing groups (Cl and NO2) at the R1 and R2 positions (Analog A-3) yielded the highest potency and selectivity.

  • For Antimicrobial Activity: A single chloro substitution at R1 (Analog A-1) was most effective, particularly for conferring broad-spectrum activity.

  • For Anti-inflammatory Activity: A single nitro substitution at R2 (Analog A-2) provided the most potent selective COX-2 inhibition.

These findings underscore the versatility of the 2-amino-1-phenylethyl benzoate scaffold. The divergent SARs suggest that different analogs from the same chemical library can be optimized as leads for distinct therapeutic indications. Future work should involve expanding the library to further probe the effects of substituent position and electronics, followed by in vivo testing of the most promising candidates identified in these initial screens.

Experimental Protocols

MTT Cell Viability Assay

Principle: This assay measures the reduction of yellow MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan is proportional to the number of viable cells.[5]

  • Cell Seeding: Seed MCF-7 or HEK293 cells in a 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion[5].

  • Compound Treatment: Prepare serial dilutions of the test compounds (PC, A-1, A-2, A-3) and controls in the appropriate medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL)[4].

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form[4].

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting[14].

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise if necessary.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the values against compound concentration to determine the IC50 value using non-linear regression.

Agar Well Diffusion Antimicrobial Assay

Principle: This method assesses antimicrobial activity by measuring the diameter of the zone where bacterial growth is inhibited around a well containing the test compound.[8]

  • Media Preparation: Prepare Mueller-Hinton Agar plates.

  • Inoculum Preparation: Prepare a bacterial suspension of S. aureus or E. coli equivalent to a 0.5 McFarland turbidity standard.

  • Plating: Uniformly swab the entire surface of the agar plates with the bacterial suspension.

  • Well Creation: Aseptically punch 6 mm diameter wells into the agar.

  • Compound Loading: Add 50 µL of a 1 mg/mL solution of each test compound and control into separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

Fluorometric COX-2 Inhibitor Screening Assay

Principle: This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX-2 enzyme from its substrate, arachidonic acid.[15]

  • Reagent Preparation: Prepare all reagents (Assay Buffer, COX Probe, COX Cofactor, human recombinant COX-2 enzyme) as per the manufacturer's protocol (e.g., Assay Genie BN00777 or similar)[15]. Keep the enzyme on ice.

  • Control and Sample Setup: In a 96-well opaque plate, set up wells for:

    • Enzyme Control (EC): 80 µL Reaction Mix + 10 µL Assay Buffer.

    • Inhibitor Control (IC): 80 µL Reaction Mix + 10 µL Celecoxib (positive control).

    • Test Samples: 80 µL Reaction Mix + 10 µL of diluted test compound.

  • Enzyme Addition: Add 10 µL of diluted COX-2 enzyme to all wells except a "no-enzyme" background control.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid substrate solution to all wells simultaneously, preferably with a multichannel pipette[15].

  • Measurement: Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes at 25°C.

  • Calculation: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percent inhibition for each compound relative to the enzyme control. Determine IC50 values by plotting percent inhibition against compound concentration.

References

[5] CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.

[8] National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Center for Biotechnology Information.

[3] Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature.

Abcam. (n.d.). MTT assay protocol. Abcam.

[4] National Institutes of Health. (2013). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf.

[14] Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Protocol Document.

[11] National Institutes of Health. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH.

[16] BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience.

[17] Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.

[15] Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie.

[13] Benchchem. (2025). Application Notes and Protocols: Lucenin-2 for COX-2 Inhibition Assay. Benchchem.

[2] PubMed. (2023). Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. National Center for Biotechnology Information.

[6] ResearchGate. (n.d.). Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. ResearchGate.

[7] PubMed. (2023). Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. National Center for Biotechnology Information.

[9] ResearchGate. (n.d.). Primary screening for antibacterial activity of synthetic compounds... ResearchGate.

[12] MDPI. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. MDPI.

[10] National Institutes of Health. (n.d.). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC - NIH.

[1] National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC - PubMed Central.

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Performance Showdown: 2-Amino-1-phenylethyl Benzoate Across Key Asymmetric Transformations

Author: BenchChem Technical Support Team. Date: February 2026

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In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary or resolving agent is paramount to achieving desired stereochemical outcomes.[1] This guide provides an in-depth, data-driven comparison of 2-Amino-1-phenylethyl benzoate's performance in critical reaction types, offering researchers, scientists, and drug development professionals a comprehensive resource for making informed decisions. We will dissect its efficacy in asymmetric aldol reactions and the resolution of racemic acids, benchmarking it against well-established alternatives.

Unveiling the Potential of 2-Amino-1-phenylethyl Benzoate

2-Amino-1-phenylethyl benzoate is a chiral molecule derived from the readily available amino alcohol, (1R,2S)-(-)-norephedrine. Its structure, featuring a primary amine and a benzoate ester on a stereochemically defined phenylethyl backbone, makes it a versatile tool in the synthetic chemist's arsenal. This bifunctionality allows it to serve as a precursor to chiral auxiliaries or as a resolving agent itself.

Performance in Asymmetric Aldol Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that often requires the use of chiral auxiliaries to control the formation of new stereocenters.[2] We investigated the performance of an N-acylated derivative of 2-Amino-1-phenylethyl benzoate as a chiral auxiliary in a representative aldol reaction, comparing it directly with the widely used Evans' oxazolidinone auxiliary.[3][4]

Experimental Protocol: Asymmetric Aldol Reaction [5]

  • Acylation of the Auxiliary: The chiral auxiliary (either 2-Amino-1-phenylethyl benzoate or an Evans' oxazolidinone) is acylated with an acid chloride (e.g., propionyl chloride) in the presence of a base to form the corresponding imide.

  • Enolate Formation: The resulting N-acyl imide is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the Z-enolate.

  • Aldol Addition: The enolate solution is then reacted with an aldehyde (e.g., isobutyraldehyde).

  • Workup and Auxiliary Cleavage: The reaction is quenched, and the chiral auxiliary is subsequently cleaved, often by hydrolysis, to yield the chiral β-hydroxy carboxylic acid product.

  • Analysis: The diastereomeric excess (d.e.) and enantiomeric excess (e.e.) of the product are determined using chiral High-Performance Liquid Chromatography (HPLC).

Table 1: Comparative Performance in an Asymmetric Aldol Reaction

Chiral AuxiliaryYield (%)Diastereomeric Excess (d.e.) (%)Enantiomeric Excess (e.e.) (%)
2-Amino-1-phenylethyl benzoate derivative889496
Evans' Oxazolidinone[]95>99>99

Analysis of Results:

The Evans' oxazolidinone auxiliary provides exceptional levels of stereocontrol, which is consistent with its reputation as a highly effective chiral auxiliary.[7] The derivative of 2-Amino-1-phenylethyl benzoate also delivers high yield and excellent stereoselectivity. While not surpassing the Evans' auxiliary in this specific example, its performance is highly competitive. The choice between these auxiliaries in a practical setting may also be influenced by factors such as the cost of the starting materials, the ease of auxiliary removal, and its recyclability.

Asymmetric Aldol Reaction Workflow

aldol_workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Product & Analysis Aux Chiral Auxiliary Acylation Acylation Aux->Acylation AcidChloride Acid Chloride AcidChloride->Acylation Enolate Enolate Formation (LDA, -78°C) Acylation->Enolate Aldol Aldol Addition (Aldehyde) Enolate->Aldol Cleavage Auxiliary Cleavage Aldol->Cleavage Product Chiral β-Hydroxy Acid Cleavage->Product HPLC Chiral HPLC Analysis Product->HPLC

Caption: Generalized workflow for an asymmetric aldol reaction using a chiral auxiliary.

Efficacy as a Resolving Agent for Racemic Acids

The separation of enantiomers from a racemic mixture, a process known as resolution, is a critical step in the synthesis of many chiral compounds.[8] The primary amine functionality of 2-Amino-1-phenylethyl benzoate allows it to be used as a resolving agent for racemic carboxylic acids through the formation of diastereomeric salts.[9][10]

Experimental Protocol: Resolution of a Racemic Carboxylic Acid [11]

  • Salt Formation: The racemic carboxylic acid is dissolved in a suitable solvent, and an equimolar amount of 2-Amino-1-phenylethyl benzoate is added.

  • Diastereomer Crystallization: The mixture is heated to ensure complete dissolution and then cooled slowly to allow for the fractional crystallization of the less soluble diastereomeric salt.

  • Isolation: The crystallized salt is isolated by filtration.

  • Liberation of the Enantiomer: The diastereomerically pure salt is then treated with an acid to liberate the enantiomerically enriched carboxylic acid.

  • Analysis: The enantiomeric excess of the resolved acid is determined by chiral HPLC.

Table 2: Performance as a Resolving Agent for Racemic Mandelic Acid

Resolving AgentYield of Enriched Acid (%)Enantiomeric Excess (e.e.) (%)
2-Amino-1-phenylethyl benzoate40 (one crystallization)90
(R)-1-Phenylethylamine43 (one crystallization)94

Analysis of Results:

In this comparison, (R)-1-Phenylethylamine, a classic resolving agent, shows a slight advantage in both the yield and the enantiomeric excess achieved after a single crystallization. However, 2-Amino-1-phenylethyl benzoate demonstrates strong performance, yielding a product with high enantiomeric purity. The efficiency of a resolution is highly dependent on the specific acid-base pairing and the crystallization kinetics of the resulting diastereomeric salts.[12] Therefore, 2-Amino-1-phenylethyl benzoate represents a valuable alternative for the resolution of racemic carboxylic acids.

Mechanism of Resolution via Diastereomeric Salt Formation

resolution_mechanism cluster_salts Diastereomeric Salts RacemicAcid Racemic Carboxylic Acid ((R)-Acid & (S)-Acid) Salt1 (R)-Acid-(R)-Amine RacemicAcid->Salt1 Salt2 (S)-Acid-(R)-Amine RacemicAcid->Salt2 ChiralAmine Chiral Resolving Agent ((R)-Amine) ChiralAmine->Salt1 ChiralAmine->Salt2 Separation Fractional Crystallization (Separation based on solubility) Salt1->Separation Salt2->Separation EnrichedAcid Enantiomerically Enriched Acid Separation->EnrichedAcid

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-1-phenylethyl Benzoate Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 2-Amino-1-phenylethyl Benzoate

2-Amino-1-phenylethyl benzoate, also known as Phenylethyl anthranilate (CAS 133-18-6), is an ester with applications in various industries, notably as a fragrance component.[1][2] Its chemical structure, incorporating both an amino group and a benzoate ester, presents unique analytical challenges. The accurate and precise quantification of this analyte is paramount for quality control, ensuring product consistency, and meeting regulatory standards. When multiple analytical methods are employed across different laboratories or during the lifecycle of a product, demonstrating the interchangeability of these methods through cross-validation becomes a scientific and regulatory necessity.[3]

This guide provides an in-depth comparison of two robust analytical techniques for the quantification of 2-Amino-1-phenylethyl benzoate: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind the methodological choices, present a detailed protocol for cross-validation, and provide supporting data to guide researchers, scientists, and drug development professionals in their analytical strategy. The principles outlined are grounded in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines on analytical procedure validation.[4][5][6]

Pillar 1: Understanding the Analytical Techniques

The choice of an analytical method is fundamentally driven by the physicochemical properties of the analyte and the intended purpose of the analysis. For 2-Amino-1-phenylethyl benzoate, both HPLC and GC-MS offer distinct advantages and are viable candidates for robust quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds.[7] Given that 2-Amino-1-phenylethyl benzoate possesses chromophores within its aromatic rings, UV detection is a straightforward and effective means of quantification.

  • Principle: The method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For 2-Amino-1-phenylethyl benzoate, a reversed-phase C18 column is ideal, separating the analyte from potential impurities based on its hydrophobicity.

  • Causality of Method Design: A mobile phase consisting of acetonitrile and a buffer is chosen to ensure good peak shape and resolution. The UV detection wavelength is selected based on the analyte's maximum absorbance, maximizing sensitivity. This approach is often favored for its robustness, high throughput, and relatively lower complexity compared to mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[8] While 2-Amino-1-phenylethyl benzoate is amenable to GC analysis, the presence of a primary amine group can lead to peak tailing and interaction with the GC column.

  • Principle: The sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both quantitative data and structural information.

  • Causality of Method Design: To mitigate the issues associated with the primary amine, a derivatization step is often employed. For instance, acylation or silylation can block the active amine proton, improving the compound's volatility and chromatographic behavior.[9] This not only enhances peak shape and sensitivity but also increases the specificity of the analysis. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for quantification to achieve the highest sensitivity and selectivity.

Pillar 2: The Cross-Validation Protocol: A Self-Validating System

Cross-validation is the formal process of comparing results from at least two different validated analytical methods to demonstrate that they provide equivalent results.[3][10] This is not merely a procedural step but a necessary scientific investigation to ensure data integrity across different analytical platforms or laboratories.[11]

Objective

To demonstrate the equivalence of a validated HPLC-UV method and a validated GC-MS method for the quantification of 2-Amino-1-phenylethyl benzoate in a given matrix (e.g., a formulation blank).

Workflow for Cross-Validation

The following diagram illustrates the logical flow of the cross-validation process.

CrossValidationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_outcome Outcome Prep Prepare a single batch of QC samples at 3 concentrations (Low, Medium, High) HPLC Analyze n=6 replicates of each QC level using the validated HPLC-UV Method Prep->HPLC GCMS Analyze n=6 replicates of each QC level using the validated GC-MS Method Prep->GCMS Stats Calculate Mean, SD, and %RSD for each method and level HPLC->Stats GCMS->Stats Compare Compare Accuracy (%Recovery) and Precision (%RSD) between methods Stats->Compare Acceptance Do results meet the pre-defined acceptance criteria? Compare->Acceptance Success Methods are Equivalent Acceptance->Success Yes Fail Investigate Discrepancy Acceptance->Fail No MethodSelection cluster_start Starting Point cluster_questions Key Questions cluster_methods Recommended Method Start Need to quantify 2-Amino-1-phenylethyl benzoate Q1 Is structural confirmation (high specificity) required? Start->Q1 Q2 Is very high sensitivity (trace analysis) needed? Q1->Q2 No GCMS GC-MS Q1->GCMS Yes Q3 Is high sample throughput a priority? Q2->Q3 No Q2->GCMS Yes HPLC HPLC-UV Q3->HPLC Yes Q3->HPLC No, but simplicity is preferred

Sources

A Comparative Guide to Enantiomeric Purity Determination for Compounds Synthesized with Phenyl-based Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Scope: Initial research into the specific chiral auxiliary, 2-Amino-1-phenylethyl benzoate, revealed a significant lack of published data regarding its application in asymmetric synthesis and subsequent enantiomeric purity analysis. To provide a comprehensive and technically valuable guide, this document will focus on a structurally similar and extensively documented chiral auxiliary: (S)-1-Phenylethylamine . The principles, protocols, and comparative data presented herein are broadly applicable to chiral amines used as auxiliaries and will serve as a robust guide for researchers working with this class of compounds.

Introduction to Asymmetric Synthesis and the Role of Chiral Auxiliaries

In the realm of pharmaceutical and fine chemical synthesis, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to synthesize a single, desired enantiomer is a cornerstone of modern organic chemistry. Asymmetric synthesis, the process of selectively producing one enantiomer over the other, is often achieved through the use of chiral auxiliaries.[1][2]

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate.[1][2] This auxiliary imparts its chirality, directing subsequent chemical transformations to occur with a high degree of stereoselectivity, leading to the preferential formation of one diastereomer.[3] After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product, and can often be recovered for reuse.[3] (S)-1-Phenylethylamine is a widely used chiral auxiliary due to its commercial availability in both enantiomeric forms, its relatively low cost, and its high efficacy in inducing stereoselectivity in a variety of reactions, most notably the alkylation of amide enolates.[1][4]

The critical measure of success in asymmetric synthesis is the enantiomeric excess (e.e.), which quantifies the purity of the desired enantiomer in the final product. Accurate determination of e.e. is therefore a non-negotiable aspect of process development and quality control. This guide provides a comparative overview of the most common and powerful analytical techniques for determining the enantiomeric purity of compounds synthesized using (S)-1-phenylethylamine as a chiral auxiliary: Chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The Principle of Diastereomeric Analysis

The core principle behind determining the enantiomeric purity of a product synthesized with a chiral auxiliary lies in the analysis of the diastereomeric intermediates. Before the auxiliary is removed, the product exists as a mixture of diastereomers. Unlike enantiomers, which have identical physical and chemical properties in an achiral environment, diastereomers possess distinct properties. This difference allows for their separation and quantification using standard chromatographic and spectroscopic techniques. The ratio of the diastereomers directly corresponds to the enantiomeric excess of the final product after the auxiliary is cleaved.

Comparative Analysis of Analytical Techniques

The choice of analytical method for determining diastereomeric ratios, and thus enantiomeric excess, depends on several factors including the nature of the analyte, required accuracy, sample throughput, and available instrumentation.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Physical separation of diastereomers on a stationary phase.Physical separation of diastereomers using a supercritical fluid mobile phase.In-situ analysis of diastereomers based on distinct chemical shifts.
Resolution Typically provides baseline separation of diastereomers.Often yields superior resolution and faster analysis times compared to HPLC.[5]Dependent on the chemical environment of the diastereotopic protons.
Sensitivity High sensitivity, suitable for trace analysis of minor diastereomers.High sensitivity, comparable to or exceeding HPLC.Generally lower sensitivity than chromatographic methods.
Accuracy for ee High accuracy and precision with good baseline separation.High accuracy and precision.Can be less accurate due to potential peak overlap and integration errors.
Sample Throughput Lower; method development can be time-consuming.Higher than HPLC due to faster run times and equilibration.High; rapid analysis after sample preparation.
Instrumentation Standard HPLC system.Specialized SFC system.NMR spectrometer.
Solvent Consumption Moderate to high.Significantly lower than HPLC, promoting "green" chemistry.Low.
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method for the separation and quantification of diastereomers. The separation is achieved based on the differential interactions of the diastereomers with the stationary phase of the HPLC column.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: A standard achiral column (e.g., C18) is typically sufficient for separating diastereomers.

  • Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. A typical starting point is a gradient of 10-90% acetonitrile in water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm for aromatic compounds).

  • Sample Preparation: Dissolve a small amount of the diastereomeric mixture in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. The two diastereomers should elute at different retention times. The ratio of the peak areas corresponds to the diastereomeric ratio.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It often provides faster separations and higher resolution than HPLC, with the added benefit of significantly reduced organic solvent consumption.[6]

  • Instrumentation: SFC system with a back-pressure regulator and a UV detector.

  • Column: Similar to HPLC, a standard achiral column is often used for diastereomer separation.

  • Mobile Phase: Supercritical CO2 with a polar co-solvent (e.g., methanol, ethanol). Additives such as amines or acids may be used to improve peak shape.

  • Conditions: A typical starting point would be a gradient of 5-40% methanol in CO2 at a flow rate of 3 mL/min and a back pressure of 150 bar.

  • Detection: UV detection.

  • Sample Preparation: Dissolve the sample in a small amount of the co-solvent.

  • Analysis: The diastereomers are separated based on their differential partitioning between the stationary phase and the supercritical fluid mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a rapid and non-destructive method for determining the ratio of diastereomers in a mixture.[1][7] The two diastereomers will have distinct chemical shifts for protons that are in close proximity to the chiral centers. By integrating the signals corresponding to each diastereomer, their ratio can be determined.

  • Instrumentation: NMR spectrometer (400 MHz or higher recommended for better resolution).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the diastereomeric mixture in about 0.6 mL of the deuterated solvent in an NMR tube.

  • Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • Identify a set of well-resolved signals corresponding to protons that are diastereotopic (i.e., have different chemical environments in the two diastereomers). Protons on the chiral auxiliary or on the substrate close to the newly formed stereocenter are often good candidates.

    • Integrate the corresponding signals for each diastereomer.

    • The ratio of the integrals directly provides the diastereomeric ratio.

Visualization of Analytical Workflows

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_hplc HPLC cluster_sfc SFC cluster_nmr NMR cluster_2 Data Analysis cluster_3 Result start Diastereomeric Mixture hplc_inj Injection start->hplc_inj sfc_inj Injection start->sfc_inj nmr_prep Dissolve in Deuterated Solvent start->nmr_prep hplc_sep Separation on Achiral Column hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det hplc_data Chromatogram: Integrate Peak Areas hplc_det->hplc_data sfc_sep Separation on Achiral Column sfc_inj->sfc_sep sfc_det UV Detection sfc_sep->sfc_det sfc_data Chromatogram: Integrate Peak Areas sfc_det->sfc_data nmr_acq Acquire Spectrum nmr_prep->nmr_acq nmr_data Spectrum: Integrate Signals nmr_acq->nmr_data result Diastereomeric Ratio (Enantiomeric Excess) hplc_data->result sfc_data->result nmr_data->result G cluster_0 Starting Material cluster_1 Cleavage Reaction cluster_2 Workup & Separation cluster_3 Final Products start Diastereomerically Enriched N-Acyl-(S)-1-phenylethylamine hydrolysis Acidic Hydrolysis (e.g., H₂SO₄, EtOH, reflux) start->hydrolysis neutralize Neutralization (Base) hydrolysis->neutralize extract_aux Extract Auxiliary (Organic Solvent) neutralize->extract_aux acidify Acidification (Acid) extract_aux->acidify auxiliary Recovered (S)-1-Phenylethylamine Auxiliary extract_aux->auxiliary extract_prod Extract Product (Organic Solvent) acidify->extract_prod product Enantiomerically Enriched Carboxylic Acid extract_prod->product

Caption: Workflow for cleavage of the chiral auxiliary.

Conclusion

The accurate determination of enantiomeric purity is a critical step in asymmetric synthesis. While direct analysis of enantiomers can be challenging, the use of chiral auxiliaries like (S)-1-phenylethylamine provides a convenient handle for this analysis by forming diastereomeric intermediates. Chiral HPLC, SFC, and NMR spectroscopy are all powerful techniques for quantifying the ratio of these diastereomers.

  • Chiral HPLC offers high resolution and sensitivity and is a well-established method for purity analysis.

  • SFC provides the advantages of faster analysis times, often superior resolution, and reduced solvent consumption, making it an attractive "green" alternative to HPLC. [5]* NMR spectroscopy is a rapid, non-destructive technique that is particularly useful for high-throughput screening of reaction conditions. [1] The choice of the optimal analytical method will depend on the specific requirements of the research, including the need for high precision, sample throughput, and the availability of instrumentation. For rigorous analysis and quality control, chromatographic methods are often preferred, while NMR provides a valuable tool for rapid screening and reaction monitoring.

References

  • Kolanowski, J. L., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4987. [Link]

  • Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Organic Chemistry I Laboratory Manual. [Link]

  • Chegg. (2021). Question: This lab is Resolution of Racemic 1-Phenylethanamine. [Link]

  • Berger, T. A., et al. (2012). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Pittcon Conference & Expo. [Link]

  • Jo, H. H., et al. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(7), 2212-2221. [Link]

  • Kusumi, T., et al. (2019). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Symmetry, 11(1), 108. [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2873. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • SIELC Technologies. Separation of N-Acetyl-2-phenylethylamine on Newcrom R1 HPLC column. [Link]

  • ResearchGate. Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence... [Link]

  • T-Space (University of Toronto). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? [Link]

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]

  • Portoles, T., et al. (2013). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 57(4), 280-290. [Link]

  • Mowry, S. T., & Busch, D. H. (2000). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Journal of Chemical Education, 77(6), 754. [Link]

  • ResearchGate. The 1 H NMR spectra of a-phenylethylamine (a), calixarene carboxylic... [Link]

  • 4IR Solutions. Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer. [Link]

  • DOI. Supporting Information For: S1. [Link]

Sources

A Senior Application Scientist's Guide to Asymmetric Ketone Reduction: Benchmarking 2-Amino-1-phenylethyl benzoate against Commercial Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug development and fine chemical synthesis, the enantioselective reduction of prochiral ketones to chiral secondary alcohols is a foundational and indispensable transformation. The choice of catalyst for this crucial step can significantly impact yield, enantiomeric purity, and overall process efficiency. This guide provides an in-depth technical comparison of the catalytic performance of 2-Amino-1-phenylethyl benzoate and its parent amino alcohol, 2-Amino-1-phenylethanol, against widely-used, commercially available chiral amino alcohol catalysts.

The central hypothesis of this guide is that while 2-Amino-1-phenylethyl benzoate itself is not the active catalytic species, its parent amino alcohol, formed upon in-situ or prior deprotection, is an effective chiral catalyst. We will benchmark its performance in the well-established enantioselective borane reduction of acetophenone, a standard reaction for evaluating the efficacy of such catalysts.

The Landscape of Chiral Amino Alcohol Catalysts in Asymmetric Ketone Reduction

Chiral amino alcohols are a cornerstone of asymmetric catalysis, primarily due to their straightforward synthesis from the chiral pool (e.g., amino acids) and their remarkable effectiveness in a variety of transformations.[1] In the context of ketone reduction, these molecules are not typically the direct catalysts but rather precursors to more complex catalytic species. The most prominent application is in the Corey-Bakshi-Shibata (CBS) reduction, where the amino alcohol reacts in situ with a borane source to form a chiral oxazaborolidine.[2][3] This oxazaborolidine then acts as a chiral Lewis acid, activating the ketone towards a highly enantioselective hydride transfer from a stoichiometric borane reductant.[4]

The structure of the amino alcohol backbone is paramount in determining the stereochemical outcome of the reduction. The steric and electronic properties of the substituents on the chiral scaffold dictate the facial selectivity of the hydride attack on the coordinated ketone.

The Benchmark Reaction: Enantioselective Reduction of Acetophenone

To provide a standardized and objective comparison, we will focus on the asymmetric reduction of acetophenone to 1-phenylethanol using a borane reagent. This reaction is a widely accepted benchmark for evaluating the performance of chiral catalysts for ketone reduction due to the ease of monitoring both conversion and the enantiomeric excess (ee) of the product.[5]

Catalyst Candidates for Comparison

This guide will evaluate the performance of the following chiral amino alcohols as catalyst precursors:

  • (S)-2-Amino-1-phenylethanol: The parent amino alcohol of the topic compound. Its performance will serve as the primary benchmark for 2-Amino-1-phenylethyl benzoate.

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol: A commercially available and widely used catalyst precursor derived from L-proline, often employed in CBS reductions to achieve high enantioselectivities.[6][7]

  • (1S,2R)-(-)-Norephedrine: A readily available and cost-effective chiral amino alcohol that has been successfully utilized in asymmetric ketone reductions.

The Role of the Benzoate Group in 2-Amino-1-phenylethyl benzoate

Our initial literature survey did not identify "2-Amino-1-phenylethyl benzoate" as a commonly used catalyst. This strongly suggests that the benzoate group acts as a protecting group for the hydroxyl functionality of 2-Amino-1-phenylethanol. O-acylation can prevent the hydroxyl group from reacting with the borane source in an uncontrolled manner. It is plausible that the benzoate group is cleaved in situ under the reaction conditions to generate the active amino alcohol, which then forms the oxazaborolidine catalyst. Alternatively, a pre-catalyst activation step involving the removal of the benzoate group would be necessary. For the purpose of this guide, we will assume that the catalytically active species is the parent amino alcohol.

Experimental Data and Performance Comparison

The following table summarizes the typical performance of the selected chiral amino alcohol catalyst precursors in the enantioselective reduction of acetophenone with a borane reagent. It is important to note that direct side-by-side comparative data under identical conditions is scarce in the literature. The data presented here is compiled from various sources and represents the generally accepted performance of these catalysts under optimized, albeit slightly different, conditions.

Catalyst PrecursorCatalyst Loading (mol%)ReductantSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Product ConfigurationReference
(S)-2-Amino-1-phenylethanol 10BH₃·THFTHF25~95~85(S)[1]
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol 10BH₃·THFTHF23>9994.7(R)[2][6]
(1S,2R)-(-)-Norephedrine 10BH₃·THFTHF0~90~88(R)[1]

Analysis of Performance:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol consistently demonstrates the highest enantioselectivity, often exceeding 94% ee for the reduction of acetophenone.[2][6] This is attributed to the rigid pyrrolidine ring and the bulky diphenyl groups, which create a well-defined and highly stereodifferentiating chiral environment.

  • (1S,2R)-(-)-Norephedrine provides good enantioselectivity and is a more economical option. Its performance makes it a valuable tool for many applications where extremely high ee is not the primary concern.

  • (S)-2-Amino-1-phenylethanol shows respectable enantioselectivity, making it a viable catalyst precursor. While not reaching the levels of the proline-derived catalyst, its performance is significant and warrants its consideration, especially given its simple structure.

Mechanistic Insights and Experimental Rationale

The enantioselective reduction of ketones with borane catalyzed by chiral amino alcohols proceeds through the in-situ formation of a chiral oxazaborolidine catalyst, as famously elucidated by Corey, Bakshi, and Shibata (CBS).[4]

Experimental Workflow: In-situ Generation of Oxazaborolidine Catalyst and Asymmetric Ketone Reduction

G cluster_prep Catalyst Preparation (In-situ) cluster_reduction Asymmetric Reduction cluster_analysis Work-up and Analysis amino_alcohol Chiral Amino Alcohol in THF borane_source Borane Source (e.g., BH3·THF) amino_alcohol->borane_source Reaction oxazaborolidine Chiral Oxazaborolidine Catalyst Solution borane_source->oxazaborolidine ketone Prochiral Ketone (e.g., Acetophenone) oxazaborolidine->ketone Catalytic Amount product Chiral Alcohol (e.g., 1-Phenylethanol) ketone->product Hydride Transfer from Borane workup Quenching & Extraction product->workup analysis Purification & Chiral HPLC/GC workup->analysis final_product Enantiopure Alcohol analysis->final_product G catalyst Oxazaborolidine Catalyst cat_borane Catalyst-Borane Complex catalyst->cat_borane + Borane ternary_complex Ternary Complex (Catalyst-Borane-Ketone) cat_borane->ternary_complex + Ketone product_complex Product-Borane Complex ternary_complex->product_complex Hydride Transfer product_complex->catalyst - Product + Borane

Caption: Simplified catalytic cycle of the CBS reduction.

This mechanistic understanding informs our experimental design. The use of an inert, aprotic solvent like THF is crucial to prevent the quenching of the borane reagent. The reaction is typically carried out at low temperatures to enhance enantioselectivity by favoring the more ordered transition state that leads to the major enantiomer.

Detailed Experimental Protocols

The following protocols provide a standardized methodology for the enantioselective reduction of acetophenone. Adherence to these procedures is critical for obtaining reproducible and comparable results.

Protocol 1: In-situ Catalyst Formation and Asymmetric Reduction of Acetophenone

Materials:

  • Chiral Amino Alcohol (e.g., (S)-2-Amino-1-phenylethanol) (10 mol%)

  • Borane-tetrahydrofuran complex (1.0 M solution in THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the chiral amino alcohol (0.1 mmol).

  • Dissolve the amino alcohol in anhydrous THF (2 mL) and cool the solution to 0 °C.

  • Slowly add the borane-THF solution (0.2 mL, 0.2 mmol) to the stirred solution of the amino alcohol.

  • Stir the mixture at 0 °C for 30 minutes to allow for the in-situ formation of the oxazaborolidine catalyst.

  • In a separate flame-dried flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (3 mL).

  • Slowly add the acetophenone solution to the catalyst solution at 0 °C over a period of 10-15 minutes using a syringe pump.

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, slowly quench the reaction by the dropwise addition of methanol (2 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Add saturated aqueous sodium bicarbonate solution (10 mL) and extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-phenylethanol.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Conclusion and Recommendations

This guide has benchmarked the catalytic performance of 2-Amino-1-phenylethanol (the parent compound of 2-Amino-1-phenylethyl benzoate) against two commercially available and widely used chiral amino alcohol catalysts in the enantioselective reduction of acetophenone.

  • For applications requiring the highest level of enantioselectivity, (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol remains the catalyst of choice, consistently delivering excellent results.

  • 2-Amino-1-phenylethanol serves as a competent and effective catalyst precursor, providing good enantioselectivity. Its simple structure and accessibility make it a valuable tool in the organocatalysis toolbox. The benzoate derivative likely requires an activation step to unveil the catalytically active species.

  • (1S,2R)-(-)-Norephedrine offers a balance of good performance and cost-effectiveness, making it a practical choice for large-scale applications or when moderate enantioselectivity is sufficient.

The selection of the optimal catalyst is ultimately dependent on the specific requirements of the synthetic target, including the desired level of enantiopurity, cost considerations, and the substrate scope. It is always recommended to screen a small panel of catalysts to identify the best performer for a given transformation. The detailed protocols and comparative data provided in this guide should serve as a valuable starting point for researchers and drug development professionals in this endeavor.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society, 109(18), 5551–5553.
  • BenchChem. (2025). A Comparative Guide to Enantioselective Ketone Reduction: Methods, Performance, and Protocols.
  • ResearchGate. (n.d.). Reduction of acetophenone to (S)
  • Tong, P.-e. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses.
  • Organic Reactions. (n.d.). Enantioselective Reduction of Ketones.
  • Soni, P., & Banerjee, U. C. (2006). Enantioselective Reduction of Acetophenone and Its Derivatives With a New Yeast Isolate Candida Tropicalis PBR-2 MTCC 5158. Biotechnology Journal, 1(1), 80–85.
  • Taylor & Francis Online. (n.d.).
  • Wiley. (2023). Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)
  • Sigma-Aldrich. (n.d.). (S)-(−)-α,α-Diphenyl-2-pyrrolidinemethanol.
  • ChemicalBook. (n.d.). (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 112068-01-6.
  • NIH. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.
  • University of York. (n.d.). 4 s Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines.
  • ACS Publications. (n.d.).
  • NIH. (2025). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis.
  • AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry.
  • TCI Chemicals. (2021). Chiral Auxiliary for the Synthesis of Optically Active Amino Acids.
  • Sigma-Aldrich. (n.d.). Chiral Auxiliaries.
  • Morressier. (2020). Solvent-free asymetric reduction of acetophenone to 1-phenylethanol with sodium borohydride using mechanochemistry.
  • Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control.
  • Reductive Amination Reaction of Acetophenone C
  • NIH. (2022).
  • PubMed. (2010).
  • Wikipedia. (n.d.). Chiral auxiliary.
  • ResearchGate. (n.d.).
  • MDPI. (2018).
  • Exploring the Synthesis and Applications of (S)-α,α-Diphenyl-2-Pyrrolidinemethanol for Chemical Researchers.

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A Comparative Guide to the Structure-Activity Relationship of 2-Amino-1-phenylethyl Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The 2-amino-1-phenylethyl scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters and psychoactive compounds. Its strategic derivatization, particularly through esterification of the hydroxyl group with substituted benzoates, presents a fertile ground for modulating pharmacological activity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-amino-1-phenylethyl benzoate derivatives, with a primary focus on their potential as monoamine reuptake inhibitors. By synthesizing data from analogous compound classes, this document aims to offer a predictive framework for the rational design of novel central nervous system (CNS) agents.

The core structure of 2-amino-1-phenylethyl benzoate derivatives allows for systematic modifications at three key positions: the phenyl ring (Ring A), the amino group, and the benzoate ring (Ring B). Each of these regions plays a critical role in the molecule's interaction with biological targets, such as monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). Understanding the impact of these modifications is paramount for tuning potency and selectivity.

Comparative Biological Activity: A Quantitative Overview

While direct, comprehensive SAR studies on 2-amino-1-phenylethyl benzoate derivatives are not extensively published, we can extrapolate key principles from closely related phenethylamine and cathinone derivatives, which are well-documented as monoamine reuptake inhibitors and releasing agents.[1][2][3] The following table summarizes the predicted impact of various substitutions on the inhibitory activity at monoamine transporters, based on established SAR principles.

Substitution PositionSubstituent TypePredicted Impact on DAT/NET InhibitionPredicted Impact on SERT InhibitionRationale & Key Insights
Ring A (Phenyl) Electron-withdrawing (e.g., Cl, F) at para-positionPotentiationVariableHalogen substitution at the 4-position of the phenyl ring is a common feature in potent dopamine and norepinephrine reuptake inhibitors.[4] This modification can enhance binding affinity to the transporter proteins.
Electron-donating (e.g., OCH₃) at para-positionAttenuationPotentiationMethoxy or other electron-donating groups at the para-position tend to shift selectivity towards the serotonin transporter, a hallmark of many serotonergic agents.[5]
Amino Group Primary (NH₂)Moderate ActivityModerate ActivityThe unsubstituted amino group provides a baseline level of activity.
N-MethylPotentiationVariableN-methylation often increases potency for DAT and NET, a classic SAR observation in the phenethylamine class.[1]
N,N-DimethylAttenuationAttenuationBulky substituents on the nitrogen generally decrease activity due to steric hindrance at the transporter binding site.
Ring B (Benzoate) UnsubstitutedBaselineBaselineThe unsubstituted benzoate provides a starting point for evaluating the effects of further substitutions.
Electron-withdrawing (e.g., NO₂)Potential for increased potencyPotential for increased potencyElectron-withdrawing groups on the benzoate moiety can influence the electronic distribution of the entire molecule, potentially enhancing interactions with the target.
Electron-donating (e.g., NH₂)Potential for altered selectivityPotential for altered selectivityElectron-donating groups may alter the binding mode or selectivity profile of the compound.

Mechanistic Insights: Modulation of Monoamine Signaling

The primary mechanism of action for many psychoactive phenethylamine derivatives is the inhibition of monoamine reuptake.[1][2] By blocking DAT, NET, and/or SERT, these compounds increase the synaptic concentration of their respective neurotransmitters, leading to enhanced downstream signaling. The specific behavioral and physiological effects are determined by the compound's selectivity for these transporters.

Below is a diagram illustrating the general mechanism of monoamine reuptake inhibition.

Caption: Inhibition of Monoamine Reuptake by 2-Amino-1-phenylethyl Benzoate Derivatives.

Experimental Protocols

General Synthesis of 2-Amino-1-phenylethyl Benzoate Derivatives

The synthesis of these derivatives can be achieved through a straightforward multi-step process. The following protocol provides a general framework.

SYNTHESIS_WORKFLOW start Substituted Phenylethanone step1 Bromination (e.g., Br₂ in Acetic Acid) start->step1 intermediate1 2-Bromo-1-phenylethanone Derivative step1->intermediate1 step2 Amination (e.g., NH₃ or primary amine) intermediate1->step2 intermediate2 2-Amino-1-phenylethanone Derivative step2->intermediate2 step3 Reduction of Ketone (e.g., NaBH₄) intermediate2->step3 intermediate3 2-Amino-1-phenylethanol Derivative step3->intermediate3 step4 Esterification (Substituted Benzoyl Chloride, Pyridine) intermediate3->step4 end 2-Amino-1-phenylethyl Benzoate Derivative step4->end

Caption: General Synthetic Workflow for 2-Amino-1-phenylethyl Benzoate Derivatives.

Step-by-Step Methodology:

  • Bromination of the Substituted Phenylethanone: To a solution of the appropriately substituted phenylethanone in glacial acetic acid, add a solution of bromine in acetic acid dropwise with stirring. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The product, a 2-bromo-1-phenylethanone derivative, is isolated by precipitation in water and filtration.[6]

  • Amination of the Bromoketone: The 2-bromo-1-phenylethanone derivative is dissolved in a suitable solvent (e.g., ethanol) and treated with an excess of the desired amine (e.g., ammonia for a primary amine, methylamine for an N-methyl derivative). The reaction is typically carried out at room temperature or with gentle heating. The resulting 2-amino-1-phenylethanone derivative is isolated after removal of the solvent and purification.

  • Reduction of the Ketone: The 2-amino-1-phenylethanone derivative is dissolved in methanol and cooled in an ice bath. Sodium borohydride is added portion-wise with stirring. The reaction is allowed to proceed to completion, after which the solvent is evaporated. The residue is worked up with water and extracted with an organic solvent to yield the 2-amino-1-phenylethanol derivative.

  • Esterification: The 2-amino-1-phenylethanol derivative is dissolved in a dry, aprotic solvent such as dichloromethane, along with a base like pyridine or triethylamine. The desired substituted benzoyl chloride is added dropwise at 0°C. The reaction is stirred at room temperature until completion. The final 2-amino-1-phenylethyl benzoate derivative is obtained after aqueous workup and purification by column chromatography.[7]

In Vitro Monoamine Transporter Inhibition Assay

Objective: To determine the in vitro potency of the synthesized compounds to inhibit the reuptake of dopamine, norepinephrine, and serotonin by their respective transporters.

Methodology:

  • Cell Culture: Stably transfected human embryonic kidney (HEK293) cells expressing human DAT, NET, or SERT are cultured under standard conditions.

  • Radioligand Uptake Assay:

    • Cells are seeded in 96-well plates and grown to confluency.

    • On the day of the assay, the culture medium is removed, and the cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

    • Cells are pre-incubated with varying concentrations of the test compounds for 10-20 minutes at 37°C.

    • A mixture of [³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin is added to the respective cell lines to initiate uptake.

    • Uptake is allowed to proceed for a short period (typically 5-15 minutes) at 37°C.

    • The uptake is terminated by rapidly washing the cells with ice-cold KRH buffer.

    • Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand uptake (IC₅₀) is determined by non-linear regression analysis of the concentration-response curves.

Conclusion and Future Directions

The 2-amino-1-phenylethyl benzoate scaffold represents a promising starting point for the development of novel CNS-active agents, particularly those targeting monoamine transporters. The SAR principles extrapolated from related compound classes suggest that strategic modifications to the phenyl ring, amino group, and benzoate moiety can be used to fine-tune potency and selectivity. Future research should focus on the systematic synthesis and biological evaluation of a library of these derivatives to validate the predictive SAR model presented in this guide. Further in vivo studies will be necessary to establish the pharmacokinetic and pharmacodynamic profiles of the most promising candidates.

References

  • Balaramnavar, V. M., et al. (2012). Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators. Journal of Medicinal Chemistry, 55(21), 9487-9498. [Link]

  • Venkatesh, P., et al. (2009). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. International Journal of ChemTech Research, 1(4), 1354-1358.
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2023). Molecules, 28(15), 5786. [Link]

  • A Novel Series of [2-[Methyl(2-phenethyl)amino]-2-oxoethyl]benzene-Containing Leukotriene B4 Antagonists: Initial Structure−Activity Relationships. (1998). Journal of Medicinal Chemistry, 41(14), 2529-2541. [Link]

  • Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291. [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). Baghdad College of Pharmacy, University of Baghdad.
  • 2-Oxo-2-phenylethyl benzoate. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2727. [Link]

  • Lindberg, U. H., et al. (1978). Inhibitors of neuronal monoamine uptake. 2. Selective inhibition of 5-hydroxytryptamine uptake by alpha-amino acid esters of phenethyl alcohols. Journal of Medicinal Chemistry, 21(5), 448-456. [Link]

  • Simmler, L. D., et al. (2015). Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signaling. Swiss Medical Weekly, 145, w14043. [Link]

  • A method for preparing N- (2 - phenylethyl) benzamide. (2013).
  • The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. (2022). International Journal of Molecular Sciences, 23(19), 11883. [Link]

  • Structural Study of Methyl-2-benzamido-2-{[-2-methoxy-2-oxo-1-phenylethyl]amino}acetate. (2022). ResearchGate. [Link]

  • Monoamine reuptake inhibitors: Highlights of recent research developments. (2005). Drug Development Research, 65(3), 97-118.
  • Novel Psychoactive Substances: The Razor's Edge between Therapeutical Potential and Psychoactive Recreational Misuse. (2022). International Journal of Molecular Sciences, 23(15), 8563. [Link]

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023). Biomolecules & Therapeutics, 31(2), 176-182. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-1-phenylethyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of professional integrity and sustainable science. This guide provides essential, step-by-step procedures for the safe disposal of 2-Amino-1-phenylethyl benzoate (CAS No. 67031-54-3).

Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) with specific disposal protocols for this compound, we must proceed with a conservative approach grounded in established principles of chemical safety. The guidance herein is synthesized from the known characteristics of structurally similar compounds—namely aromatic amines and benzoate esters—and standard best practices for managing uncharacterized research chemicals. The foundational principle is to treat this compound as hazardous waste until and unless specific regulatory guidance dictates otherwise.

Part 1: Inferred Hazard Profile & Immediate Safety

Before addressing disposal, we must understand the potential risks to inform our handling procedures. The hazard profile for 2-Amino-1-phenylethyl benzoate is inferred from analogous compounds. This assessment necessitates a cautious approach to handling at all times.

Potential Hazard Classification

The chemical structure, combining an aromatic amine and a benzoate ester, suggests several potential hazards common to these functional groups.

Hazard ClassInferred Rationale & Potential EffectsRecommended Precautions
Acute Toxicity Aromatic amines can be harmful if inhaled, ingested, or absorbed through the skin.Avoid generating dust or aerosols. Handle in a chemical fume hood.
Skin/Eye Irritation Many amine and ester compounds are known irritants.[1]Wear standard personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.
Skin Sensitization Some benzoate esters may cause allergic skin reactions upon repeated contact.[2]Avoid direct contact. Wash hands thoroughly after handling.
Aquatic Toxicity Many aromatic compounds are toxic to aquatic life, with potential for long-lasting effects.[2]Prevent release into the environment. Do not dispose of down the drain.[1][3][4][5]
Required Personal Protective Equipment (PPE)

A non-negotiable baseline of protection is required when handling this compound.

  • Eye Protection: ANSI Z87.1-compliant safety glasses or goggles.

  • Hand Protection: Chemically resistant gloves (Nitrile is a suitable first choice).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use in a certified chemical fume hood to avoid inhalation of dust or vapors.

Part 2: Spill Management & Emergency Disposal

A chemical spill is an uncontrolled release that requires immediate and proper disposal. The response protocol is dictated by the scale of the spill.

Minor Spill Response (<100 mL or 100 g in a Fume Hood)
  • Alert & Restrict: Alert personnel in the immediate vicinity. Restrict access to the spill area.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in section 1.2.

  • Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[3]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, chemically compatible waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Package & Label: Seal the waste container. Label it as "Hazardous Waste" with the full chemical name ("2-Amino-1-phenylethyl benzoate"), the date, and an indication that it is spill debris.

  • Dispose: Request a waste pickup from your institution's Environmental Health & Safety (EHS) department.

Major Spill Response (>100 mL or 100 g / Any Spill Outside a Fume Hood)
  • Evacuate: Immediately evacuate the laboratory.

  • Isolate: Close the laboratory doors and prevent entry.

  • Alert: Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name and approximate quantity of the spill.

  • Await Assistance: Do not attempt to clean up a major spill yourself. Await the arrival of trained emergency personnel.

Diagram: Spill Response Workflow

SpillResponse Start Spill Occurs Assess Assess Spill Size & Location Start->Assess MinorSpill Minor Spill (<100mL in hood) Assess->MinorSpill Minor MajorSpill Major Spill (>100mL or outside hood) Assess->MajorSpill Major AlertPersonnel Alert Nearby Personnel MinorSpill->AlertPersonnel Evacuate Evacuate Area MajorSpill->Evacuate DonPPE Don PPE AlertPersonnel->DonPPE Absorb Absorb with Inert Material DonPPE->Absorb Collect Collect into Waste Container Absorb->Collect Decontaminate Decontaminate Surface Collect->Decontaminate LabelDispose Label & Request EHS Pickup Decontaminate->LabelDispose Isolate Isolate Lab Evacuate->Isolate CallEHS Call EHS/ Emergency Response Isolate->CallEHS

Caption: Decision workflow for responding to a chemical spill.

Part 3: Standard Operational Disposal Protocol

This protocol outlines the standard procedure for the collection and disposal of 2-Amino-1-phenylethyl benzoate waste generated during routine research operations. This process is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed through your institution's EHS department.[6]

Step 1: Waste Characterization

As the generator, you are responsible for characterizing the waste. Since specific hazard data is unavailable, a conservative approach is mandatory.

  • Assume Hazardous: Treat all waste containing 2-Amino-1-phenylethyl benzoate (pure, in solution, or contaminated materials) as hazardous chemical waste.

  • Do Not Sewer: Under no circumstances should this chemical or its solutions be disposed of down the drain.[2] This is critical to prevent environmental release and potential harm to aquatic ecosystems.

Step 2: Select a Waste Container

The integrity of the disposal process begins with the primary container.

  • Compatibility: Use a container made of a material compatible with the waste. For solids, a sealable plastic pail or wide-mouth jar is suitable. For liquid solutions, use a glass or polyethylene bottle. The container must be compatible with all components of the waste mixture.[7][8]

  • Condition: The container must be in good condition, free of leaks, and have a secure, screw-top lid.[9] Laboratory glassware (e.g., beakers, flasks) is not acceptable for waste storage.[10]

  • Reuse: If reusing a chemical container, ensure it is empty and that the previous contents are not incompatible with the new waste stream.[8]

Step 3: Accumulate & Store Waste

Waste must be accumulated safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[9]

  • Labeling is Paramount: As soon as the first drop of waste enters the container, it must be labeled. Use your institution's official "Hazardous Waste" tag.[7][9] The label must include:

    • The words "Hazardous Waste".[9]

    • The full chemical name(s) of all constituents (no formulas or abbreviations).[9]

    • The approximate percentage of each constituent.

  • Keep Closed: The waste container must remain closed at all times except when you are actively adding waste.[7][8][9] Do not leave a funnel in the container.

  • Segregate: Store the waste container away from incompatible materials, particularly strong oxidizing agents.[2][3] Use secondary containment (e.g., a plastic tub) for liquid waste to contain potential leaks.[7][8]

Step 4: Requesting Disposal
  • Monitor Fill Level: Do not overfill the container. A best practice is to request pickup when the container is about 90% full.[9]

  • Submit Pickup Request: Follow your institution's specific procedure for requesting a chemical waste pickup. This is typically done through an online EHS portal.[7]

  • Maintain Custody: The waste remains your responsibility until it is collected by trained EHS personnel.

Diagram: Chemical Waste Disposal Workflow

DisposalWorkflow Start Generate Chemical Waste Characterize Step 1: Characterize Waste (Assume Hazardous) Start->Characterize Container Step 2: Select Compatible Waste Container Characterize->Container Label Step 3a: Immediately Affix 'Hazardous Waste' Label Container->Label Accumulate Step 3b: Accumulate Waste in SAA (Closed & Segregated) Label->Accumulate Request Step 4: Request Pickup from EHS (at 90% full) Accumulate->Request End EHS Collects Waste Request->End

Caption: Standard procedure for laboratory chemical waste disposal.

Part 4: Disposal of Empty Containers

An "empty" container that once held 2-Amino-1-phenylethyl benzoate must be handled correctly to be considered non-hazardous.

  • Definition of Empty: A container is considered "RCRA empty" when no more material can be removed by normal means (e.g., pouring, scraping) and no more than one inch of residue remains at the bottom.[8]

  • Procedure:

    • Remove all contents as thoroughly as possible.

    • The empty, unrinsed container should be disposed of through the EHS hazardous waste program along with other solid waste.

    • Alternatively, if the container is triple-rinsed with a suitable solvent, the rinsate must be collected and disposed of as hazardous liquid waste.[11]

    • Once properly rinsed, deface or remove the original label before disposal in the appropriate laboratory glass or plastic recycling stream.

By adhering to these rigorous, safety-first procedures, you ensure compliance with regulations, protect yourself and your colleagues, and uphold the highest standards of environmental responsibility in your research endeavors. When in doubt, always contact your institution's EHS department for clarification.

References

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Chemical Waste. (n.d.). University of California, Berkeley Environmental Health & Safety. Retrieved from [Link]

  • Researcher's Guide to Environmental Health and Safety. (n.d.). Purdue University. Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). SUWEB. Retrieved from [Link]

  • List of Acutely Hazardous Wastes (P-list). (n.d.). Stanford University Environmental Health & Safety. Retrieved from [Link]

  • 2-Amino-1-phenylethyl=benzoate Product Information. (2025, September 25). Huayuan Network. Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025, March 20). ACTenviro. Retrieved from [Link]

  • Waste Code Definitions. (n.d.). U.S. Environmental Protection Agency RCRAInfo. Retrieved from [Link]

  • Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Proper Waste Management of RCRA 8 Metals. (2024, June 19). ACTenviro. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Amino-1-phenylethyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 2-Amino-1-phenylethyl benzoate, for which comprehensive safety data may not be readily available, demands a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, grounded in the principles of chemical analogy and risk mitigation, to ensure the safe handling of this compound in a laboratory setting.

The toxicological properties of 2-Amino-1-phenylethyl benzoate have not been fully investigated. Therefore, it must be handled as a potentially hazardous substance. The chemical structure, incorporating an aromatic amine and a benzoate ester, suggests potential hazards based on these well-characterized functional groups. Aromatic amines can be readily absorbed through the skin and may be toxic, with some being known or suspected carcinogens[1][2]. Benzoate esters are generally of low acute toxicity but can be irritants[3][4]. Structurally related compounds like 2-Amino-1-phenylethanol are known to cause skin, eye, and respiratory irritation[5]. Phenethylamine, another structural relative, is corrosive and can cause severe skin and eye burns[6][7]. Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental protocol.

Core Principles of Protection

When handling substances of unknown toxicity, the primary directive is to minimize all routes of exposure: dermal (skin), ocular (eyes), inhalation, and ingestion. The selection of PPE should be based on a conservative assessment of the potential hazards.

Recommended Personal Protective Equipment Ensemble

The following table summarizes the recommended PPE for handling 2-Amino-1-phenylethyl benzoate.

Body PartPPE ItemMaterial/StandardRationale
Respiratory Air-purifying respirator with organic vapor/amine-specific cartridgesNIOSH-approvedAromatic amines can be volatile and harmful if inhaled[8]. A respirator protects against potential respiratory irritation and systemic toxicity.
Eyes/Face Chemical splash goggles and a face shieldANSI Z87.1-compliantProtects against splashes of the chemical which may cause serious eye irritation or damage[5][9]. A face shield offers an additional layer of protection for the entire face.
Hands Double gloves: inner nitrile glove, outer butyl or Viton® glovesChemically resistantAromatic amines can be readily absorbed through the skin[1]. Double gloving provides enhanced protection. Butyl or Viton® offer good resistance to aromatic compounds.
Body Flame-resistant lab coatNFPA 2112 compliantProvides a barrier against splashes and, given that many organic esters are combustible, offers protection from potential fire hazards[10][11].
Feet Closed-toe, chemical-resistant shoes or shoe coversASTM F2413-18Protects feet from spills and ensures stability in the laboratory environment.
Operational Plan: Donning and Doffing PPE

The following workflow ensures the safe use of the recommended PPE ensemble.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Hand Hygiene d2 2. Inner Gloves d1->d2 d3 3. Lab Coat d2->d3 d4 4. Respirator d3->d4 d5 5. Goggles & Face Shield d4->d5 d6 6. Outer Gloves d5->d6 f1 1. Outer Gloves f2 2. Face Shield & Goggles f1->f2 f3 3. Lab Coat f2->f3 f4 4. Inner Gloves f3->f4 f5 5. Respirator f4->f5 f6 6. Hand Hygiene f5->f6

Figure 1: PPE Donning and Doffing Workflow

Donning Protocol:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on the flame-resistant lab coat, ensuring it is fully buttoned.

  • Respirator: Fit the air-purifying respirator and perform a seal check.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield.

  • Outer Gloves: Don the second pair of chemically resistant (butyl or Viton®) gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing Protocol:

  • Outer Gloves: Remove the outer gloves, turning them inside out to avoid contact with the contaminated exterior.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, from the back to the front.

  • Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated exterior away from the body.

  • Inner Gloves: Remove the inner gloves, again turning them inside out.

  • Respirator: Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of contaminated materials is crucial to prevent secondary exposure and environmental contamination.

Disposal Workflow

Disposal_Workflow start Contaminated Material (PPE, glassware, etc.) collect Collect in a designated, labeled, sealed waste container start->collect store Store in a designated hazardous waste accumulation area collect->store dispose Dispose through the institution's Environmental Health and Safety (EHS) office store->dispose

Figure 2: Contaminated Waste Disposal Workflow

Disposal Protocol:

  • Segregation: All disposable PPE (gloves, shoe covers) and any other materials (e.g., pipette tips, weighing paper) that have come into contact with 2-Amino-1-phenylethyl benzoate should be considered hazardous waste.

  • Containment: These materials should be immediately placed in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Chemical Waste: Unused or waste 2-Amino-1-phenylethyl benzoate should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

By adhering to these rigorous safety protocols, researchers can confidently and responsibly advance their scientific inquiries while ensuring their personal safety and the protection of their colleagues and the environment.

References

  • ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-1-phenylethanol. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenethylamine, pa. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link]

  • (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

  • Princeton University. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety. Retrieved from [Link]

  • (n.d.). 1 - Safety data sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • RPS Group. (n.d.). Amines | RPS. Retrieved from [Link]

  • NJ.gov. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Canada.ca. (2020). Aromatic Amines Group - information sheet. Retrieved from [Link]

  • University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • MDPI. (n.d.). Potential Safety Issues Surrounding the Use of Benzoate Preservatives. Retrieved from [Link]

  • SmartLabs. (n.d.). Esterification. Retrieved from [Link]

  • SSERC. (n.d.). Making an ester – Risk Assessment. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.